2-Benzylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVFWBKWGJMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972137 | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-16-9 | |
| Record name | α-Ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamic acid, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Benzylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylbutanoic acid, a substituted carboxylic acid, presents a unique structural motif combining a chiral center with both aliphatic and aromatic moieties. This structure makes it and its derivatives intriguing candidates for investigation in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and chemical characteristics, spectroscopic signature, reactivity, and potential applications in drug development. The information herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.
Molecular Structure and Physicochemical Properties
This compound possesses a carboxylic acid functional group with a benzyl and an ethyl substituent at the alpha-carbon. This structure results in a chiral molecule, existing as two enantiomers.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 5669-16-9 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK--[1] |
| Melting Point | 90 °C | --INVALID-LINK--[2] |
| Boiling Point | 295.2 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.068 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | 4.69 ± 0.10 | --INVALID-LINK--[2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | --INVALID-LINK-- |
The presence of both a hydrophobic benzyl group and a polar carboxylic acid group gives this compound amphiphilic character, influencing its solubility and potential interactions with biological macromolecules.
Synthesis of this compound
There are several synthetic routes to this compound. Two common and effective methods are detailed below.
Malonic Ester Synthesis
A classic and versatile method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. This approach allows for the sequential alkylation of diethyl malonate to introduce the desired substituents.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form a resonance-stabilized enolate.
-
First Alkylation (Benzylation): The enolate is then reacted with benzyl bromide or benzyl chloride in an Sₙ2 reaction to introduce the benzyl group, yielding diethyl benzylmalonate.
-
Second Alkylation (Ethylation): The resulting mono-alkylated malonic ester still possesses an acidic α-hydrogen. A second deprotonation with NaOEt followed by reaction with an ethyl halide (e.g., ethyl bromide) affords diethyl ethylbenzylmalonate.
-
Hydrolysis and Decarboxylation: The disubstituted malonic ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated. This process hydrolyzes both ester groups to carboxylic acids, and the resulting β-dicarboxylic acid readily undergoes decarboxylation to yield the final product, this compound.
Caption: Malonic Ester Synthesis of this compound.
Reduction of α-Ethyl Cinnamic Acid
Another efficient method involves the catalytic hydrogenation of α-ethyl cinnamic acid.
Experimental Protocol: Reduction of α-Ethyl Cinnamic Acid [3]
-
Dissolution: A solution of 35.2 g (0.2 mol) of α-ethyl cinnamic acid is prepared in 450 ml of 3% sodium hydroxide.
-
Hydrogenation: The solution is subjected to a hydrogen atmosphere at 60 psi in the presence of 4 g of 5% palladium on charcoal as a catalyst.
-
Work-up: After the cessation of hydrogen uptake, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with hydrochloric acid and extracted with ether.
-
Isolation: Evaporation of the ether yields this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.1-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~2.8-3.0 | Multiplet | 2H | Benzylic protons (-CH₂-Ph) |
| ~2.5-2.7 | Multiplet | 1H | α-proton (-CH-) |
| ~1.5-1.7 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |
| ~0.9 | Triplet | 3H | Methyl protons (-CH₃) |
The broad singlet for the carboxylic acid proton is a characteristic feature and may exchange with D₂O. The aromatic protons will appear as a complex multiplet in the typical aromatic region. The benzylic, alpha, and ethyl protons will show characteristic splitting patterns based on their neighboring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carboxylic acid carbon (-COOH) |
| ~138-140 | Quaternary aromatic carbon (C-CH₂) |
| ~128-130 | Aromatic CH carbons |
| ~126 | Aromatic CH carbon (para) |
| ~45-50 | α-carbon (-CH-) |
| ~35-40 | Benzylic carbon (-CH₂-Ph) |
| ~25-30 | Methylene carbon (-CH₂-CH₃) |
| ~10-15 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in this compound.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~3030 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | C=C stretches of the aromatic ring |
The very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 178[1]
-
Key Fragment Ions:
-
m/z = 91: This is often the base peak and corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.
-
m/z = 133: Loss of the carboxyl group (-COOH, 45 Da) from the molecular ion.
-
m/z = 149: Loss of the ethyl group (-C₂H₅, 29 Da) from the molecular ion.
-
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the presence of an α-hydrogen.
Reactions of the Carboxylic Acid Group
-
Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. This Fischer esterification is a reversible reaction.
-
Amide Formation: Reaction with amines, often requiring a coupling agent (e.g., DCC) or conversion to an acyl chloride, yields the corresponding amides. Direct reaction with ammonia or amines at high temperatures can also produce amides.[4]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2-benzylbutan-1-ol.
Reactions at the α-Carbon
-
α-Halogenation (Hell-Volhard-Zelinsky Reaction): The presence of an α-hydrogen allows for halogenation at this position. The reaction is typically carried out with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This reaction proceeds via an acid bromide intermediate, which more readily enolizes than the carboxylic acid itself.
Experimental Protocol: α-Bromination of this compound
-
Reaction Setup: this compound is treated with bromine in the presence of a catalytic amount of PBr₃.
-
Reaction Conditions: The mixture is heated to facilitate the reaction.
-
Work-up: The reaction mixture is then hydrolyzed to convert the intermediate α-bromo acyl bromide to the final product, 2-bromo-2-benzylbutanoic acid.
References
2-Benzylbutanoic acid CAS number 5669-16-9
An In-Depth Technical Guide to 2-Benzylbutanoic Acid (CAS 5669-16-9): Properties, Synthesis, Analysis, and Applications in Research and Development
Introduction
This compound (CAS: 5669-16-9), also known as α-Ethyl-hydrocinnamic acid, is a carboxylic acid derivative characterized by a benzyl group attached to the alpha position of a butanoic acid backbone.[1][2] While not a household name, this molecule represents a valuable scaffold in chemical synthesis and a subject of interest in drug discovery. Its structure, combining both aromatic and aliphatic carboxylic acid features, imparts a unique set of physicochemical properties that make it a versatile intermediate.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the molecule's properties, a detailed and reasoned synthesis protocol, robust analytical methodologies, and an exploration of its biological context and potential applications. The focus is on the causality behind the methods—the "why" that empowers scientists to adapt and innovate.
Physicochemical Properties & Structural Elucidation
A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in a laboratory or developmental setting. These properties dictate everything from appropriate solvents for a reaction to the potential for the molecule to cross biological membranes.
Core Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 5669-16-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Canonical SMILES | CCC(CC1=CC=CC=C1)C(=O)O | [2] |
| InChIKey | CYVVFWBKWGJMNQ-UHFFFAOYSA-N | [2] |
Physicochemical Data
The molecule's behavior in various physical states and solvent systems is critical for its practical use.
| Property | Value | Scientific Implication & Rationale |
| Physical State | White to off-white crystalline solid | [3] |
| Melting Point | 90°C (recrystallized from hexane) | [1][4] |
| Boiling Point | 295.2 °C at 760 mmHg | [1][4] |
| Density | 1.068 g/cm³ | [1] |
| pKa (Predicted) | 4.69 ± 0.10 | [1][4] |
| LogP (XLogP3) | 2.6 | [1][2] |
| Solubility | Limited in water; soluble in organic solvents (e.g., ethanol, ether) | [3] |
Expert Insights: The predicted pKa of ~4.69 is typical for a carboxylic acid, indicating it will be predominantly in its deprotonated (carboxylate) form at physiological pH (~7.4).[1][4] This is a critical consideration in drug design for absorption and target engagement. The LogP value of 2.6 suggests a good balance between hydrophilicity and lipophilicity, falling within the range often considered favorable for oral drug candidates (Lipinski's Rule of Five generally suggests a LogP < 5).[1][2] Its limited water solubility is expected due to the nonpolar benzyl and ethyl groups, while the carboxylic acid moiety allows for solubility in polar organic solvents.[3]
Spectroscopic Profile
For any synthesized or purchased batch, structural confirmation is paramount. The expected spectroscopic features are:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group (typically ~7.1-7.3 ppm), the aliphatic protons of the ethyl and butanoic acid backbone, and a characteristic broad singlet for the carboxylic acid proton (>10 ppm, often exchanges with D₂O).
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically >170 ppm), and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: A strong, broad absorption band for the O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch (~1700 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z = 178.[2] Common fragments would correspond to the loss of the carboxyl group (-COOH, m/z = 45) and the stable benzyl cation (C₇H₇⁺, m/z = 91).
Synthesis and Purification
Commercial availability of this compound is established, but for custom synthesis or analogue development, a reliable synthetic route is essential.[1] The most direct published method involves the catalytic hydrogenation of α-ethyl cinnamic acid.[5]
Synthesis Workflow: Catalytic Hydrogenation
This process involves the reduction of a carbon-carbon double bond in the precursor while leaving the aromatic ring and carboxylic acid intact.
References
Navigating the Nomenclature of 3-Phenylpentanoic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical research and pharmaceutical development, an unambiguous understanding of a compound's nomenclature is paramount. This guide provides a comprehensive overview of the synonyms, chemical identifiers, and fundamental properties of the molecule commonly known as α-Ethyl-hydrocinnamic acid. For clarity and accuracy, this guide will use the IUPAC-preferred name, 3-Phenylpentanoic acid , as the primary identifier. This compound is a carboxylic acid that features a phenyl group attached to the third carbon of a pentanoic acid backbone. While it is noted as an impurity in the synthesis of some pharmaceuticals, its unique structure also makes it a subject of interest for its potential biological activities.[1][2]
Chemical Identity and Synonyms
The accurate identification of a chemical compound is foundational to any research endeavor. 3-Phenylpentanoic acid is known by several names, which can often be a source of confusion. This section aims to clarify the various synonyms and provide a clear mapping to its core identity.
Systematic and Common Names
The most widely accepted and systematic name for this compound is 3-Phenylpentanoic acid . However, historical and commercial sources may refer to it using a variety of synonyms. Understanding these alternative names is crucial for a comprehensive literature search and for clear communication within the scientific community.
A list of common synonyms includes:
-
alpha-Ethyl-hydrocinnamic acid
-
β-Ethylhydrocinnamic acid[3]
-
3-Phenylvaleric acid[4]
-
2-phenylbutane carboxylic acid[4]
It is important to distinguish 3-Phenylpentanoic acid from structurally related but distinct compounds. For instance, hydrocinnamic acid (or 3-phenylpropanoic acid) is a related compound that lacks the ethyl group at the alpha position.[5][6][7][8][9] Similarly, alpha-methylhydrocinnamic acid is another distinct molecule with a methyl group instead of an ethyl group.[10]
The following diagram illustrates the relationship between the core structure and its primary IUPAC name.
Caption: Relationship between the core chemical moieties and the IUPAC name for 3-Phenylpentanoic acid.
Key Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a standardized set of identifiers is used. The following table summarizes the key identifiers for 3-Phenylpentanoic acid.
| Identifier | Value | Source |
| CAS Number | 5669-17-0 | [2][3][4] |
| Molecular Formula | C11H14O2 | [1][2][3][4] |
| Molecular Weight | 178.22 g/mol | [1][2] |
| IUPAC Name | 3-Phenylpentanoic acid | N/A |
| InChI | InChI=1S/C11H14O2/c1-2-10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) | N/A |
| InChIKey | NJEKDDOCPZKREE-UHFFFAOYSA-N | [3] |
| SMILES | CCC(CC(=O)O)C1=CC=CC=C1 | [2][3] |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing everything from its solubility to its behavior in biological systems.
| Property | Value | Source |
| Density | 1.066 g/cm³ | [3][4] |
| Boiling Point | 288.9 °C at 760 mmHg | [3][4] |
| Flash Point | 186.1 °C | [3][4] |
| LogP | 2.65490 | [4] |
| PSA (Polar Surface Area) | 37.30000 | [4] |
The presence of both a non-polar phenyl group and a polar carboxylic acid group gives 3-phenylpentanoic acid moderate solubility in water and higher solubility in organic solvents like ethanol and acetone.[11]
Synthesis and Applications
Synthesis Overview
3-Phenylpentanoic acid can be synthesized through various organic chemistry pathways. One noted method is the chemoenzymatic synthesis from 2-phenylethyl esters and proton donors.[1][2] The enantiomers of this chiral compound can be separated using chiral High-Performance Liquid Chromatography (HPLC).[1]
The following diagram outlines a generalized workflow for the synthesis and purification of 3-Phenylpentanoic acid.
Caption: A generalized workflow for the synthesis and chiral separation of 3-Phenylpentanoic acid.
Potential Applications and Research Interest
3-Phenylpentanoic acid is primarily documented as an impurity of 2-phenylbutyric acid, a compound used in the synthesis of some pharmaceuticals.[1][2] However, it has also been investigated for its own biological activities. Research has shown that it can inhibit the growth of certain Pseudomonas strains, suggesting potential antimicrobial applications.[1][2] There is also speculation that it may be useful in the treatment of neurotoxicity, although the precise mechanism of action is not yet fully understood.[1][2] It is hypothesized that its mode of action may involve the inhibition of protein, RNA, or DNA synthesis.[1][2]
Conclusion
A clear and comprehensive understanding of the nomenclature and fundamental properties of α-Ethyl-hydrocinnamic acid, more formally known as 3-Phenylpentanoic acid, is essential for researchers and developers in the chemical and pharmaceutical sciences. By consolidating its various synonyms, key identifiers, and physicochemical properties, this guide serves as a foundational resource to aid in future research and development efforts involving this compound.
References
- 1. 3-phenylpentanoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-phenylpentanoic acid | 5669-17-0 | FAA66917 | Biosynth [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. molbase.com [molbase.com]
- 5. Hydrocinnamic acid [webbook.nist.gov]
- 6. Hydrocinnamic acid [webbook.nist.gov]
- 7. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 9. Hydrocinnamic Acid (3-Phenylpropanoic Acid) | CAS Number 501-52-0 [klivon.com]
- 10. alpha-Methylhydrocinnamic acid | C10H12O2 | CID 99862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Benzylbutanoic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's three-dimensional structure and its spectral output, provides a robust experimental framework, and grounds its analysis in established spectroscopic principles. We will deconstruct the spectrum signal by signal, explaining the underlying phenomena of chemical shift, integration, and spin-spin coupling to build a complete structural portrait of this compound.
Structural Overview and Proton Environments
Before interpreting a spectrum, a thorough understanding of the target molecule's structure is essential. This compound (C₁₁H₁₄O₂) is a carboxylic acid featuring a chiral center at the C2 position, an ethyl group, and a benzyl substituent.[1][2] This arrangement results in seven distinct sets of chemically non-equivalent protons, each of which will produce a unique signal in the ¹H NMR spectrum.
The diagram below illustrates the molecular structure and labels each unique proton environment, which will be referenced throughout this guide.
References
A Comprehensive Technical Guide to the ¹³C NMR Analysis of 2-Benzylbutanoic Acid
This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Benzylbutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind spectral interpretation and experimental design. We will cover the theoretical prediction of the ¹³C NMR spectrum, the practical application of advanced NMR techniques like DEPT for unambiguous signal assignment, and a field-proven protocol for sample preparation and data acquisition.
Structural Overview and Carbon Environments
This compound is a carboxylic acid featuring a chiral center at the C2 position. Its structure incorporates several distinct chemical environments: a carboxyl group, an aromatic phenyl ring, and a saturated aliphatic chain. This diversity makes it an excellent subject for demonstrating the power of ¹³C NMR in comprehensive structural elucidation.
The molecule possesses 11 unique carbon atoms. For the purpose of this guide, they have been systematically numbered as shown in the diagram below. Understanding these distinct electronic environments is the first step in predicting and interpreting the resulting NMR spectrum.
Introduction: Characterizing 2-Benzylbutanoic Acid
An In-Depth Technical Guide to the Mass Spectrometry of 2-Benzylbutanoic Acid
This compound (C₁₁H₁₄O₂) is a carboxylic acid featuring a chiral center and a benzyl substituent adjacent to the carboxyl group.[1][2] Its analysis is pertinent in fields ranging from metabolite identification to synthetic chemistry quality control. Mass spectrometry, coupled with chromatographic separation, serves as the definitive tool for its structural elucidation and quantification. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on the practical and theoretical considerations for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, from sample preparation to the interpretation of complex fragmentation patterns.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Exact Mass | 178.09938 Da | [1][2] |
| Boiling Point | 295.2 °C at 760 mmHg | [1] |
| pKa | 4.69 ± 0.10 (Predicted) | [1] |
| LogP | 2.6 | [1][2] |
Part I: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound presents significant challenges.
The Challenge: Why Derivatization is Essential
The carboxylic acid functional group, with its active proton, is highly polar and capable of hydrogen bonding. This leads to two primary analytical problems in GC:
-
Low Volatility: The energy required to move the analyte into the gas phase is high, resulting in poor chromatographic performance and the need for high inlet temperatures that can cause thermal degradation.
-
Peak Tailing: The polar carboxyl group can engage in secondary interactions (adsorption) with active sites on the GC column, leading to broad, tailing peaks and poor resolution.[3]
To overcome these issues, derivatization is a mandatory step. The goal is to replace the active hydrogen of the carboxyl group with a non-polar, thermally stable moiety, thereby increasing volatility and improving chromatographic behavior.[4][5]
Derivatization Strategy: Silylation
Silylation is one of the most common and effective derivatization methods for carboxylic acids.[3][4] It involves replacing the acidic proton with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are highly effective.[3][6] The resulting TMS ester is significantly more volatile and less polar than the parent acid.
This protocol outlines a robust procedure for the silylation of this compound in a sample matrix.
-
Sample Preparation:
-
If the analyte is in an aqueous matrix, perform a liquid-liquid extraction. Acidify the sample to a pH ~2 units below the pKa of the acid (e.g., to pH ~2.7) with HCl to ensure it is in its neutral form.
-
Extract the analyte into a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of a silylation reagent, such as BSTFA with 1% TMCS.
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile to ensure complete dissolution.
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the reaction mixture at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[3][6] The reaction time and temperature are critical parameters that may require optimization.[6]
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
GC-MS Instrumentation and Typical Parameters
The following table provides a starting point for the GC-MS analysis of the TMS-derivatized this compound.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Mode | Split/Splitless | Split mode is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the TMS derivative without thermal degradation. |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A standard, non-polar column that provides excellent separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A typical temperature program that allows for the elution of the derivatized analyte with good peak shape. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible and information-rich fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard source temperature to maintain analyte integrity. |
| Quadrupole Temp. | 150 °C | Standard setting to ensure stable ion transmission. |
| Scan Range | m/z 40-500 | Covers the expected mass range from the solvent delay to beyond the molecular ion of the derivative. |
Part II: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is an excellent alternative to GC-MS, particularly for complex biological matrices, as it often requires less sample preparation and avoids the need for derivatization.
Rationale and Chromatographic Strategy
This compound is a polar molecule, making it well-suited for Reversed-Phase Liquid Chromatography (RPLC).[7][8]
-
Column Choice: A standard C18 column is the workhorse for RPLC and is a suitable choice. For enhanced retention of polar acids, a polar-endcapped C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be considered.[7]
-
Mobile Phase: A typical mobile phase consists of water (A) and a more non-polar organic solvent like acetonitrile or methanol (B). To ensure consistent ionization and good peak shape, the pH of the mobile phase must be controlled. Adding a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) is standard practice.
-
For positive ion mode , an acidic mobile phase (e.g., with formic acid) promotes the formation of protonated molecules [M+H]⁺.
-
For negative ion mode , a slightly basic or neutral mobile phase is often used to facilitate the formation of deprotonated molecules [M-H]⁻.
-
-
Protein Precipitation (for biological samples):
-
To 100 µL of a plasma or serum sample, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Final Preparation:
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent under nitrogen if concentration is needed, or directly dilute with the initial mobile phase.
-
Reconstitute the sample in the mobile phase A/B mixture that matches the initial gradient conditions to ensure good peak shape.
-
The sample is now ready for injection.
-
LC-MS/MS Instrumentation and Typical Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | A high-resolution column suitable for separating the analyte from matrix components. |
| Mobile Phase A | Water + 0.1% Formic Acid | For positive ion mode analysis. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for RPLC. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 8 minutes | A generic gradient that can be optimized for the specific sample matrix. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | ESI is the standard for polar molecules. Running in both modes provides complementary information.[9] |
| Capillary Voltage | +3.5 kV / -3.0 kV | Standard voltages for positive and negative ESI. |
| Source Temp. | 150 °C | Optimized to facilitate desolvation. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from droplets. |
| Scan Mode | Full Scan (for identification), MRM (for quantification) | Full scan provides survey data, while Multiple Reaction Monitoring (MRM) offers high sensitivity and selectivity for targeted quantification. |
Part III: Interpretation of Mass Spectra & Fragmentation Mechanisms
The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which act as a structural fingerprint for the molecule.
Electron Ionization (EI) Fragmentation
Under high-energy EI conditions (typically 70 eV), this compound (after derivatization to its TMS ester) undergoes extensive and predictable fragmentation. For the underivatized acid, the NIST database indicates a top peak at m/z 91.[2] This is a classic indicator of a benzyl group.
-
Benzylic Cleavage and Tropylium Ion Formation (m/z 91): This is the most dominant fragmentation pathway. Cleavage of the Cα-Cβ bond results in the formation of a benzyl radical and a charged fragment, or vice-versa. The most favorable pathway involves the formation of the benzyl cation, which rearranges to the highly stable tropylium ion (C₇H₇⁺). This ion is almost always the base peak for compounds containing a benzyl moiety.[10]
-
McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of the hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene. For this compound, this would result in a fragment ion at m/z 106.
-
Loss of Carboxyl Group (M-45): Cleavage of the bond between the α-carbon and the carboxyl group can lead to the loss of a •COOH radical, resulting in an ion at m/z 133 ([M-45]⁺).[11]
-
Alpha-Cleavage: Cleavage of the ethyl group at the α-position would result in an ion at m/z 149 ([M-29]⁺).
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Blogs | Restek [discover.restek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Infrared Spectrum of 2-Benzylbutanoic Acid
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-benzylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, outlines a rigorous experimental protocol for obtaining a high-fidelity spectrum, and provides a detailed interpretation of the expected spectral features.
Theoretical Framework: Vibrational Spectroscopy of a Carboxylic Acid
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For a carboxylic acid like this compound, the IR spectrum is dominated by the characteristic vibrations of the carboxyl group (-COOH) and the hydrocarbon framework.
The Carboxyl Group: A Symphony of Vibrations
The carboxyl functional group gives rise to several distinct and intense absorption bands in the IR spectrum. The most prominent of these are the O-H stretching, C=O stretching, and C-O stretching vibrations.
-
O-H Stretching: The hydroxyl (O-H) stretch in carboxylic acids is one of the most recognizable features in an IR spectrum.[3] It appears as a very broad and intense absorption band typically spanning the region from 3300 to 2500 cm⁻¹.[3][4][5][6][7] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure between two carboxylic acid molecules.[3][4][8][9] This extensive hydrogen bonding creates a continuum of O-H bond strengths, leading to a wide range of absorption frequencies.[9] The broad O-H band often overlaps with the sharper C-H stretching vibrations.[3][4]
-
C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is another strong and characteristic absorption.[10] For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this band typically appears in the range of 1725 to 1700 cm⁻¹.[5][7] The dimerization, through hydrogen bonding, weakens the C=O double bond, causing the absorption to shift to a lower frequency compared to a monomeric carboxylic acid (around 1760 cm⁻¹).[6][7][11]
-
C-O Stretching and O-H Bending: The spectrum of a carboxylic acid also features bands arising from C-O stretching and in-plane O-H bending. These vibrations are often coupled and appear in the fingerprint region of the spectrum. The C-O stretch is typically observed between 1320 and 1210 cm⁻¹, while the O-H bend is found in the 1440-1395 cm⁻¹ region.[3][7] An additional out-of-plane O-H bend can sometimes be seen as a broad band around 950-910 cm⁻¹.[3]
The Hydrocarbon Skeleton: Aliphatic and Aromatic C-H Vibrations
The this compound molecule also possesses both aliphatic (from the butanoic acid chain) and aromatic (from the benzyl group) C-H bonds, which will exhibit their own characteristic stretching and bending vibrations.
-
Aliphatic C-H Stretching: The C-H stretching vibrations of the sp³ hybridized carbons in the butanoic acid chain are expected to appear as sharp peaks in the 3000-2850 cm⁻¹ region, often superimposed on the broad O-H stretching band.[3][4][5][6]
-
Aromatic C-H Stretching: The C-H stretching vibrations of the sp² hybridized carbons in the benzene ring typically absorb at wavenumbers just above 3000 cm⁻¹.
-
C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations occur in the 1470-1365 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations are also expected in the 900-675 cm⁻¹ region, and their exact position can provide information about the substitution pattern of the benzene ring.
Predicted Infrared Spectrum of this compound
Based on the foundational principles outlined above, a detailed prediction of the key absorption bands for this compound can be made. These predictions are crucial for the accurate interpretation of the experimental spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity & Appearance |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch (Aromatic) | Benzene Ring | ~3100 - 3000 | Medium to Weak, Sharp |
| C-H Stretch (Aliphatic) | Butyl Chain | 2960 - 2850 | Medium to Strong, Sharp |
| C=O Stretch | Carboxylic Acid (Dimer) | 1725 - 1700 | Strong, Sharp |
| C=C Stretch | Benzene Ring | ~1600, ~1475 | Medium to Weak, Sharp |
| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium, Broad |
| C-H Bend (Aliphatic) | Butyl Chain | ~1465, ~1380 | Medium |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| O-H Bend (out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, Broad |
| C-H Bend (Aromatic) | Benzene Ring | ~750, ~700 | Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The acquisition of a reliable and high-resolution IR spectrum is paramount for accurate structural elucidation. The following protocol outlines the steps for obtaining the FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is a modern and convenient method for analyzing solid and liquid samples with minimal preparation.[12][13][14][15]
Instrumentation and Materials
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Sample: this compound (solid or liquid at room temperature).
-
Cleaning Supplies: Isopropanol or ethanol, and lint-free wipes.
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring the ATR-FTIR spectrum of this compound.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Confirm that the ATR accessory is properly installed and aligned.
-
-
ATR Crystal Cleaning:
-
Rationale: A clean crystal surface is essential to prevent contamination and ensure that the collected spectrum is solely from the sample of interest.
-
Procedure: Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.
-
-
Background Spectrum Collection:
-
Rationale: The background spectrum accounts for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal and the instrument optics. This spectrum is subtracted from the sample spectrum to yield the true absorbance of the sample.
-
Procedure: With the clean, empty ATR accessory in the sample compartment, initiate the collection of a background spectrum using the spectrometer's software.
-
-
Sample Application:
-
Rationale: A small amount of sample is sufficient for ATR analysis, and good contact between the sample and the crystal is crucial for obtaining a strong signal.
-
Procedure: Place a small amount (a few milligrams) of this compound directly onto the center of the ATR crystal.
-
-
Pressure Application:
-
Rationale: Applying pressure ensures intimate contact between the solid or viscous liquid sample and the ATR crystal, which is necessary for the evanescent wave to effectively penetrate the sample.
-
Procedure: Use the ATR accessory's pressure clamp to apply firm, even pressure to the sample.
-
-
Sample Spectrum Collection:
-
Rationale: This step measures the absorption of infrared radiation by the sample. Co-adding multiple scans improves the signal-to-noise ratio of the resulting spectrum.
-
Procedure: Initiate the collection of the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing and Analysis:
-
Rationale: Raw spectral data may require processing to correct for baseline drift and to identify peak positions accurately.
-
Procedure: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary. Use the software's tools to label the wavenumbers of the significant absorption peaks.
-
-
Post-Analysis Cleanup:
-
Rationale: Proper cleanup prevents cross-contamination of subsequent samples.
-
Procedure: Release the pressure clamp and remove the bulk of the sample with a clean wipe. Thoroughly clean the ATR crystal with a solvent-moistened wipe as described in step 2.
-
Interpretation of the Experimental Spectrum
A hypothetical experimental spectrum of this compound would be interpreted by comparing the observed absorption bands with the predicted values in the table above. The presence of a very broad band in the 3300-2500 cm⁻¹ region, coupled with a strong, sharp peak around 1710 cm⁻¹, would be definitive evidence for the carboxylic acid functional group. The sharper peaks in the 3100-2850 cm⁻¹ range would confirm the presence of both aromatic and aliphatic C-H bonds. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which, while more difficult to assign individually, would collectively serve as a unique identifier for the molecule.
Conclusion
The infrared spectrum of this compound is rich with information that allows for its unambiguous identification and structural characterization. By understanding the theoretical basis of the vibrational modes of its constituent functional groups and employing a robust experimental protocol, researchers can confidently obtain and interpret high-quality spectral data. This guide provides the necessary framework for such an analysis, empowering scientists in their research and development endeavors.
References
- 1. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Khan Academy [khanacademy.org]
- 9. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. jascoinc.com [jascoinc.com]
The Multifaceted Biological Activities of 2-Benzylbutanoic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
The 2-benzylbutanoic acid core represents a privileged scaffold in medicinal chemistry, giving rise to a class of derivatives with a remarkable breadth of biological activities. From potent enzyme inhibition to promising anticancer and antihypertensive properties, these compounds offer a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance their investigations in this exciting field. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed, field-proven experimental protocols to empower your research endeavors.
Chapter 1: Enzyme Inhibition - A Primary Target of this compound Derivatives
A significant body of research has focused on the ability of this compound derivatives to act as potent enzyme inhibitors. This chapter will explore their interaction with key enzymatic targets, with a particular focus on carboxypeptidase A.
Carboxypeptidase A (CPA) Inhibition: A Case Study in Rational Drug Design
Carboxypeptidase A, a zinc-containing metalloprotease, plays a crucial role in protein digestion. Its well-defined active site has made it a model enzyme for the design of inhibitors. Several this compound derivatives have been shown to be effective competitive inhibitors of CPA.
Mechanism of Inhibition: Molecular modeling studies suggest that the inhibitory potency of these derivatives stems from key interactions within the CPA active site. For instance, in 2-benzyl-3,4-iminobutanoic acid, the lone pair of electrons on the aziridine ring's nitrogen atom can form a coordinative bond with the active site zinc ion. Simultaneously, the proton on the nitrogen can engage in hydrogen bonding with the carboxylate oxygen of Glu-270, a critical residue for catalysis. This dual interaction effectively blocks the enzyme's catalytic machinery.
Structure-Activity Relationship (SAR): The stereochemistry of the inhibitor plays a pivotal role in its potency. Studies on the four stereoisomers of 2-benzyl-3,4-iminobutanoic acid revealed that while all exhibit competitive inhibitory activity, their potencies vary significantly. This highlights the importance of precise three-dimensional complementarity between the inhibitor and the enzyme's active site for optimal binding.
A logical workflow for identifying and characterizing CPA inhibitors is depicted below:
Caption: A streamlined workflow for the discovery and development of Carboxypeptidase A inhibitors.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound derivatives against bovine pancreatic carboxypeptidase A.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 254 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CPA in cold 10% LiCl.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare serial dilutions of the test compound in the Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Test compound solution at various concentrations (or solvent control)
-
CPA solution
-
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 254 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The increase in absorbance is due to the formation of hippuric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mode of inhibition and the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Chapter 2: Antihypertensive and Antioxidant Activities - A Dual Threat to Cardiovascular Disease
Beyond enzyme inhibition, derivatives of butanoic acid have demonstrated potential in combating cardiovascular diseases through their antihypertensive and antioxidant properties.
Antihypertensive Activity: Targeting the Renin-Angiotensin System
Some butanoic acid derivatives exhibit antihypertensive effects, likely through the inhibition of the Angiotensin-Converting Enzyme (ACE).
Mechanism of Action: ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds can lead to vasodilation and a reduction in blood pressure. The general mechanism of antihypertensive action is illustrated below:
Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of this compound Derivatives on ACE.
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a colorimetric assay to screen for ACE inhibitory activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
N-Hippuryl-His-Leu (HHL) as substrate
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
To each well of a microplate, add the test compound at various concentrations, ACE solution, and HHL substrate solution.
-
Include a control with no inhibitor and a blank with no ACE.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid produced into ethyl acetate by vigorous mixing.
-
Centrifuge the plate to separate the layers.
-
-
Quantification:
-
Transfer the ethyl acetate layer to a new plate and evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable buffer.
-
Measure the absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Antioxidant Activity: Scavenging Free Radicals
Phenolic acid derivatives, a class to which some this compound analogs belong, are known for their antioxidant properties.
Mechanism of Action: The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compound and ascorbic acid.
-
-
Assay:
-
Add the test compound or control at various concentrations to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Chapter 3: Anticancer Potential - Inducing Cell Death in Malignant Cells
Emerging evidence suggests that some butanoic acid derivatives possess anticancer activity.
Mechanism of Action: The precise mechanisms are still under investigation but may involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Chapter 4: Antimicrobial and Antifungal Activities - Combating Pathogenic Microorganisms
Certain butanoic acid derivatives have shown promise as antimicrobial and antifungal agents.
Mechanism of Action: The antimicrobial mechanism of fatty acids and their derivatives is often multifaceted. It can involve the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. Other mechanisms include the inhibition of essential enzymes and interference with nutrient uptake.[3][4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[5]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Standard antimicrobial agent (positive control)
-
96-well microtiter plate
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism from a fresh culture.
-
-
Serial Dilution:
-
Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance using a microplate reader.
-
Data Summary
The following table summarizes the reported biological activities of various this compound derivatives and related compounds, along with their potency where available.
| Compound/Derivative Class | Biological Activity | Target/Mechanism | Potency (IC50/Ki) | Reference(s) |
| 2-Benzyl-3,4-iminobutanoic acid | Enzyme Inhibition | Carboxypeptidase A | Varies by stereoisomer | [6] |
| 2-Benzyl-3-hydroxybutanoic acid | Enzyme Inhibition | Carboxypeptidase A | Ki = 107 µM | [1][7] |
| Phenoxybutanoic acid derivatives | Antihypertensive | Endothelin Receptor Antagonist | Nanomolar IC50 for some derivatives | [2][8] |
| Phenolic acid derivatives | Antioxidant | Free radical scavenging | Varies | [1] |
| 2-(3-benzoylphenyl)propanoic acid derivatives | Anticancer | Moderate activity against various cell lines | 1-23% growth inhibition at 10 µM | [9][10][11][12] |
| N-Substituted-β-amino acid derivatives | Antimicrobial, Antifungal | Active against S. aureus, M. luteum, C. tenuis, A. niger | Varies | [4] |
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile platform for the development of compounds with a wide array of biological activities. The well-established role of its derivatives as carboxypeptidase A inhibitors provides a strong foundation for further exploration in enzyme-targeted drug discovery. Furthermore, the emerging evidence of their antihypertensive, antioxidant, anticancer, and antimicrobial potential opens up new avenues for therapeutic applications.
Future research should focus on:
-
Elucidating detailed mechanisms of action for the less-characterized biological activities.
-
Conducting comprehensive structure-activity relationship studies to optimize potency and selectivity for each biological target.
-
Investigating the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.
-
Exploring synergistic combinations with existing drugs to enhance therapeutic efficacy.
This technical guide has provided a comprehensive overview and practical methodologies to facilitate further research into the promising field of this compound derivatives. The continued investigation of this remarkable chemical scaffold holds the potential to yield novel and effective treatments for a range of human diseases.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wintermute Biomedical [wintermutebiomedical.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Benzylbutanoic Acid as a Carboxypeptidase A Inhibitor: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Benzylbutanoic Acid as a Carboxypeptidase A Inhibitor
Foreword: The Rationale for a Renewed Focus on Carboxypeptidase A Inhibition
Carboxypeptidase A (CPA), a zinc-dependent metalloprotease, has long been a subject of intense scientific scrutiny. Its role in digestion is well-established, but its structural and functional similarities to other medically significant zinc proteases, such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), have cemented its status as a cornerstone model for drug development. The design of Captopril, a widely used antihypertensive drug, was famously informed by early studies on CPA inhibitors. It is within this context of leveraging our understanding of CPA to develop novel therapeutics that we turn our attention to this compound. This guide provides a comprehensive technical overview of the methodologies and scientific reasoning behind the characterization of this compound as a potential inhibitor of carboxypeptidase A, offering field-proven insights for researchers and drug development professionals.
Understanding the Target: The Active Site of Carboxypeptidase A
A deep appreciation of the enzyme's active site is paramount to understanding inhibitor design and function. Carboxypeptidase A is a metalloexopeptidase, meaning it cleaves the C-terminal amino acid from a polypeptide chain, with a preference for residues bearing aromatic or bulky aliphatic side chains. The catalytic activity is centered around a single zinc ion (Zn²⁺) coordinated in a tetrahedral geometry by three amino acid residues: His69, Glu72, and His196. A water molecule completes this coordination sphere and plays a crucial role in the hydrolytic mechanism.
The active site can be conceptually divided into several key regions that dictate substrate and inhibitor binding:
-
The S1' Pocket: A hydrophobic pocket that accommodates the C-terminal side chain of the substrate. This is the primary determinant of the enzyme's specificity for aromatic and bulky aliphatic residues.
-
The Catalytic Center: Comprising the Zn²⁺ ion and the catalytically crucial residue, Glu270. The zinc ion polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack. Glu270 acts as a general base, activating the coordinated water molecule for this attack.
-
The Arginine "Claw": Arg145 forms a salt bridge with the C-terminal carboxylate of the substrate, anchoring it in the active site.
-
Additional Hydrogen Bonding Interactions: Tyr248 and Asn144 provide further hydrogen bonds to the C-terminal carboxylate, enhancing binding affinity.
The proposed mechanism of action involves the Glu270-activated water molecule attacking the polarized carbonyl carbon of the peptide bond, leading to a tetrahedral intermediate that is stabilized by the zinc ion. Collapse of this intermediate results in the cleavage of the peptide bond.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is a crucial first step in its characterization as a CPA inhibitor. A common and effective method is the malonic ester synthesis, which provides a high yield of the desired product.
Experimental Protocol: Malonic Ester Synthesis of this compound
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Benzyl chloride
-
Ethyl bromide
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Deprotonation of Diethyl Malonate: In a round-bottom flask, dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. This will generate the enolate of diethyl malonate, a potent nucleophile.
-
First Alkylation (Benzylation): To the enolate solution, add benzyl chloride dropwise. The enolate will displace the chloride ion in an SN2 reaction, forming diethyl benzylmalonate. Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Second Deprotonation: Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide solution to deprotonate the remaining acidic proton on the α-carbon.
-
Second Alkylation (Ethylation): Add ethyl bromide to the reaction mixture and reflux for another 2-3 hours. This will introduce the ethyl group, forming diethyl ethylbenzylmalonate.
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze both ester groups to carboxylates, yielding the disodium salt of ethylbenzylmalonic acid.
-
Decarboxylation: Carefully acidify the reaction mixture with concentrated hydrochloric acid. The resulting β-dicarboxylic acid is unstable and will readily decarboxylate upon heating, yielding this compound.
-
Workup and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound. The product can be further purified by distillation or chromatography if necessary.
Diagram of the Synthesis Workflow:
Caption: Malonic ester synthesis workflow for this compound.
Kinetic Characterization of Inhibition: Determining Potency and Mechanism
Once synthesized and purified, the inhibitory activity of this compound against carboxypeptidase A must be quantitatively assessed. This involves determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Spectrophotometric Enzyme Kinetics Assay
A continuous spectrophotometric assay is a robust and high-throughput method for determining enzyme kinetics. A common substrate for CPA is hippuryl-L-phenylalanine, which upon hydrolysis yields hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of hippuric acid can be monitored over time.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
Materials:
-
Bovine pancreatic carboxypeptidase A
-
Hippuryl-L-phenylalanine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (pH 7.5) with NaCl
-
UV-Vis spectrophotometer with temperature control (25°C)
-
96-well UV-transparent microplates or quartz cuvettes
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. A series of inhibitor dilutions should be prepared to determine the IC50 and Ki.
-
Assay Setup: In a 96-well plate or cuvettes, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. A control reaction with no inhibitor should be included.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at 25°C to allow for binding equilibrium to be reached.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 254 nm over time. Record data at regular intervals for a period where the reaction rate is linear.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
To determine the mode of inhibition and the Ki value, perform the assay with multiple substrate concentrations at each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots, or more accurately, by non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.
-
Data Presentation: Expected Kinetic Parameters
| Parameter | Description | Expected Value (Illustrative) |
| IC50 | Inhibitor concentration causing 50% enzyme inhibition. | Varies with substrate concentration. |
| Ki | Inhibition constant, a measure of inhibitor potency. | For a related compound, 2-benzyl-3-hydroxybutanoic acid, a Ki of 107 µM has been reported. |
| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme. | Expected to be competitive, given the structural similarity to the substrate's C-terminal portion. |
Diagram of the Kinetic Analysis Workflow:
Caption: Workflow for the kinetic analysis of CPA inhibition.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
While enzyme kinetics provides crucial information about inhibitor potency, Isothermal Titration Calorimetry (ITC) offers a deeper understanding of the thermodynamics of the enzyme-inhibitor interaction. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Rationale for Using ITC
-
Label-free: ITC does not require any modification or labeling of the enzyme or inhibitor.
-
Direct Measurement: It directly measures the heat of binding, providing a true in-solution measurement of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Mechanism of Action: The thermodynamic signature (enthalpy vs. entropy driven) can provide insights into the nature of the binding forces.
Experimental Protocol: ITC for Carboxypeptidase A Inhibition
Materials:
-
Isothermal titration calorimeter
-
Bovine pancreatic carboxypeptidase A
-
This compound
-
Dialysis buffer (e.g., Tris-HCl, pH 7.5 with NaCl)
Step-by-Step Methodology:
-
Sample Preparation: Dialyze both the enzyme and the inhibitor against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both solutions.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).
-
Loading the Instrument: Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the enzyme solution. The instrument will measure the heat change associated with each injection.
-
Data Analysis:
-
The raw data is a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Data Presentation: Thermodynamic Parameters of Binding
| Parameter | Description |
| Kd | Dissociation constant, a measure of binding affinity. |
| n | Stoichiometry of binding (inhibitor molecules per enzyme molecule). |
| ΔH | Enthalpy change upon binding. |
| ΔS | Entropy change upon binding. |
| ΔG | Gibbs free energy change upon binding. |
Diagram of the ITC Experimental Workflow:
Caption: Experimental workflow for ITC analysis of enzyme-inhibitor binding.
Structural Basis of Inhibition: Molecular Modeling and X-ray Crystallography
Understanding how this compound binds to the active site of carboxypeptidase A at an atomic level is crucial for structure-based drug design and optimization. While a crystal structure of the CPA/2-benzylbutanoic acid complex may not be available, we can infer its binding mode from the structures of CPA with analogous inhibitors, such as L-benzylsuccinate.
Inferred Binding Mode of this compound
Based on the structure of CPA with L-benzylsuccinate, we can propose the following interactions for this compound:
-
Benzyl Group: The benzyl group of the inhibitor is expected to occupy the hydrophobic S1' pocket, mimicking the side chain of a preferred substrate like phenylalanine.
-
Carboxylate Group: The carboxylate group of the inhibitor will likely interact with the active site zinc ion, displacing the catalytic water molecule. It may also form a hydrogen bond with Glu270.
-
Backbone Interactions: The backbone of the inhibitor can form hydrogen bonds with key active site residues, further stabilizing the complex.
Diagram of the Proposed Binding Mode:
Caption: Proposed binding mode of this compound in the CPA active site.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the characterization of this compound as a carboxypeptidase A inhibitor. By following a logical workflow of synthesis, kinetic analysis, thermodynamic characterization, and structural investigation, researchers can gain a deep understanding of its potential as a lead compound. The methodologies described herein are not only applicable to this compound but can also serve as a template for the evaluation of other potential enzyme inhibitors.
Future work should focus on obtaining a high-resolution crystal structure of the CPA/2-benzylbutanoic acid complex to definitively validate the proposed binding mode. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs of this compound, will be instrumental in optimizing its potency and selectivity. The insights gained from these studies will not only advance our understanding of carboxypeptidase A inhibition but may also pave the way for the development of novel therapeutics targeting other medically relevant zinc proteases.
A Technical Guide to the Potential Therapeutic Applications of 2-Benzylbutanoic Acid
This guide provides a comprehensive technical overview of 2-Benzylbutanoic acid, exploring its chemical properties, synthesis, and, most importantly, its potential therapeutic applications based on current scientific understanding and the activities of its structural analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Unveiling the Potential of this compound
This compound, a carboxylic acid with the chemical formula C₁₁H₁₄O₂, presents an intriguing scaffold for therapeutic drug design.[1][2] Its structure, featuring a benzyl group attached to a butanoic acid backbone, offers a combination of lipophilic and hydrophilic properties that are often desirable in drug candidates. While direct therapeutic applications of this compound are not yet extensively documented in peer-reviewed literature, the known biological activities of its derivatives and structurally related compounds provide a strong rationale for its investigation in several key therapeutic areas. This guide will delve into these potential applications, grounded in the principles of medicinal chemistry and pharmacology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1] |
| Melting Point | 90°C (in hexane) | [2] |
| Boiling Point | 295.2°C at 760 mmHg | [2] |
| pKa (Predicted) | 4.69 ± 0.10 | [2] |
| LogP | 2.6 | [2] |
Synthesis of this compound: Foundational Chemistry
The synthesis of this compound is well-established, with several reliable methods reported in the literature. Understanding these synthetic routes is crucial for producing the compound for research and development purposes.
Malonic Ester Synthesis
A common and versatile method for synthesizing 2-substituted carboxylic acids is the malonic ester synthesis. This approach offers good control over the final structure.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), in an ethanolic solution to form a resonance-stabilized enolate. The causality here lies in the acidity of the α-hydrogens of the malonic ester, which are readily abstracted by the base.
-
Alkylation (SN2 Reaction): The nucleophilic enolate is then reacted with benzyl chloride. This is a classic SN2 reaction where the enolate displaces the chloride ion, forming diethyl benzylmalonate. The choice of benzyl chloride is critical as it introduces the desired benzyl group.
-
Second Alkylation: The resulting diethyl benzylmalonate still possesses one acidic α-hydrogen. A second deprotonation-alkylation sequence is performed using sodium ethoxide and ethyl iodide to introduce the ethyl group at the α-position, yielding diethyl ethylbenzylmalonate.
-
Hydrolysis and Decarboxylation: The diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base like potassium hydroxide (KOH), followed by acidification. Upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield the final product, this compound. The driving force for this step is the formation of a stable enol intermediate and the release of carbon dioxide.
Reduction of α-Ethyl Cinnamic Acid
An alternative synthetic route involves the reduction of α-ethyl cinnamic acid.
Experimental Protocol: Reduction of α-Ethyl Cinnamic Acid
-
Preparation of the Reaction Mixture: A solution of α-ethyl cinnamic acid is prepared in a suitable solvent, such as 3% sodium hydroxide.
-
Catalytic Hydrogenation: The reduction is carried out in a hydrogen atmosphere using a palladium on charcoal (Pd/C) catalyst. The palladium catalyst is essential for the addition of hydrogen across the double bond of the cinnamic acid derivative.
-
Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. The filtrate is then acidified with a strong acid, like hydrochloric acid (HCl), to precipitate the this compound. The product can then be extracted with an organic solvent like ether.
Potential Therapeutic Target: Carboxypeptidase A Inhibition
While direct evidence for this compound as a therapeutic agent is limited, a significant body of research points to its derivatives as potent inhibitors of Carboxypeptidase A (CPA).[3][4][5][6] CPA is a zinc-containing metalloprotease that plays a role in digestion.[7] More importantly, it serves as a crucial model enzyme for understanding the inhibition of other medically relevant zinc proteases, such as Angiotensin-Converting Enzyme (ACE), a key target in the treatment of hypertension.[7]
The structural similarity between the active sites of CPA and ACE allows for the design of inhibitors that can potentially target both enzymes.[7] This provides a strong rationale for investigating this compound and its derivatives as potential antihypertensive agents.
Mechanism of Action: Insights from Derivatives
Studies on derivatives such as 2-benzyl-3-hydroxybutanoic acid have shown that these molecules can act as competitive inhibitors of CPA.[6] The proposed mechanism involves the coordination of a functional group on the inhibitor to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. The benzyl group of the inhibitor likely interacts with the hydrophobic S1' pocket of the enzyme, which typically accommodates the C-terminal aromatic residue of the substrate.
Signaling Pathway Implication: The Renin-Angiotensin System
The potential for this compound derivatives to inhibit ACE-like enzymes has direct implications for the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.
References
- 1. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of alpha,alpha-disubstituted-3-mercaptopropanoic acids as inhibitors for carboxypeptidase A and implications with respect to enzyme inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new inhibitor design strategy for carboxypeptidase A as exemplified by N-(2-chloroethyl)-N-methylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Benzylbutanoic Acid: From Synthesis to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylbutanoic acid, a notable member of the arylalkanoic acid class, holds significance in synthetic organic chemistry and emerges as a molecule of interest in the realm of drug discovery. This technical guide provides a comprehensive overview of its chemical identity, historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its known biological activities and potential therapeutic applications. By delving into the causality behind experimental choices and grounding claims in scientific literature, this document serves as a vital resource for professionals engaged in chemical research and pharmaceutical development.
Introduction: The Significance of this compound
This compound, also known by synonyms such as α-ethyl-hydrocinnamic acid and 2-benzylbutyric acid, is a carboxylic acid featuring a benzyl substituent at the alpha position to the carboxyl group.[1][2] Its structure, a hybrid of an aromatic moiety and a short-chain fatty acid, places it within the broader class of arylalkanoic acids, a scaffold renowned for its diverse pharmacological activities.[3] While not as ubiquitously recognized as some of its structural relatives like ibuprofen, the unique stereochemistry and chemical properties of this compound make it a valuable building block in organic synthesis and a subject of investigation for potential therapeutic interventions.
This guide will navigate through the foundational aspects of this compound, beginning with its physicochemical properties, followed by a detailed exploration of its synthetic routes. Emphasis is placed on providing not just procedural steps but also the underlying chemical principles that govern these transformations. Furthermore, we will examine the current understanding of its biological relevance, particularly its role as an enzyme inhibitor, and discuss its potential trajectory in the landscape of drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, synthesis, and application. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 5669-16-9 | [2] |
| Melting Point | 90 °C (hexane) | [2] |
| Boiling Point | 295.2 °C at 760 mmHg | [2] |
| pKa | 4.69 ± 0.10 (Predicted) | [2] |
| LogP | 2.6 | [1] |
| Appearance | White crystalline solid | Inferred from properties |
Historical Context and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its existence and synthesis are a direct consequence of the development of powerful synthetic methodologies in organic chemistry. The historical narrative of this compound is therefore intertwined with the evolution of techniques for carbon-carbon bond formation and functional group manipulation.
The late 19th and early 20th centuries saw the advent of classical reactions that enabled the synthesis of α-substituted carboxylic acids. The malonic ester synthesis, a cornerstone of organic chemistry, provided a reliable route to such compounds.[4] Similarly, the Perkin reaction and Knoevenagel condensation, developed for the synthesis of cinnamic acids, laid the groundwork for producing precursors to saturated arylalkanoic acids.[5] The subsequent development of catalytic hydrogenation techniques allowed for the selective reduction of the carbon-carbon double bond in these precursors, yielding compounds like this compound.[6]
Therefore, the "discovery" of this compound can be viewed not as a singular event, but as a testament to the enabling power of these foundational synthetic reactions, which provided chemists with the tools to construct a vast array of novel molecular architectures.
Key Synthesis Methodologies
The preparation of this compound can be efficiently achieved through several synthetic routes. This section provides detailed protocols for two of the most common and reliable methods: the Malonic Ester Synthesis and the Catalytic Hydrogenation of α-Ethyl Cinnamic Acid.
Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing substituted acetic acids.[4] This multi-step process leverages the acidity of the α-hydrogens of diethyl malonate to facilitate alkylation, followed by hydrolysis and decarboxylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and biological evaluation of new 2-benzylchromones | Semantic Scholar [semanticscholar.org]
- 5. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
A Framework for Elucidating the Biological Mechanism of Action of Novel Chemical Entities: A Case Study with 2-Benzylbutanoic Acid
Abstract
The journey from a novel chemical entity to a validated biological probe or therapeutic candidate is contingent on a deep understanding of its mechanism of action (MOA). While 2-Benzylbutanoic acid serves as a structurally defined small molecule, its specific interactions within biological systems are not documented in the current scientific literature. This technical guide, therefore, uses this compound as a representative novel compound to present a comprehensive, multi-phase strategic workflow for elucidating a complete biological MOA. We provide a framework for researchers, scientists, and drug development professionals, moving from initial phenotypic observations to precise target identification and pathway analysis. This document details the rationale behind experimental choices, provides actionable protocols for key assays, and integrates multi-omics approaches to build a holistic view of a compound's biological footprint.
Introduction: The Challenge of the Unknown
In drug discovery and chemical biology, countless novel compounds are synthesized or isolated. This compound, a simple derivative of butanoic acid, represents such an entity—a molecule with defined chemical properties but an undefined biological role. The critical challenge, and the focus of this guide, is to systematically unravel its mechanism of action. A lack of a known MOA is not a roadblock but the starting point of a structured investigation.
Historically, drug discovery has oscillated between two paradigms: target-based discovery (reverse pharmacology) and phenotype-based discovery (forward pharmacology).[1] Target-based approaches begin with a known protein target and screen for molecules that modulate it.[2] In contrast, phenotypic screening starts with the desired biological effect (e.g., cancer cell death) and works backward to identify the molecular target, a process known as target deconvolution.[1][3] This latter approach has seen a resurgence due to its ability to uncover novel biology and first-in-class drugs.[2][4]
This guide champions a modern phenotypic-first approach, outlining a logical progression from a compound's "what" (its effect) to its "how" (its mechanism).
Structural Analysis and Hypothesis Generation: this compound
Before initiating any screen, a structural analysis of the compound can inform initial hypotheses.
-
Core Structure: this compound possesses a carboxylic acid group, which is a common moiety in bioactive molecules and endogenous metabolites.[5]
-
Potential Interactions:
-
Membrane Disruption: Carboxylic acids are known to impact microbial and mammalian cells by disrupting cell membranes and altering intracellular pH.[6][7] The lipophilic benzyl and ethyl groups could facilitate insertion into the lipid bilayer.
-
Metabolic Interference: Its structural similarity to endogenous fatty acids suggests it could potentially compete with or inhibit enzymes involved in fatty acid metabolism or signaling.
-
Enzyme Inhibition: The carboxylate group can act as a hydrogen bond donor/acceptor or a metal chelator, making it a plausible pharmacophore for interacting with the active sites of various enzymes.
-
Phase I: Phenotypic Screening - Discovering a Biological Effect
The first step is to identify a measurable and desirable change in a cell or organism's phenotype caused by the compound.[1][2] This approach is unbiased and does not require prior knowledge of the molecular target.[2]
Experimental Design: A Multi-Assay Approach
A robust phenotypic screening campaign should employ a diverse set of assays to maximize the chances of finding a relevant biological activity.[8]
| Assay Type | Objective | Example Cell Line(s) | Key Readout |
| Cytotoxicity/Proliferation | Identify general cytotoxic or cytostatic effects. | A549 (Lung Cancer), MCF-7 (Breast Cancer), HEK293 (Normal Kidney) | Cell Viability (e.g., using MTT or CellTiter-Glo) |
| Reporter Gene Assay | Screen for modulation of specific signaling pathways. | HEK293 cells with NF-κB or Wnt pathway reporters | Luminescence or Fluorescence |
| High-Content Imaging | Assess morphological changes (e.g., apoptosis, cytoskeletal rearrangement). | U2OS (Osteosarcoma) | Automated microscopy and image analysis |
| Antimicrobial Assay | Determine activity against pathogenic microbes. | S. aureus (Gram-positive), E. coli (Gram-negative) | Minimum Inhibitory Concentration (MIC) |
Workflow for Phenotypic Screening
The following diagram outlines a generalized workflow for an initial phenotypic screen.
Caption: Workflow for a cell-based phenotypic screen.
Phase II: Target Deconvolution - Identifying the "How"
Once a reproducible phenotypic hit is confirmed, the critical and often challenging process of target deconvolution begins.[3][9] This involves identifying the specific molecular target(s) responsible for the observed phenotype.[10][11]
Affinity-Based Target Identification
These methods rely on the physical interaction between the compound and its protein target.
3.1.1. Affinity Chromatography Coupled with Mass Spectrometry
This is a classic and powerful technique.[9][12] It involves immobilizing the compound of interest onto a solid support (beads) to "fish" for its binding partners in a cell lysate.
-
Probe Synthesis: A version of this compound would need to be synthesized with a linker arm for attachment to the beads without disrupting its bioactive conformation.
-
Execution: The immobilized compound is incubated with cell lysate. Proteins that do not bind are washed away. The remaining bound proteins are then eluted and identified using mass spectrometry.[9]
A specialized version of this technique uses "kinobeads," which are beads coated with broad-spectrum kinase inhibitors, to profile the targets of novel kinase inhibitors.[13][14][15][16][17] While not directly applicable to our compound, the principle of competitive binding is key. If this compound were found to inhibit a kinase, a kinobeads experiment could confirm this by showing that the compound prevents specific kinases from binding to the beads in a dose-dependent manner.[17]
In-Situ Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds its target inside a living cell is the gold standard for target engagement. CETSA is a powerful method for this purpose.[18][19]
-
Principle: The binding of a ligand (our compound) to a protein often increases the protein's thermal stability.[20][21] When cells are heated, unbound proteins will denature and precipitate out of solution at a lower temperature than their ligand-bound counterparts.[21][22]
-
Application: By treating cells with this compound, heating them across a temperature gradient, and then measuring the amount of a specific soluble protein (e.g., via Western Blot), one can determine if the compound stabilized its target. A shift in the melting curve of a protein in the presence of the compound is strong evidence of direct binding.[18][22]
3.2.1. Detailed Protocol: CETSA Melt Curve
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[21]
-
Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein using Western Blot or other specific protein detection methods.
-
Analysis: Plot the percentage of soluble protein against the temperature for both vehicle and compound-treated samples to visualize the thermal shift.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Phase III: Pathway Analysis and Mechanistic Deep Dive
Identifying the target is a major milestone, but understanding the downstream consequences of target engagement is essential for a complete MOA.[23]
Transcriptomics (RNA-Seq)
RNA sequencing (RNA-Seq) provides a global snapshot of how a compound alters gene expression.[24] This can reveal the cellular pathways that are activated or inhibited in response to target engagement.[25][26]
-
How it Works: Cells are treated with this compound, and their RNA is extracted and sequenced. The resulting data shows which genes are up- or down-regulated compared to control cells.[27] This information can be used to infer the compound's MOA.[28] For example, if genes involved in the unfolded protein response are upregulated, it suggests the compound may be causing protein misfolding or endoplasmic reticulum stress.
Metabolomics
Metabolomics is the large-scale study of small molecules (metabolites) within cells and tissues.[29] It provides a direct functional readout of cellular activity and is particularly relevant for a compound like this compound, which may interfere with metabolism.[30][31][32]
-
Application: By comparing the metabolic profiles of treated vs. untreated cells, we can identify specific metabolic pathways that are perturbed.[33] For instance, an accumulation of long-chain fatty acids could confirm a hypothesis that this compound inhibits an enzyme involved in beta-oxidation.
Biochemical and Biophysical Characterization
Once a target is identified and validated, its interaction with the compound must be quantitatively characterized. This involves studying the thermodynamics and kinetics of the drug-target interaction.[34][35][36]
4.3.1. Enzyme Inhibition Assays
If the identified target is an enzyme, its inhibition by this compound must be quantified.[37][38]
-
Objective: To determine the potency (IC50), mechanism of inhibition (e.g., competitive, non-competitive), and the inhibition constant (Ki).[39]
-
Protocol Outline:
-
Preparation: Prepare solutions of the purified target enzyme, its substrate, and a range of concentrations of this compound in an appropriate assay buffer.[40]
-
Pre-incubation: Mix the enzyme with the various concentrations of the inhibitor and allow them to equilibrate.[37]
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Monitoring: Measure the rate of product formation over time using a spectrophotometer or fluorometer.[37]
-
Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50. Further kinetic experiments varying the substrate concentration can be used to determine the Ki and the mode of inhibition.[38]
-
| Kinetic Parameter | Definition | Significance |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | A measure of the compound's potency. |
| Ki | The dissociation constant for the inhibitor-enzyme complex. | A true measure of binding affinity, independent of substrate concentration. |
| k_on (Association Rate) | The rate at which the drug binds to its target. | Influences the onset of drug action.[41] |
| k_off (Dissociation Rate) | The rate at which the drug dissociates from its target. | Influences the duration of drug action.[41] A long residence time (low k_off) can be highly desirable. |
Conclusion: Synthesizing a Complete Mechanism of Action
Elucidating the mechanism of action of a novel compound like this compound is an iterative, multi-disciplinary process. It begins with an unbiased search for a biological effect and progresses through increasingly specific experiments to identify the direct molecular target and characterize the downstream cellular consequences. By integrating phenotypic screening, modern target deconvolution techniques like CETSA, and systems-level 'omics' analysis, researchers can build a robust, evidence-based understanding of a compound's biological function. This structured approach not only mitigates the risks associated with unknown mechanisms but also maximizes the potential for discovering novel biology and innovative therapeutic strategies.
References
- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 2. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 3. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 6. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 7. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 12. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discover.library.noaa.gov [discover.library.noaa.gov]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. annualreviews.org [annualreviews.org]
- 23. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Whole Transcriptome Profiling: An RNA‐Seq Primer and Implications for Pharmacogenomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Using transcriptome sequencing to identify mechanisms of drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 29. Metabolomics: beyond biomarkers and towards mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. metabolon.com [metabolon.com]
- 32. omicsonline.org [omicsonline.org]
- 33. omicsonline.org [omicsonline.org]
- 34. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. universalpublicationhouse.com [universalpublicationhouse.com]
- 37. superchemistryclasses.com [superchemistryclasses.com]
- 38. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. benchchem.com [benchchem.com]
- 41. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Benzylbutanoic Acid via Sequential Malonic Ester Alkylation
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 2-benzylbutanoic acid, a key intermediate in various pharmaceutical and fine chemical syntheses. The protocol leverages the classical malonic ester synthesis, a reliable and versatile method for the formation of substituted carboxylic acids.[1] This document details a sequential alkylation of diethyl malonate, first with an ethyl group and subsequently with a benzyl group, followed by ester hydrolysis and decarboxylation. The causality behind experimental choices, detailed procedural steps, safety protocols, and characterization methods are thoroughly discussed to ensure reproducibility and safety.
Introduction
This compound is a valuable carboxylic acid building block in organic synthesis. Its structural framework is a precursor to a variety of more complex molecules, including pharmacologically active compounds. The malonic ester synthesis provides an efficient and high-yielding pathway to this and other α-substituted carboxylic acids.[1][2] The core principle of this synthesis is the high acidity of the α-protons of diethyl malonate (pKa ≈ 13), which allows for their facile removal by a suitable base to form a stabilized enolate.[3][4] This enolate then acts as a nucleophile in subsequent SN2 reactions with alkyl halides.[3][5][6] This application note presents a detailed protocol for the sequential dialkylation of diethyl malonate to afford this compound, a process that demonstrates exquisite control over the construction of the target carbon skeleton.[7]
The Synthetic Strategy: A Mechanistic Overview
The synthesis of this compound from diethyl malonate is a three-stage process that elegantly builds the target molecule:
-
Enolate Formation and First Alkylation (Ethylation): Diethyl malonate is deprotonated with sodium ethoxide to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with ethyl bromide to yield diethyl ethylmalonate. The use of sodium ethoxide as the base is crucial to prevent transesterification side reactions.[2]
-
Second Enolate Formation and Alkylation (Benzylation): The remaining acidic α-proton on diethyl ethylmalonate is removed by a second equivalent of sodium ethoxide. The resulting enolate is then alkylated with benzyl bromide to form the key intermediate, diethyl benzyl(ethyl)malonate.
-
Hydrolysis and Decarboxylation: The disubstituted malonic ester is saponified using a strong base (e.g., NaOH) to hydrolyze the two ester groups to a dicarboxylic acid salt. Acidification followed by heating promotes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the final product, this compound.[3][4][5]
Figure 1. Reaction mechanism for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | >99% |
| Sodium metal | Na | 22.99 | 5.1 g (0.22 mol) | ACS grade |
| Absolute Ethanol | C₂H₅OH | 46.07 | 200 mL | Anhydrous |
| Ethyl bromide | C₂H₅Br | 108.97 | 12.0 g (0.11 mol) | >98% |
| Benzyl bromide | C₇H₇Br | 171.04 | 18.8 g (0.11 mol) | >98% |
| Sodium hydroxide | NaOH | 40.00 | 20.0 g (0.5 mol) | ACS grade |
| Hydrochloric acid | HCl | 36.46 | As needed | Concentrated |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | Anhydrous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | ACS grade |
3.2. Step-by-Step Procedure
Figure 2. Detailed experimental workflow for the synthesis.
Step 1: Preparation of Sodium Ethoxide and First Alkylation
-
In a flame-dried 500 mL three-necked flask equipped with a reflux condenser (with a drying tube) and a dropping funnel, add 125 mL of absolute ethanol.
-
Under an inert atmosphere (e.g., nitrogen), carefully add 2.53 g (0.11 mol) of sodium metal in small pieces. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Once all the sodium has dissolved, add 16.0 g (0.1 mol) of diethyl malonate dropwise from the dropping funnel.
-
Following the addition of diethyl malonate, add 12.0 g (0.11 mol) of ethyl bromide dropwise.
-
Heat the reaction mixture to reflux for 2 hours. A precipitate of sodium bromide will form.
Step 2: Second Alkylation
-
In a separate flask, prepare another batch of sodium ethoxide by dissolving 2.53 g (0.11 mol) of sodium in 75 mL of absolute ethanol.
-
After the first reflux, cool the reaction mixture to room temperature and add the second portion of the sodium ethoxide solution.
-
Add 18.8 g (0.11 mol) of benzyl bromide dropwise.
-
Heat the mixture to reflux for an additional 2 hours.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture to room temperature. Add a solution of 20.0 g (0.5 mol) of sodium hydroxide in 100 mL of water.
-
Heat the mixture to reflux for 4 hours to ensure complete saponification of the ester groups.
-
Arrange for distillation and remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.
-
Gently heat the acidified solution. Vigorous evolution of carbon dioxide will occur. Continue heating until the effervescence ceases.
Step 4: Workup and Purification
-
Cool the solution to room temperature and extract the product with diethyl ether (3 x 75 mL).
-
Combine the ethereal extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a water/ethanol mixture or by vacuum distillation. For recrystallization, dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then isolate the crystals by vacuum filtration.[8][9][10][11]
Safety and Handling
-
Sodium metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Ethyl bromide and Benzyl bromide: These are lachrymators and potential carcinogens. Handle only in a well-ventilated chemical fume hood.[6][8][12][13] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium hydroxide and Hydrochloric acid: Corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Diethyl ether: Extremely flammable. Ensure there are no ignition sources in the vicinity during its use.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected proton and carbon signals.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The malonic ester synthesis is a powerful and adaptable method for the preparation of substituted carboxylic acids. The sequential alkylation of diethyl malonate, as detailed in this application note, provides a reliable and efficient route to this compound. Adherence to the described protocol and safety precautions will enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and organic synthesis.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
purification of 2-Benzylbutanoic acid by recrystallization
An Application Note and Protocol for the Purification of 2-Benzylbutanoic Acid by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of this compound using recrystallization techniques. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The protocol details solvent selection, the recrystallization process using both single and mixed-solvent systems, and methods for assessing the purity of the final product. The underlying scientific principles for each step are explained to provide a thorough understanding of the methodology.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle behind this method lies in the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound to a great extent when hot, but only sparingly when cold.[1] Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent. This disparity in solubility allows for the separation of the desired compound from impurities. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurity molecules, which remain in the "mother liquor" (the remaining solution).[2][3]
This compound is a white to off-white crystalline solid with a molecular formula of C₁₁H₁₄O₂.[4][5] Its structure, containing both a polar carboxylic acid group and a non-polar benzyl group, influences its solubility characteristics, making it generally soluble in organic solvents like ethanol and ether, but having limited solubility in water.[4] This property makes it an excellent candidate for purification by recrystallization, particularly using a mixed-solvent system.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is crucial for developing a successful purification protocol.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [4][5][6] |
| Molecular Weight | 178.23 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 46.85 °C or 90 °C (from hexane) | [4][6] |
| Boiling Point | Approximately 295-306 °C | [4][6] |
| pKa (predicted) | 4.69 ± 0.10 | [6] |
Note on Melting Point Discrepancy: The significant difference in reported melting points (46.85 °C vs. 90 °C) may be attributed to the presence of impurities or different polymorphic forms of the acid. The higher value, reported for a sample recrystallized from hexane, likely represents a more purified or different crystalline form.[6] The melting point of the purified product should be sharp and reproducible.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is also harmful if swallowed.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[7][8]
-
Solvent Safety: The organic solvents used in recrystallization are often flammable. Never heat organic solvents with an open flame. Use a hot plate in a well-ventilated fume hood.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the .
Caption: Workflow for the recrystallization of this compound.
Protocol: Purification of this compound
This protocol provides a step-by-step guide for the recrystallization of this compound, including a preliminary solvent screening and a detailed procedure for a mixed-solvent system.
Materials and Equipment
-
Impure this compound
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Melting point apparatus
-
Analytical balance
-
Solvents for screening: Ethanol, Methanol, Water, Hexane, Toluene, Ethyl Acetate
Step 1: Solvent Selection
The choice of solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.
Procedure for Solvent Screening:
-
Place approximately 50 mg of impure this compound into several small test tubes.
-
To each test tube, add 1 mL of a different solvent from the screening list.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show complete dissolution in a warm water bath.
-
A suitable single solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature, and then place them in an ice bath. A good solvent will yield a significant amount of crystalline precipitate upon cooling.
-
For this compound, a mixed-solvent system is often more effective. Ethanol or methanol (good solvents) paired with water (an antisolvent) is a common and effective choice for carboxylic acids.[9][10]
Step 2: Recrystallization using a Mixed-Solvent System (Ethanol-Water)
This procedure uses the solvent-antisolvent approach, which is highly effective for compounds with intermediate polarity.[11]
-
Dissolution:
-
Place a known mass (e.g., 1.0 g) of impure this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add the "good" solvent (ethanol) dropwise while gently heating and stirring on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add the "antisolvent" (water) dropwise while maintaining the temperature and stirring.
-
Continue adding the antisolvent until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.[11][12]
-
To ensure a saturated solution at the boiling point, add a few drops of the "good" solvent (ethanol) back into the solution until the turbidity just disappears.[12]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][9]
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent mixture (the same approximate ratio of ethanol to water used for the recrystallization). This removes any residual mother liquor containing impurities.[13]
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
-
Analysis:
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the purified this compound. A pure sample should have a sharp melting point range of 1-2 °C.
-
For more rigorous purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.[2] |
| Oiling out | - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add more of the "good" solvent before cooling. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-warmed.- Allow sufficient time for cooling in an ice bath.- Use only a small amount of ice-cold solvent for washing. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable method for the purification of this compound. By carefully selecting a solvent system and controlling the cooling rate, a significant increase in purity can be achieved, as verified by melting point determination and other analytical techniques. This method is scalable and can be adapted for various research and development applications.
References
- 1. mt.com [mt.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fishersci.fr [fishersci.fr]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
Application Note: A Comprehensive Guide to the HPLC Analysis of 2-Benzylbutanoic Acid for Assay, Purity, and Chiral Separation
Abstract: This technical guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for 2-Benzylbutanoic acid. Recognizing the compound's structure, which includes both a UV-active chromophore and a stereocenter, this document presents two distinct protocols: a reversed-phase HPLC method for quantitative assay and impurity profiling, and a chiral HPLC method for the separation of its enantiomers. The protocols are grounded in fundamental chromatographic principles and are designed to be robust and reliable for research, development, and quality control environments. Furthermore, a comprehensive method validation strategy is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.
Introduction and Analytical Rationale
This compound (Figure 1) is a carboxylic acid derivative with a molecular weight of 178.23 g/mol [1]. Its structure, featuring a benzyl group and a carboxylic acid moiety, dictates its physicochemical properties and thus the strategy for its analysis. The predicted pKa of approximately 4.69 and a LogP of around 2.6 indicate that it is a moderately hydrophobic acid[1][2]. For quantitative analysis (e.g., assay and purity determination), these properties make it an ideal candidate for reversed-phase HPLC. The carboxylic acid group's ionization can be suppressed by acidifying the mobile phase, leading to enhanced retention and improved peak symmetry on a nonpolar stationary phase like C18[3]. The presence of the benzene ring provides a strong chromophore, enabling sensitive ultraviolet (UV) detection.
Crucially, the molecule possesses a chiral center at the C2 position. As the biological activity of enantiomers can differ significantly, their separation and quantification are often a regulatory necessity in drug development[4]. This requires a specialized chiral separation technique, most commonly HPLC utilizing a Chiral Stationary Phase (CSP)[5].
Figure 1: Chemical Structure of this compound
-
Molecular Formula: C₁₁H₁₄O₂[2]
-
Molecular Weight: 178.23 g/mol [1]
-
Chiral Center: Carbon-2 (marked with *)
This application note provides comprehensive, step-by-step protocols for both achiral and chiral analyses, followed by a detailed guide to method validation that ensures the procedures are suitable for their intended purpose.
Part I: Achiral Analysis by Reversed-Phase HPLC
This method is designed for the quantitative determination of this compound concentration (assay) and for the detection of related process impurities.
Principle and Method Development Strategy
The separation is based on the principle of reversed-phase chromatography, where the stationary phase (C18) is nonpolar and the mobile phase is a more polar mixture of water and an organic solvent. The analyte's retention is primarily governed by hydrophobic interactions between its benzyl group and the C18 alkyl chains.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its strong hydrophobic retention capabilities, which are well-suited for the nonpolar benzyl moiety of the analyte[6].
-
Mobile Phase: A gradient of water and acetonitrile is used to ensure elution of the main analyte with a good peak shape while also separating potential impurities with different polarities.
-
Mobile Phase Modifier: Trifluoroacetic acid (TFA) or formic acid is added at a low concentration (0.1%) to lower the mobile phase pH to approximately 2-3. At this pH, which is well below the analyte's pKa of ~4.69, the carboxylic acid group is fully protonated (-COOH)[2]. This un-ionized form is less polar, leading to increased retention, reduced peak tailing, and improved reproducibility[3].
-
Detection: The benzyl chromophore exhibits significant UV absorbance. A detection wavelength of 254 nm is chosen as a common starting point for aromatic compounds, though a full UV scan is recommended to determine the absorbance maximum for optimal sensitivity.
Experimental Protocol: Achiral HPLC Method
Table 1: Recommended Chromatographic Conditions for Achiral Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
| Run Time | 20 minutes |
Protocol Steps:
-
Reagent Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Standard Solution Preparation (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation:
-
Prepare the sample to a target concentration of 1.0 mg/mL in the same diluent used for the standard.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Operation:
-
Set up the HPLC system according to the conditions in Table 1.
-
Equilibrate the column with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the assay and impurity levels using peak areas and appropriate calibration methods.
-
Part II: Chiral Analysis by HPLC
This method is designed to separate the two enantiomers of this compound to determine enantiomeric purity or enantiomeric excess (e.e.).
Principle and Method Development Strategy
Enantiomers have identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. Direct separation requires creating a chiral environment where diastereomeric complexes can form transiently, allowing for differential interaction and separation[7]. This is most effectively achieved using a Chiral Stationary Phase (CSP).
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have demonstrated broad selectivity for a wide range of chiral compounds, including carboxylic acids[4][8]. Anion-exchange type CSPs are also specifically designed for acidic compounds and represent another excellent option for screening[9].
-
Mobile Phase: Chiral separations are often achieved in normal-phase mode using mixtures of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ratio of alkane to alcohol is a critical parameter for adjusting retention and resolution.
-
Mobile Phase Modifier: An acidic modifier, such as TFA, is typically added to the mobile phase. For acidic analytes, the modifier interacts with the CSP and the analyte, which is crucial for achieving chiral recognition and good peak shape[5].
-
Detection: UV detection at 254 nm remains suitable for the chiral analysis.
Experimental Protocol: Chiral HPLC Method
Table 2: Recommended Starting Chromatographic Conditions for Chiral Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Daicel CHIRALPAK® IC or equivalent (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
Protocol Steps:
-
Reagent Preparation:
-
Carefully prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of TFA. Mix thoroughly and degas. Caution: This is a flammable mixture.
-
-
Standard/Sample Solution Preparation (e.g., 1.0 mg/mL):
-
Accurately weigh the sample into a volumetric flask.
-
Dissolve and dilute to volume using the mobile phase as the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC System Setup and Operation:
-
Install the chiral column and flush with isopropanol before introducing the normal-phase mobile phase.
-
Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
If a racemic standard is available, identify the two enantiomer peaks.
-
Calculate the enantiomeric purity by expressing the peak area of one enantiomer as a percentage of the total area of both enantiomer peaks.
-
Part III: HPLC Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[10]. The following protocol outlines the key parameters for validating the achiral assay method based on ICH Q2(R1) guidelines[11].
Overall Workflow for Method Development and Validation
The following diagram illustrates the logical flow from initial method design through to full validation.
Caption: Logical workflow for HPLC method development and validation.
Validation Parameters and Experimental Protocols
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| System Suitability | Five replicate injections of the standard solution. | RSD ≤ 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000 |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD/PDA detector. | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Analyze at least five concentrations across the range (e.g., 80-120% of target). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the nominal concentration for assay. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%), 3 replicates each. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Six replicate preparations of the same sample at 100% concentration. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day or with different equipment. | Overall RSD ≤ 2.0%. |
| LOD & LOQ | Determined from the standard deviation of the response and the slope of the linearity curve. | Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. |
| Robustness | Systematically vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability criteria are met; results are not significantly affected. |
Experimental Protocols:
-
Specificity: Prepare and inject a diluent blank and a sample spiked with known impurities (if available). The blank should show no peaks at the retention time of this compound.
-
Linearity: Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five calibration standards covering 80%, 90%, 100%, 110%, and 120% of the target assay concentration. Inject each in triplicate.
-
Accuracy: Prepare a sample matrix (placebo). Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) using the reference standard. Prepare three independent samples at each level and analyze. Calculate the percent recovery.
-
Precision:
-
Repeatability: Prepare six independent samples from the same homogenous batch at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day. The results from both experiments are statistically compared.
-
-
Robustness: Analyze the standard solution while making small, deliberate changes to the method parameters as listed in Table 3. Evaluate the impact on system suitability parameters and analyte retention time.
References
- 1. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. database.ich.org [database.ich.org]
Synthesis of 2-Benzylbutanoic Acid: An Application Note and Experimental Protocol
Introduction
2-Benzylbutanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure, featuring a chiral center at the alpha-position to the carboxyl group, makes it an interesting target for the development of novel therapeutic agents and complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the robust and versatile malonic ester synthesis. This method offers a reliable and scalable route to the target compound from readily available starting materials.
The narrative of this guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for each experimental choice, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Synthetic Strategy: The Malonic Ester Route
The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids.[1][2] The core principle of this synthesis lies in the high acidity of the α-hydrogens of a malonic ester, such as diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.[3] This allows for the facile formation of a stabilized enolate, which can then act as a nucleophile to attack an electrophile, in this case, an alkyl halide.[4]
For the synthesis of this compound, a two-step alkylation of a malonate derivative is required. The synthesis commences with the alkylation of diethyl malonate with an ethyl group, followed by a second alkylation with a benzyl group. Subsequent hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation, yields the desired this compound.[5][6]
Experimental Workflow
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound starting from diethyl ethylmalonate.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl ethylmalonate | 188.22 | 18.82 g | 0.10 | --- |
| Sodium metal | 22.99 | 2.30 g | 0.10 | Handle with extreme care. |
| Absolute Ethanol | 46.07 | 50 mL | --- | Anhydrous. |
| Benzyl bromide | 171.04 | 17.10 g (12.4 mL) | 0.10 | Lachrymator, handle in a fume hood. |
| Diethyl ether | 74.12 | As needed | --- | Anhydrous. |
| Sulfuric Acid (conc.) | 98.08 | 20 mL | --- | --- |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | --- | --- |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | --- | --- |
| Hexane | 86.18 | As needed | --- | For recrystallization. |
Procedure
Stage 1: Synthesis of Diethyl Ethyl(benzyl)malonate
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, add 50 mL of absolute ethanol. Carefully add 2.30 g (0.10 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. The reaction is highly exothermic and produces hydrogen gas, which should be safely vented. Allow the mixture to stir until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.
-
Expertise & Experience: The in-situ preparation of sodium ethoxide ensures a fresh and highly reactive base. It is crucial to use absolute ethanol to prevent the reaction of sodium with water, which is violent and produces sodium hydroxide, a less effective base for this reaction.
-
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 18.82 g (0.10 mol) of diethyl ethylmalonate dropwise from the dropping funnel with stirring. A gentle warming of the mixture may be observed.
-
Alkylation: After the addition of diethyl ethylmalonate is complete, add 17.10 g (0.10 mol) of benzyl bromide dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate of sodium bromide will form. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Trustworthiness: The progress of the reaction can be monitored by testing the reaction mixture for alkalinity. The reaction is complete when the mixture is no longer basic to moist litmus paper.
-
-
Work-up of Diethyl Ethyl(benzyl)malonate: After cooling to room temperature, remove the ethanol by rotary evaporation. To the residue, add 50 mL of water to dissolve the sodium bromide. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water (50 mL) and then with saturated aqueous sodium bicarbonate solution (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude diethyl ethyl(benzyl)malonate as an oil.
Stage 2 & 3: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the crude diethyl ethyl(benzyl)malonate in a 250 mL round-bottom flask, add a mixture of 20 mL of concentrated sulfuric acid and 50 mL of water. Heat the mixture to reflux for 4-6 hours. The hydrolysis is complete when the oily layer of the ester has disappeared.
-
Expertise & Experience: Acid-catalyzed hydrolysis is preferred here to directly afford the dicarboxylic acid. Basic hydrolysis (saponification) would require a subsequent acidification step.[5]
-
-
Decarboxylation and Work-up: Cool the reaction mixture to room temperature. The substituted malonic acid will often precipitate upon cooling. If not, extract the cooled solution with diethyl ether (3 x 50 mL). Wash the combined organic extracts with water (50 mL) and then with saturated aqueous sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Carefully acidify the bicarbonate extract with concentrated HCl until the solution is acidic to litmus paper. The this compound will precipitate as an oil or solid. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Dry the ethereal solution of the product over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation. The crude this compound can be purified by recrystallization from hexane or by vacuum distillation.
Characterization
The final product, this compound, should be a white solid or a colorless oil. Its identity can be confirmed by standard spectroscopic methods.
-
Expected ¹H NMR (CDCl₃): δ 0.9 (t, 3H, CH₃), 1.6 (m, 2H, CH₂CH₃), 2.7 (m, 1H, CHCOOH), 2.9-3.1 (m, 2H, PhCH₂), 7.1-7.3 (m, 5H, Ar-H), 11.5 (br s, 1H, COOH).
-
Expected ¹³C NMR (CDCl₃): δ 12.0 (CH₃), 25.0 (CH₂CH₃), 40.0 (PhCH₂), 50.0 (CHCOOH), 126.5, 128.5, 129.0 (Ar-CH), 140.0 (Ar-C), 182.0 (COOH).
-
Expected IR (KBr, cm⁻¹): 2900-3300 (broad O-H stretch), 1705 (C=O stretch).
Safety and Handling
-
Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere or in a dry solvent.[7]
-
Benzyl bromide: A lachrymator and corrosive. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[8][9]
-
Concentrated acids: Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
Troubleshooting and Field-Proven Insights
-
Side Reaction - Dialkylation: A common side reaction in malonic ester synthesis is dialkylation, where the mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide.[2] To minimize this, it is advisable to use a slight excess of the malonic ester relative to the base and the alkylating agent.
-
Transesterification: If the alkoxide base does not match the ester (e.g., using sodium methoxide with diethyl malonate), transesterification can occur, leading to a mixture of ester products.[10] Always use a matching alkoxide base.
-
Incomplete Hydrolysis: If the hydrolysis is incomplete, an oily layer of the ester will persist. In such cases, the reflux time should be extended.
-
Purification Challenges: The final carboxylic acid product may sometimes be difficult to crystallize. If recrystallization fails, vacuum distillation is an effective alternative for purification.
Conclusion
The malonic ester synthesis provides a reliable and adaptable method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can achieve high yields of the desired product. This detailed protocol, grounded in established synthetic chemistry, serves as a valuable resource for professionals in the field of organic synthesis and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Solved Show how the malonic ester synthesis is used to | Chegg.com [chegg.com]
- 4. yorsearch.york.ac.uk [yorsearch.york.ac.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Use of 2-Benzylbutanoic Acid in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of 2-Benzylbutanoic Acid
In the landscape of drug discovery and biochemical research, the identification and characterization of enzyme inhibitors are paramount. These molecules provide invaluable tools for elucidating enzymatic mechanisms and serve as foundational scaffolds for therapeutic development. This compound is a carboxylic acid derivative with a structural motif that suggests potential interactions with the active sites of certain enzymes, particularly metalloproteases. Its benzyl group can engage in hydrophobic interactions, while the carboxylate moiety can coordinate with metal ions or form hydrogen bonds with active site residues.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a potential enzyme inhibitor. We will focus on its application in inhibition assays against Carboxypeptidase A (CPA), a well-characterized zinc-containing metalloprotease. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from experimental setup to data interpretation.
Scientific Foundation: The Mechanism of Carboxypeptidase A and Principles of Inhibition
Carboxypeptidase A (CPA) is a digestive enzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, preferentially cleaving residues with aromatic or bulky aliphatic side chains. The active site of CPA contains a zinc ion (Zn²⁺) that is crucial for catalysis. This zinc ion is coordinated by amino acid residues and a water molecule. In the catalytic mechanism, the zinc ion polarizes the carbonyl group of the scissile peptide bond of the substrate, making it more susceptible to nucleophilic attack by a water molecule activated by a nearby glutamate residue (Glu-270).
Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, in turn, can be competitive, non-competitive, or uncompetitive, depending on their mode of interaction with the enzyme and the enzyme-substrate complex. Given the structural features of this compound, it is hypothesized to act as a competitive inhibitor of CPA. In this model, the inhibitor binds to the active site of the free enzyme, competing with the natural substrate. This interaction is often driven by the inhibitor mimicking the structure of the substrate's transition state.
The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki, on the other hand, is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 90°C (hexane) | [4] |
| Solubility | Generally soluble in organic solvents (e.g., ethanol, ether, DMSO). Limited solubility in water. | [3] |
| pKa | 4.69 ± 0.10 (Predicted) | [4] |
Experimental Design: A Step-by-Step Protocol for Carboxypeptidase A Inhibition Assay
This protocol is based on a well-established spectrophotometric assay for Carboxypeptidase A, utilizing the substrate hippuryl-L-phenylalanine.[5] The enzymatic cleavage of this substrate yields hippuric acid and L-phenylalanine. The reaction is monitored by measuring the increase in absorbance at 254 nm, which is characteristic of hippuric acid formation.
Materials and Reagents
-
Enzyme: Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich Cat. No. C9268)
-
Substrate: Hippuryl-L-phenylalanine (e.g., Sigma-Aldrich Cat. No. H6875)
-
Inhibitor: this compound
-
Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C
-
Enzyme Diluent: 1.0 M NaCl solution
-
Inhibitor Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
-
Preparation of Stock Solutions
Causality behind choices: The concentrations of stock solutions are chosen to allow for convenient dilution into the final assay volume while minimizing the concentration of the solvent (DMSO) in the final reaction mixture, as high concentrations of organic solvents can affect enzyme activity.
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5):
-
Dissolve 3.03 g of Trizma base and 29.2 g of NaCl in approximately 900 mL of purified water.
-
Adjust the pH to 7.5 at 25°C using 1 N HCl.
-
Bring the final volume to 1 L with purified water.
-
-
Substrate Stock Solution (1.0 mM Hippuryl-L-phenylalanine):
-
Dissolve 32.6 mg of hippuryl-L-phenylalanine in 100 mL of Assay Buffer. This may require stirring for up to 30 minutes.
-
Note: This solution should be prepared fresh daily.
-
-
Enzyme Stock Solution (e.g., 1 mg/mL):
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl. The enzyme is more stable in high salt concentrations. The exact concentration will depend on the specific activity of the enzyme lot.
-
-
This compound Stock Solution (e.g., 10 mM in DMSO):
-
Weigh an appropriate amount of this compound. For a 10 mM stock solution in 1 mL of DMSO, weigh 1.782 mg.
-
Dissolve the weighed powder in the corresponding volume of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
Caption: General workflow for the Carboxypeptidase A inhibition assay.
Assay Protocol
This protocol is designed for a final reaction volume of 3.0 mL in a quartz cuvette.
-
Prepare a dilution series of this compound:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 µM). This will allow for the determination of the IC50 value.
-
-
Set up the reaction mixtures:
-
For each inhibitor concentration, and for the controls, prepare the following mixture in a cuvette:
-
2.87 mL of 1.0 mM Hippuryl-L-phenylalanine solution.
-
30 µL of the corresponding this compound dilution in DMSO (or DMSO alone for the 0% inhibition control).
-
For the 100% inhibition control (no enzyme), add 30 µL of DMSO and 100 µL of enzyme diluent (1.0 M NaCl).
-
-
Equilibrate the cuvettes to 25°C in the spectrophotometer for 5 minutes.
-
-
Initiate the enzymatic reaction:
-
Add 100 µL of the diluted Carboxypeptidase A enzyme solution to each cuvette (except the 100% inhibition control).
-
Immediately mix by inverting the cuvette with a piece of parafilm over the top.
-
-
Monitor the reaction:
-
Record the increase in absorbance at 254 nm for 5 minutes, taking readings every 15-30 seconds.
-
Controls: The Key to a Self-Validating System
-
0% Inhibition Control (No Inhibitor): This reaction contains the enzyme, substrate, and the same concentration of DMSO as the inhibitor-containing reactions. It represents the maximum enzyme activity.
-
100% Inhibition Control (No Enzyme): This mixture contains the substrate and DMSO but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate. The rate of this reaction should be negligible.
-
Solvent Control: Ensure that the final concentration of DMSO is consistent across all experimental conditions and does not exceed a level that inhibits the enzyme (typically <1-2% v/v).
Data Analysis and Interpretation
-
Calculate the initial reaction rate (v):
-
Plot absorbance versus time for each reaction.
-
Determine the initial linear portion of the curve and calculate the slope (ΔA₂₅₄/min). This is the initial reaction rate.
-
-
Calculate the percentage of inhibition:
-
Use the following formula:
where v_inhibitor is the rate in the presence of the inhibitor and v_no_inhibitor is the rate of the 0% inhibition control.
-
-
Determine the IC50 value:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Determining the Mechanism of Inhibition (Optional)
To further characterize the inhibitory mechanism, kinetic studies can be performed by measuring the initial rates at various substrate and inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]).
References
Enantioselective Synthesis of 2-Benzylbutanoic Acid: A Detailed Guide to Asymmetric Strategies
Introduction
Optically active 2-benzylbutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired therapeutic efficacy and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of robust and efficient enantioselective syntheses for this compound is of significant interest to researchers in drug discovery and process development.
This comprehensive guide provides a detailed overview of two powerful and widely employed strategies for the enantioselective synthesis of this compound: Catalytic Asymmetric Hydrogenation and Chiral Auxiliary-Mediated Diastereoselective Alkylation . This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate synthetic route.
Comparative Overview of Synthetic Strategies
The choice of synthetic strategy often depends on factors such as desired enantiomeric excess (ee), scalability, cost of reagents and catalysts, and the available laboratory infrastructure. Below is a comparative summary of the two primary methods discussed in this guide.
| Parameter | Catalytic Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Alkylation |
| Starting Material | (E)-2-benzyl-2-butenoic acid | Butyryl chloride, Chiral Auxiliary |
| Key Reagent/Catalyst | Chiral transition metal catalyst (e.g., Ru-BINAP) | Chiral auxiliary (e.g., Evans oxazolidinone), Strong base (e.g., LDA) |
| Stereocontrol | High enantioselectivity, dependent on catalyst-substrate interaction | High diastereoselectivity, predictable stereochemistry based on the auxiliary |
| Typical Yield | Generally high to quantitative | Good to excellent (overall yield for the multi-step sequence) |
| Enantiomeric Excess (ee) | Typically high (often >95% ee) | High (often >98% de, leading to >98% ee after auxiliary removal) |
| Atom Economy | Higher, as it is a catalytic process | Lower, due to the use and removal of a stoichiometric chiral auxiliary |
| Scalability | Generally more amenable to large-scale synthesis | Can be challenging due to the stoichiometric use of the chiral auxiliary and cryogenic conditions |
Method 1: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[1] This approach involves the reduction of a prochiral olefin, in this case, (E)-2-benzyl-2-butenoic acid, using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, creates a chiral environment that directs the hydrogenation to one face of the double bond, resulting in the formation of one enantiomer in excess.[2]
Reaction Workflow
Caption: Workflow for catalytic asymmetric hydrogenation.
Detailed Experimental Protocol
Materials:
-
(E)-2-benzyl-2-butenoic acid
-
[Ru(OAc)₂(R)-BINAP] (or other suitable chiral catalyst)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation vessel
Procedure:
-
Catalyst Preparation and Hydrogenation: In an inert atmosphere glovebox, charge a high-pressure reaction vessel with (E)-2-benzyl-2-butenoic acid (1.0 eq) and the chiral ruthenium catalyst, such as [Ru(OAc)₂(R)-BINAP] (0.01 eq, 1 mol%).
-
Add degassed methanol to the vessel to dissolve the substrate and catalyst.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel several times with hydrogen gas to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and commence stirring.
-
Maintain the reaction at a constant temperature (e.g., 25-40 °C) and monitor the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After the reaction is complete, carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by silica gel chromatography or by crystallization to yield the enantioenriched this compound.
-
The enantiomeric excess of the product should be determined by chiral HPLC analysis.
Mechanism of Stereoselection
The enantioselectivity of the Ru-BINAP catalyzed hydrogenation arises from the formation of a chiral catalyst-substrate complex. The C₂-symmetric BINAP ligand creates a well-defined chiral pocket. The substrate coordinates to the ruthenium center, and the steric interactions between the substituents on the substrate and the phenyl groups of the BINAP ligand favor one orientation of the substrate over the other. This preferred orientation leads to the delivery of hydrogen to one specific face of the double bond, resulting in the formation of a single enantiomer of the product.
Method 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation
The use of chiral auxiliaries is a classic and highly reliable strategy for asymmetric synthesis.[3][4] This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemistry of a subsequent reaction.[5][6] After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a widely used class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives, offering excellent stereocontrol.[7]
Reaction Workflow
Caption: Workflow for chiral auxiliary-mediated alkylation.
Detailed Experimental Protocol
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
Butyryl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise.
-
Stir the solution for 30 minutes, then add butyryl chloride (1.1 eq).
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the N-butyryloxazolidinone by flash chromatography.
-
-
Diastereoselective Alkylation:
-
Prepare a solution of LDA by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Add the acylated oxazolidinone (1.0 eq) in THF dropwise to the LDA solution at -78 °C.
-
After stirring for 30 minutes, add benzyl bromide (1.2 eq).
-
Stir the reaction mixture for 4 hours at -78 °C.
-
-
Auxiliary Cleavage:
-
Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Concentrate the organic phase and dissolve the residue in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq).
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Remove the THF under reduced pressure. Wash the aqueous residue with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to give the enantioenriched this compound.[8]
-
Mechanism of Stereoselection
The high diastereoselectivity of the alkylation step is due to the steric hindrance provided by the substituent on the chiral auxiliary. The lithium enolate forms a chelated complex, and the substituent on the oxazolidinone ring (e.g., the phenyl group in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) effectively blocks one face of the enolate. Consequently, the incoming electrophile (benzyl bromide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer. The absolute stereochemistry of the newly formed stereocenter is dictated by the chirality of the auxiliary used.
Conclusion
Both catalytic asymmetric hydrogenation and chiral auxiliary-mediated alkylation are highly effective methods for the enantioselective synthesis of this compound, each with its own set of advantages and disadvantages. The choice between these methods will depend on the specific requirements of the synthesis, including scale, cost, and desired level of stereochemical purity. For large-scale industrial applications, the catalytic approach is often favored due to its higher atom economy and operational simplicity. For smaller-scale laboratory syntheses where high stereopurity is paramount, the chiral auxiliary method provides a reliable and predictable outcome.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. ethz.ch [ethz.ch]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary! | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory Preparation of α-Ethyl-hydrocinnamic Acid
Abstract
α-Alkyl-arylalkanoic acids are a significant class of compounds in medicinal chemistry and materials science. This document provides a comprehensive, in-depth guide for the laboratory synthesis of α-Ethyl-hydrocinnamic acid (2-ethyl-3-phenylpropanoic acid). The protocol is based on the robust and versatile malonic ester synthesis pathway, a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and preparing substituted carboxylic acids.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed walkthrough from underlying principles to experimental execution, characterization, and troubleshooting. The methodology described herein is designed to be self-validating, emphasizing causality behind experimental choices to ensure reproducibility and high yield.
Scientific Principle: The Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for preparing mono- or di-substituted acetic acids.[3] The overall strategy involves converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[4] The synthesis of α-Ethyl-hydrocinnamic acid leverages a dialkylation approach.
The core of this synthesis relies on the unique reactivity of diethyl malonate. The methylene protons (α-hydrogens) located between the two carbonyl groups are significantly acidic (pKa ≈ 13), far more so than protons alpha to a single carbonyl.[4] This enhanced acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[5] This enolate is an excellent carbon nucleophile.
The synthesis proceeds through a sequence of five key transformations:[6][7]
-
Enolate Formation: An alkoxide base removes an acidic α-proton from the malonic ester to generate a nucleophilic enolate ion.
-
First Alkylation: The enolate attacks an appropriate alkyl halide (in our case, benzyl chloride) via a bimolecular nucleophilic substitution (SN2) reaction.[4]
-
Second Alkylation: The process of deprotonation and alkylation is repeated with a second, different alkyl halide (ethyl bromide) to create a dialkylated malonic ester.[1]
-
Saponification: The diester is hydrolyzed to a dicarboxylic acid (a substituted malonic acid) using either acidic or basic conditions.[8]
-
Decarboxylation: Upon heating, the substituted malonic acid readily loses a molecule of carbon dioxide to yield the final α-substituted carboxylic acid product.[8]
Reaction Mechanism Overview
The general mechanism, adapted for the synthesis of α-Ethyl-hydrocinnamic acid, is illustrated below.
Caption: Reaction mechanism for α-Ethyl-hydrocinnamic acid synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of α-Ethyl-hydrocinnamic acid on a laboratory scale. All operations involving volatile solvents, corrosive reagents, or noxious materials must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent / Material | Grade | Supplier | CAS No. | Notes |
| Diethyl malonate | Reagent | Sigma-Aldrich | 105-53-3 | Purity ≥99% |
| Sodium Ethoxide (NaOEt) | Reagent | Sigma-Aldrich | 141-52-6 | Handle under inert atmosphere |
| Ethanol (EtOH), Anhydrous | ACS Grade | Fisher Scientific | 64-17-5 | 200 proof |
| Benzyl Chloride | Reagent | Sigma-Aldrich | 100-44-7 | Lachrymator, handle with care |
| Ethyl Bromide | Reagent | Sigma-Aldrich | 74-96-4 | Volatile, handle with care |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | 7647-01-0 | Corrosive |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | Anhydrous, for extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | For drying |
| Equipment | ||||
| Round-bottom flasks | Various sizes (250 mL, 500 mL) | |||
| Reflux condenser | ||||
| Magnetic stirrer and stir bars | ||||
| Heating mantle | ||||
| Separatory funnel | 500 mL | |||
| Rotary evaporator | ||||
| Vacuum distillation apparatus |
Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) are mandatory at all times.
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[9]
-
Benzyl Chloride: A potent lachrymator and is corrosive. It is also a suspected carcinogen. All handling must occur in a fume hood.
-
Ethyl Bromide: Volatile and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable. Ensure there are no sources of ignition nearby during its use.[9]
-
General Handling: This reaction involves strong bases and corrosive acids. Ensure appropriate spill kits are available.
Step-by-Step Synthesis Procedure
The synthesis is performed in three main stages within the same reaction setup where feasible to maximize efficiency.
Stage 1: Synthesis of Diethyl Benzylmalonate
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. Flame-dry the apparatus under vacuum or an inert atmosphere and allow it to cool.
-
Base Preparation: In the flask, add sodium ethoxide (e.g., 0.20 mol). Add 150 mL of anhydrous ethanol via cannula. Stir the mixture until the sodium ethoxide is fully dissolved.
-
Enolate Formation: To the stirred solution, add diethyl malonate (e.g., 0.20 mol) dropwise from the addition funnel over 20 minutes. The formation of the enolate is slightly exothermic. Stir for an additional 30 minutes at room temperature.
-
First Alkylation: Add benzyl chloride (e.g., 0.20 mol) dropwise to the enolate solution. An SN2 reaction will occur, forming a precipitate of sodium chloride.[4] After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
Stage 2: Synthesis of Diethyl Ethylbenzylmalonate (Dialkylation)
-
Second Enolate Formation: Cool the reaction mixture to room temperature. Prepare a second solution of sodium ethoxide (0.20 mol) in 75 mL of anhydrous ethanol and add it to the reaction flask.
-
Second Alkylation: Add ethyl bromide (e.g., 0.22 mol, slight excess) dropwise to the mixture. Heat the reaction to reflux for another 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
Stage 3: Hydrolysis and Decarboxylation
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Hydrolysis (Saponification): To the resulting residue, add 150 mL of concentrated hydrochloric acid. Caution: This step is highly exothermic and will release gas. Add the acid slowly in an ice bath. Once the addition is complete, heat the mixture to reflux. The hydrolysis of the ester groups and subsequent decarboxylation will occur. Reflux for 8-12 hours, or until the evolution of CO₂ ceases.[4]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 75 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude α-Ethyl-hydrocinnamic acid.
Stage 4: Purification
-
Vacuum Distillation: Purify the crude product by vacuum distillation. The boiling point of α-Ethyl-hydrocinnamic acid is approximately 140-145 °C at 5 mmHg. Collect the fraction that distills over in this range. Alternatively, recrystallization from a suitable solvent like hexane can be performed if the product is a solid at room temperature.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of α-Ethyl-hydrocinnamic Acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless oil or low-melting solid |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Boiling Point | ~140-145 °C @ 5 mmHg |
| ¹H NMR (CDCl₃) | δ ~0.9 (t, 3H, -CH₂CH₃ ), ~1.7 (m, 2H, -CH₂ CH₃), ~2.6 (m, 1H, -CH -COOH), ~2.9 (m, 2H, Ph-CH₂ -), ~7.1-7.3 (m, 5H, Ar-H ), ~11.0 (s, 1H, -COOH ) |
| ¹³C NMR (CDCl₃) | δ ~12.0 (-CH₂C H₃), ~25.0 (-C H₂CH₃), ~40.0 (Ph-C H₂-), ~50.0 (-C H-COOH), ~126.0, 128.0, 129.0 (Ar-C H), ~140.0 (Ar-C ), ~182.0 (-C OOH) |
| IR (Neat) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~3030 cm⁻¹ (C-H aromatic), ~2960 cm⁻¹ (C-H aliphatic)[10] |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of first alkylation | Incomplete enolate formation due to moisture. | Ensure all glassware is flame-dried and reagents (especially ethanol) are anhydrous. Perform the reaction under an inert atmosphere. |
| Formation of dialkylated product in Stage 1 | The mono-alkylated product is also acidic and can react further. | Use a strict 1:1 stoichiometry of enolate to alkyl halide. Add the alkyl halide to the enolate solution, not the other way around. |
| Low overall yield | Incomplete hydrolysis or decarboxylation. | Ensure the reflux period in concentrated acid is sufficient (monitor for cessation of CO₂ evolution). Ensure pH is strongly acidic. |
| Product contaminated with starting malonic ester | Incomplete alkylation steps. | Increase reflux times for alkylation steps. Ensure the base is fully dissolved and active. |
| Emulsion during extraction | Soaps formed during basic hydrolysis (if used). | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
Conclusion
The malonic ester synthesis provides an effective and high-yielding pathway to α-Ethyl-hydrocinnamic acid. This protocol details a reliable procedure, emphasizing the critical parameters for success, including anhydrous conditions for alkylation and sufficient time for hydrolysis and decarboxylation. By understanding the causality behind each step, from the acidity of the α-protons to the SN2 mechanism of alkylation, researchers can confidently execute and adapt this synthesis for various substituted carboxylic acids. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target molecule.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. fishersci.com [fishersci.com]
- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note & Protocol: Scaling the Synthesis of 2-Benzylbutanoic Acid for Pharmaceutical Development
Abstract
This document provides a comprehensive guide for the scale-up of 2-benzylbutanoic acid synthesis, a critical intermediate in the development of various pharmaceutical agents. Addressing the needs of researchers, scientists, and drug development professionals, this application note details a robust and scalable synthetic route via malonic ester synthesis. Key process parameters, safety considerations for large-scale production, and detailed analytical protocols for quality control are presented. An alternative synthesis utilizing a Grignard reaction is also discussed. The protocols and insights provided herein are designed to facilitate a seamless transition from laboratory-scale synthesis to pilot-plant production, ensuring high yield and purity in compliance with Good Manufacturing Practices (GMP) guidelines.[1][2][3][4]
Introduction: The Significance of this compound and the Challenges of Scale-Up
This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. As drug candidates progress through the development pipeline, the demand for active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, increases significantly. This necessitates the development of a synthetic process that is not only efficient and high-yielding at the laboratory scale but also robust, safe, and economically viable when scaled up for pilot and commercial production.[1]
The transition from a laboratory-scale procedure to a large-scale manufacturing process is fraught with challenges. Issues such as heat transfer, mass transport, reagent addition rates, and changes in reaction kinetics become magnified at a larger scale.[5][6] Furthermore, ensuring batch-to-batch consistency and meeting the stringent purity requirements of regulatory bodies are paramount for the successful development of a pharmaceutical product.[2][7] This guide aims to provide a detailed roadmap for navigating these challenges in the context of this compound synthesis.
Process Chemistry and Strategic Route Selection
Two primary synthetic routes are considered for the scalable production of this compound: the malonic ester synthesis and the carboxylation of a Grignard reagent.
2.1. Malonic Ester Synthesis: A Robust and Controllable Approach
The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[8][9][10][11] The reaction proceeds through the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. This multi-step, one-pot procedure offers excellent control over the introduction of different alkyl groups.
A key advantage of the malonic ester synthesis is its predictability and the use of relatively mild bases, such as sodium ethoxide, for the deprotonation of the acidic α-hydrogen of the malonic ester.[3][12] The primary drawback is the potential for dialkylation, which can be effectively mitigated by using an excess of the malonic ester.[12] For the synthesis of this compound, a sequential dialkylation is necessary, first with an ethyl halide and then with a benzyl halide (or vice versa).
2.2. Grignard Reaction: An Atom-Economical Alternative
The carboxylation of a Grignard reagent offers a more atom-economical route to carboxylic acids.[13][14][15] This method involves the formation of an organomagnesium halide, which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.
While attractive for its directness, the large-scale implementation of Grignard reactions presents significant safety challenges. The initiation of the reaction can be unpredictable and highly exothermic, posing a risk of thermal runaway, especially in large reactors.[16][17][18][19][20][21] Strict control over moisture and oxygen is also critical. For these reasons, while a viable option, the malonic ester synthesis is often preferred for its greater process control and inherent safety at scale.
2.3. Selected Route for Scale-Up
For this application note, the malonic ester synthesis is selected as the primary route for detailed scale-up discussion due to its well-understood mechanism, predictable scalability, and more manageable safety profile in a typical multi-purpose pharmaceutical manufacturing plant.
Scaling Up the Malonic Ester Synthesis of this compound
Scaling up the malonic ester synthesis requires careful consideration of several key process parameters to ensure safety, efficiency, and product quality.
3.1. Reactor Design and Heat Management
The choice of reactor is critical for effective mixing and heat transfer. For kilogram-scale production, a jacketed glass-lined or stainless-steel reactor with good agitation is recommended.[13][22][23] The alkylation and hydrolysis steps are exothermic, and efficient heat removal is necessary to maintain a controlled reaction temperature and prevent side reactions. The use of a reliable heat transfer fluid in the reactor jacket and careful monitoring of the internal temperature are essential.[5][24]
3.2. Reagent Addition and Mixing
At a larger scale, the rate of addition of the alkylating agents (ethyl bromide and benzyl chloride) and the base must be carefully controlled to manage the exotherm. Slow, subsurface addition is recommended to ensure rapid dispersion and prevent localized "hot spots." The efficiency of mixing, dictated by the agitator design and speed, is crucial for maintaining a homogeneous reaction mixture and consistent reaction rates.[22][23]
3.3. Work-up and Product Isolation
The work-up procedure, which involves acidification, extraction, and solvent removal, must be adapted for large volumes. Phase separation in large reactors can be slower, and the use of appropriate sight glasses and interface detection is important. For product isolation, crystallization is the preferred method for achieving high purity.[15][25][26][27][28] The selection of a suitable crystallization solvent system and a controlled cooling profile are key to obtaining a product with the desired crystal form and particle size distribution.[26][27]
Detailed Experimental Protocols
4.1. Malonic Ester Synthesis of this compound
This protocol describes the sequential dialkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Diagram of the Malonic Ester Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Table 1: Reagent Quantities for Different Scales
| Reagent | Lab Scale (100 g Product) | Pilot Scale (5 kg Product) |
| Diethyl Malonate | 1.5 kg (9.36 mol) | 75 kg (468 mol) |
| Sodium Ethoxide (21% in Ethanol) | 2.0 L (5.62 mol) | 100 L (281 mol) |
| Ethyl Bromide | 612 g (5.62 mol) | 30.6 kg (281 mol) |
| Benzyl Chloride | 712 g (5.62 mol) | 35.6 kg (281 mol) |
| Sodium Hydroxide (50% aq.) | 1.8 L | 90 L |
| Hydrochloric Acid (37% aq.) | As required for pH 1-2 | As required for pH 1-2 |
| Ethyl Acetate (for extraction) | 5 L | 250 L |
| Heptane (for crystallization) | 2 L | 100 L |
Protocol:
-
First Alkylation (Ethylation):
-
Charge the reactor with diethyl malonate and ethanol.
-
Slowly add sodium ethoxide solution while maintaining the temperature below 30 °C.
-
Add ethyl bromide dropwise, allowing the temperature to rise to a gentle reflux.
-
Maintain at reflux for 2-3 hours until the reaction is complete (monitored by GC).
-
-
Second Alkylation (Benzylation):
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add a second portion of sodium ethoxide solution.
-
Add benzyl chloride dropwise, controlling the exotherm.
-
Heat the mixture to reflux and maintain for 3-4 hours until complete.
-
-
Hydrolysis (Saponification):
-
Cool the reaction mixture and add aqueous sodium hydroxide.
-
Heat to reflux and maintain for 4-6 hours to ensure complete hydrolysis of the esters.
-
-
Acidification and Decarboxylation:
-
Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the mixture to 90-100 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Maintain this temperature until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane to induce crystallization.
-
Cool the mixture slowly to 0-5 °C to maximize crystal formation.
-
Filter the solid product, wash with cold heptane, and dry under vacuum.
-
Expected Yield: 75-85% Purity (by HPLC): >99%
4.2. Grignard Synthesis of this compound (Alternative Route)
This protocol provides a concise overview of the Grignard route.
Diagram of the Grignard Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Protocol:
-
Grignard Reagent Formation:
-
Dry all glassware thoroughly and assemble under an inert atmosphere (nitrogen or argon).
-
Activate magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 1-bromo-2-phenylpropane in THF to initiate the reaction.
-
Maintain a gentle reflux until all the magnesium has reacted.
-
-
Carboxylation:
-
Cool the Grignard solution to 0 °C.
-
Bubble dry carbon dioxide gas through the solution until the exothermic reaction subsides.
-
-
Work-up:
-
Carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers, dry, and concentrate to yield the crude product, which can be purified by crystallization or distillation.
-
Process Safety Analysis for Malonic Ester Synthesis
A thorough process safety assessment is crucial before scaling up any chemical synthesis.
Diagram of Key Safety Considerations:
Caption: Key safety considerations for the scale-up of malonic ester synthesis.
Table 2: Hazard and Mitigation Summary
| Hazard | Consequence | Mitigation Measures |
| Thermal Runaway | Over-pressurization of reactor, loss of containment. | - Controlled addition of reagents.[2]- Adequate reactor cooling capacity.[5][16]- Real-time temperature monitoring. |
| Flammable Solvents | Fire or explosion hazard. | - Use of grounded equipment and inert atmosphere.[29][30]- Proper ventilation and explosion-proof electricals. |
| Corrosive Materials | Chemical burns, equipment corrosion. | - Use of appropriate PPE (gloves, goggles, face shield, lab coat).- Use of corrosion-resistant materials for reactor and transfer lines. |
| Gas Evolution (CO2) | Reactor pressurization. | - Ensure adequate venting of the reactor to an appropriate scrubber or vent line. |
| Waste Disposal | Environmental contamination. | - Neutralize acidic and basic waste streams before disposal.[31][32][33][34][35]- Segregate and dispose of organic waste according to regulations. |
Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the quality and purity of the final product, in line with GMP guidelines.[1][4][7]
Table 3: Analytical Methods for this compound
| Test | Method | Purpose | Acceptance Criteria |
| Identity | FTIR, 1H NMR, 13C NMR, MS | Confirms the chemical structure of the compound. | Spectra match the reference standard. |
| Purity Assay | HPLC-UV (210 nm) | Quantifies the amount of this compound. | ≥ 99.0% |
| Related Substances | HPLC-UV | Detects and quantifies any impurities. | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | GC-FID (Headspace) | Quantifies any remaining solvents from the synthesis. | As per ICH Q3C guidelines. |
| Chiral Purity | Chiral HPLC | Determines the enantiomeric excess (if applicable for a specific enantiomer). | ≥ 99.5% ee |
| Water Content | Karl Fischer Titration | Measures the amount of water in the final product. | ≤ 0.5% |
6.1. Quantitative NMR (qNMR) for Purity Assay
As an orthogonal method to chromatography, quantitative NMR (qNMR) can be employed for an accurate purity determination without the need for a specific reference standard of the analyte.[36][37][38][39][40] An internal standard of known purity is used for quantification.
6.2. Forced Degradation Studies
To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies should be performed.[14][41][42][43][44] This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
Conclusion
The successful scale-up of this compound synthesis is a critical step in the development of numerous pharmaceutical candidates. The malonic ester synthesis route offers a robust, controllable, and scalable method for producing this key intermediate in high yield and purity. By carefully considering process parameters, implementing rigorous safety protocols, and utilizing appropriate analytical methods for quality control, a seamless transition from laboratory to pilot-plant and commercial-scale manufacturing can be achieved. This application note provides a comprehensive framework to guide researchers and drug development professionals in this endeavor.
References
- 1. recipharm.com [recipharm.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 4. dalton.com [dalton.com]
- 5. mt.com [mt.com]
- 6. helgroup.com [helgroup.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Malonic Ester Synthesis [organic-chemistry.org]
- 13. Reactors - processdesign [design.cbe.cornell.edu]
- 14. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. How to Prevent Battery Thermal Runaway – XD Thermal [xdthermal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. How to Prevent Thermal Runaway in Lithium Ion Batteries - Electrolock Incorporated [electrolock.com]
- 20. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review [mdpi.com]
- 21. blog.rgbsi.com [blog.rgbsi.com]
- 22. zeroinstrument.com [zeroinstrument.com]
- 23. Chemical reactors [essentialchemicalindustry.org]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 27. syrris.com [syrris.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Alkylation: Safety & Risk in the Production of Cleaner Fuels | American Fuel & Petrochemical Manufacturers [afpm.org]
- 30. Alkylation Safety | American Fuel & Petrochemical Manufacturers [afpm.org]
- 31. tbf.peerjournals.net [tbf.peerjournals.net]
- 32. Industrial wastewater treatment - Wikipedia [en.wikipedia.org]
- 33. Comprehensive review of industrial wastewater treatment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Treatment method of industrial organic wastewater (2017) | Chen Chuan | 3 Citations [scispace.com]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 38. rssl.com [rssl.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. youtube.com [youtube.com]
- 41. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. rjptonline.org [rjptonline.org]
- 44. biomedres.us [biomedres.us]
Application Notes and Protocols: The Versatility of the 2-Benzylbutanoic Acid Scaffold in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the applications of 2-benzylbutanoic acid and its derivatives in medicinal chemistry. This document provides in-depth insights into its use as a core structural motif, particularly in the development of Angiotensin II Receptor Blockers (ARBs), and explores its potential in enzyme inhibition.
Introduction: The Strategic Importance of the this compound Moiety
The this compound scaffold is a valuable building block in the design and synthesis of pharmacologically active molecules.[1] Its structural features, comprising a carboxylic acid and a benzyl group attached to a flexible butane chain, offer a versatile platform for creating compounds that can interact with specific biological targets. While its direct applications are not extensively documented, its core structure is prominently featured in one of the most significant classes of cardiovascular drugs: Angiotensin II Receptor Blockers (ARBs).[2] This guide will delve into the established and exploratory applications of this important chemical scaffold.
Application I: A Cornerstone in the Development of Angiotensin II Receptor Blockers (ARBs)
The most prominent and successful application of a this compound-related scaffold is in the synthesis of Valsartan, a widely prescribed ARB for the treatment of hypertension and heart failure.[3][4][5]
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of ARBs
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, a potent vasoconstrictor, is the primary active peptide of this system. It exerts its effects by binding to the Angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[2][6][7]
ARBs, such as Valsartan, competitively inhibit the binding of Angiotensin II to the AT1 receptor. This blockade leads to vasodilation, reduced aldosterone release, and decreased sodium and water retention, ultimately lowering blood pressure.[2][7]
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs.
Case Study: Synthesis of Valsartan
The synthesis of Valsartan showcases the integration of a functionalized butanoic acid derivative. The following protocol is a generalized representation based on established synthetic routes.[4][8][9][10]
This protocol outlines the synthesis of (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amine, a late-stage precursor to Valsartan.
Figure 2: Synthetic workflow for a key Valsartan precursor.
Materials:
-
(S)-Methyl 2-amino-3-methylbutanoate (L-Valine methyl ester)
-
4-Bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl
-
Valeryl chloride
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation:
-
To a solution of L-Valine methyl ester (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Slowly add a solution of 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl (1.0 eq) in DMF at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkylated product.
-
-
Acylation:
-
Dissolve the crude alkylated product in DCM.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Slowly add valeryl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the acylated intermediate.
-
-
Hydrolysis:
-
Dissolve the acylated intermediate in a mixture of methanol and water.
-
Add NaOH (2.0 eq) and stir the mixture at 50 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to 3-4 with 1N HCl.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude Valsartan precursor.
-
The crude product can be purified by recrystallization or column chromatography.
-
Structure-Activity Relationship (SAR) Insights
Studies on Valsartan derivatives have provided valuable insights into the SAR of this class of compounds.[3]
| Modification Site | Observation | Reference |
| Carboxylic Acid | Esterification can lead to prodrugs with altered pharmacokinetic profiles. | [3] |
| Butanoic Acid Side Chain | Modifications can impact binding affinity to the AT1 receptor. | [3] |
| Benzyl Group | The biphenyl tetrazole moiety is crucial for high-affinity binding to the AT1 receptor. | [4] |
Application II: An Emerging Scaffold for Enzyme Inhibition
The this compound framework also shows promise in the development of enzyme inhibitors beyond the RAAS.
Carboxypeptidase A Inhibition
Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that plays a role in digestion.[11] It has also been used as a model enzyme for designing inhibitors for other medically relevant zinc proteases, such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs).[11]
Research has shown that 2-benzyl-3-hydroxybutanoic acid is a more potent inhibitor of CPA than its analog lacking the methyl group at the β-position.[11] This suggests that the substitution on the butanoic acid chain can be optimized to enhance binding to the active site of target enzymes.
The following is a representative protocol for the synthesis of a 2-benzyl-3-hydroxybutanoic acid analog, based on the principles of benzylation, reduction, and hydrolysis.[11]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Benzyl bromide
-
Sodium dithionite
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Benzylation of Ethyl Acetoacetate:
-
To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0 °C.
-
Stir for 30 minutes, then add benzyl bromide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Dry the organic layer and concentrate to obtain ethyl 2-benzylacetoacetate.
-
-
Reduction of the Ketone:
-
Dissolve the ethyl 2-benzylacetoacetate in a suitable solvent.
-
Add sodium dithionite and stir at room temperature.
-
Monitor the reaction for the reduction of the ketone to a hydroxyl group.
-
-
Hydrolysis of the Ester:
-
To the reaction mixture from the previous step, add an aqueous solution of NaOH.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the reaction and acidify with HCl.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the 2-benzyl-3-hydroxybutanoic acid analog.
-
Conclusion
The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. Their most notable application is as a core component of Angiotensin II Receptor Blockers, exemplified by the highly successful drug Valsartan. Furthermore, emerging research indicates their potential as a template for designing inhibitors of other enzymes, such as carboxypeptidase A. The synthetic accessibility and the tunability of the scaffold's substituents make it a valuable tool for developing novel therapeutic agents. Further exploration of this chemical motif is warranted to unlock its full potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives | MDPI [mdpi.com]
- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 8. d-nb.info [d-nb.info]
- 9. US20060281801A1 - Process for the preparation of valsartan and its intermediates - Google Patents [patents.google.com]
- 10. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 11. jocpr.com [jocpr.com]
Application Notes & Protocols: 2-Benzylbutanoic Acid as a Versatile Building Block in Organic Synthesis
Abstract
2-Benzylbutanoic acid, also known as α-ethyl-hydrocinnamic acid, is a carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its molecular architecture, featuring a chiral center at the α-position, a reactive carboxylic acid functional group, and a hydrophobic benzyl moiety, makes it an attractive starting material for a diverse range of applications. This guide provides an in-depth exploration of its synthesis, key chemical transformations, and strategic applications, particularly in the realm of medicinal chemistry and drug development. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this scaffold in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is fundamental to its successful application in synthesis. This compound is a white solid at room temperature, generally soluble in common organic solvents but exhibiting limited solubility in water.[1][2][3] Its properties make it amenable to a wide range of reaction conditions.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Melting Point | 90°C (recrystallized from hexane) | [1] |
| Boiling Point | 295.2°C at 760 mmHg | [1] |
| Density | 1.068 g/cm³ | [1] |
| pKa | 4.69 ± 0.10 (Predicted) | [1] |
| XLogP3 | 2.6 | [1][2] |
| Appearance | White Solid | - |
| Solubility | Soluble in ethanol, ether; limited in water | [3] |
Safety & Handling
As per the Globally Harmonized System (GHS) classifications, this compound should be handled with appropriate care.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Foundational Synthesis of this compound
The accessibility of a building block is paramount to its utility. This compound can be reliably synthesized through several established methods. The choice of route often depends on the availability of starting materials, scale, and desired purity. Below are two common, robust protocols.
Diagram: Key Synthetic Pathways
References
Application Note & Protocol: Isolating 2-Benzylbutanoic Acid from a Reaction Mixture
Abstract: This document provides a comprehensive, in-depth guide for the isolation and purification of 2-Benzylbutanoic acid from a typical crude reaction mixture. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a robust methodology grounded in the physicochemical properties of the target molecule. This guide emphasizes not just the procedural steps but also the underlying chemical principles, ensuring a thorough understanding and enabling effective troubleshooting. The primary purification strategy involves a selective acid-base liquid-liquid extraction followed by recrystallization, yielding high-purity this compound suitable for downstream applications.
Introduction: The Chemistry of Purifying this compound
This compound is a carboxylic acid characterized by a benzyl group attached to the second carbon of a butanoic acid chain. Its purification hinges on the distinct properties imparted by its functional groups: the acidic carboxylic acid moiety and the largely nonpolar benzyl and ethyl substituents. The carboxylic acid group provides a handle for selective separation via acid-base chemistry, while the overall molecular structure dictates its solubility in various organic solvents, a key factor for effective recrystallization.
Understanding the origin of the crude material is paramount for anticipating potential impurities. Common synthetic routes to this compound include the malonic ester synthesis and the hydrogenation of α-ethyl cinnamic acid.[1] Each pathway can introduce specific side-products and unreacted starting materials that must be efficiently removed. For instance, a malonic ester synthesis may leave residual dialkylated esters, while the hydrogenation route might contain starting material or over-reduced byproducts.[2][3] This protocol is designed to be effective for crude mixtures from either of these common syntheses.
Physicochemical Properties of this compound
A successful purification strategy is built upon a solid understanding of the target molecule's properties. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90°C (from hexane) | |
| Boiling Point | 295.2 °C at 760 mmHg | |
| pKa | ~4.7 | |
| Solubility | Generally soluble in organic solvents like ethanol and ether; limited solubility in water. |
The Purification Workflow: A Two-Stage Approach
The isolation of this compound is most effectively achieved through a two-stage process:
-
Liquid-Liquid Extraction: This technique leverages the acidic nature of the carboxylic acid group to selectively move the target compound from an organic phase to an aqueous phase, leaving non-acidic impurities behind.
-
Recrystallization: This final polishing step removes any remaining impurities by taking advantage of differences in solubility between the desired product and contaminants in a chosen solvent system.
The following diagram illustrates the logical flow of this purification strategy.
Caption: Workflow for the isolation of this compound.
Detailed Experimental Protocols
4.1. Stage 1: Acid-Base Liquid-Liquid Extraction
This procedure is designed to separate the acidic this compound from any neutral or basic impurities present in the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound, dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Sodium hydroxide (NaOH) solution.
-
3 M Hydrochloric acid (HCl) solution.
-
Saturated sodium chloride (brine) solution.
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper or pH meter.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Initial Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. If the reaction was performed in a water-miscible solvent, it must first be removed and the residue redissolved.
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel of appropriate size.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The aqueous layer, containing the sodium salt of this compound, will typically be the bottom layer (confirm by adding a few drops of water).[5]
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
To ensure complete extraction, add a second portion of 1 M NaOH solution (approximately half the volume of the first) to the organic layer remaining in the funnel. Shake, allow to separate, and combine the aqueous layer with the first extract.
-
-
Washing the Organic Layer: The remaining organic layer, which contains neutral and basic impurities, can be washed with a small amount of brine to recover any dissolved organic solvent. This layer can be set aside for further analysis or discarded.
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 3 M HCl solution dropwise while stirring. Monitor the pH of the solution. Continue adding acid until the pH is approximately 2.[5]
-
A white precipitate of this compound should form as the carboxylate salt is protonated.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Allow the solid to air-dry on the filter paper by pulling air through for several minutes. The resulting solid is the crude this compound, ready for recrystallization.
-
4.2. Stage 2: Recrystallization
This step will purify the crude this compound by removing any remaining impurities that co-precipitated.
Materials:
-
Crude this compound from the extraction step.
-
Recrystallization solvent (e.g., hexane, or a mixture of hexane and ethyl acetate).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter flask.
-
Ice bath.
Procedure:
-
Solvent Selection: Hexane is a good starting point for the recrystallization of this compound. However, a mixed solvent system of hexane and ethyl acetate can also be effective, especially if the crude product is slightly oily.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system, e.g., ethyl acetate).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a single solvent, add more solvent in small portions until dissolution is achieved at the boiling point. If using a mixed solvent system, after dissolving in the more soluble solvent, add the less soluble solvent (e.g., hexane) dropwise until a slight cloudiness persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the melting point.
-
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (90°C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate. A suitable mobile phase could be a mixture of hexane and ethyl acetate with a small amount of acetic acid to prevent streaking.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be clean and show the expected signals for this compound.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure and purity.[4]
-
IR Spectroscopy: The infrared spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Emulsion formation during extraction | Vigorous shaking; presence of surfactants. | Allow the mixture to stand for a longer period. Add a small amount of saturated brine solution. Filter the mixture through a pad of celite. |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the product; impurities are present. | Use a lower boiling point solvent or a different solvent system. Try a two-solvent recrystallization. Ensure the crude product is reasonably pure before attempting recrystallization. |
| Low recovery after recrystallization | Too much solvent was used; the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |
| Persistent impurities after purification | The impurity has similar properties to the product. | Repeat the recrystallization. Consider column chromatography if impurities are persistent. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the isolation and purification of this compound from common reaction mixtures. By combining a selective acid-base extraction with a final recrystallization step, researchers can obtain a high-purity product suitable for a wide range of applications in drug discovery and chemical synthesis. The key to success lies in a careful understanding of the underlying chemical principles and meticulous execution of the experimental procedures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzylbutanoic Acid
Welcome to the technical support center for the synthesis of 2-benzylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and structurally related molecules. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experimental work. Our approach is grounded in established chemical principles and practical, field-proven experience.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound, particularly when employing the widely used malonic ester synthesis route.
Issue 1: Low Yield of Alkylated Malonic Ester
Question: I am experiencing a significantly lower than expected yield after the initial alkylation of diethyl malonate with benzyl halide and a subsequent alkyl halide (e.g., ethyl bromide). What are the likely causes and how can I improve the yield?
Answer:
Low yields in the dialkylation of diethyl malonate are a frequent challenge and can often be attributed to a combination of factors related to reaction conditions and reagent purity.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The first step of the malonic ester synthesis involves the deprotonation of diethyl malonate to form a nucleophilic enolate.[1] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the reactive enolate and consequently, a poor yield.
-
Troubleshooting:
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is the standard base for this reaction. Ensure you are using a freshly prepared solution, as it can degrade upon exposure to atmospheric moisture.
-
Stoichiometry: Use at least one full equivalent of base for each alkylation step. For the dialkylation, it is common to perform the reaction sequentially, adding one equivalent of base and the first alkyl halide, followed by a second equivalent of base and the second alkyl halide.
-
Solvent Purity: The presence of water in the ethanol will consume the base and inhibit enolate formation. Use absolute (anhydrous) ethanol to ensure a water-free reaction environment.
-
-
-
Side Reactions of the Alkylating Agent: The alkylating agent itself can undergo side reactions, primarily elimination (E2), especially with secondary alkyl halides.
-
Troubleshooting:
-
Choice of Alkyl Halide: Primary alkyl halides, such as benzyl bromide and ethyl bromide, are preferred as they are less prone to elimination reactions.[1]
-
Temperature Control: While some heat may be necessary to drive the reaction to completion, excessive temperatures can favor elimination over substitution. Maintain the recommended reaction temperature and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
-
Dialkylation Issues: A significant drawback of the malonic ester synthesis is the potential for dialkylation at the first alkylation stage, which can complicate product separation and reduce the yield of the desired product.[2]
-
Troubleshooting:
-
Controlled Addition: Add the alkylating agent slowly to the solution of the enolate. This helps to maintain a low concentration of the alkylating agent, minimizing the chance of a second alkylation occurring on the mono-alkylated product before all the initial enolate has reacted.
-
-
Issue 2: Incomplete or Slow Decarboxylation
Question: The final decarboxylation step of my synthesized benzyl(ethyl)malonic acid is either very slow or does not seem to go to completion, resulting in a mixture of the diacid and the desired this compound. How can I ensure complete decarboxylation?
Answer:
The decarboxylation of a substituted malonic acid is a critical final step that involves the loss of carbon dioxide upon heating.[3][4] Incomplete decarboxylation is a common issue that can often be resolved by optimizing the reaction conditions.
Potential Causes & Solutions:
-
Insufficient Temperature: Decarboxylation is a thermally driven process. If the temperature is too low, the reaction rate will be impractically slow.
-
Troubleshooting:
-
Optimal Temperature Range: The decarboxylation of substituted malonic acids typically requires heating to temperatures in the range of 150-180 °C.[5] Carefully increase the temperature of the reaction mixture while monitoring for the evolution of CO2 gas (bubbling). The reaction is complete when the gas evolution ceases.
-
-
-
Presence of Impurities: Certain impurities can interfere with the decarboxylation process.
-
Troubleshooting:
-
Purification of the Intermediate: Ensure that the saponified intermediate, benzyl(ethyl)malonic acid, is properly isolated and purified before proceeding with decarboxylation. This can be achieved by acidification of the reaction mixture followed by extraction with an organic solvent.[5]
-
-
-
Solvent Effects: The choice of solvent, or lack thereof, can influence the rate of decarboxylation.[3][4] While often performed neat (without solvent), in some cases, a high-boiling point solvent can facilitate a more controlled and complete reaction.
-
Troubleshooting:
-
High-Boiling Solvents: Consider using a high-boiling point, inert solvent such as diphenyl ether to ensure a consistent and sufficiently high reaction temperature.
-
-
Issue 3: Difficulty in Purifying the Final Product
Question: After the synthesis, I am struggling to obtain pure this compound. My final product is an oil that is difficult to crystallize and appears to be contaminated with side products. What purification strategies are most effective?
Answer:
Purification of the final product can indeed be challenging, especially if side reactions have occurred during the synthesis. A multi-step purification approach is often necessary.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to a mixture of the desired product with starting materials and intermediates.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC or another suitable analytical technique to monitor the reaction at each stage to ensure it has gone to completion before proceeding to the next step.
-
-
-
Formation of Side Products: As mentioned, side reactions such as elimination or dialkylation can lead to impurities that are structurally similar to the desired product, making separation difficult.
-
Troubleshooting:
-
Extraction: After acidification of the final reaction mixture, perform a thorough extraction with a suitable organic solvent like ether.[6] This will separate the carboxylic acid product from any water-soluble impurities.
-
Column Chromatography: If simple extraction is insufficient, column chromatography is a powerful technique for separating compounds with different polarities. A silica gel column with a gradient of ethyl acetate in hexane is a common choice for purifying carboxylic acids.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective method for purification, provided the boiling point is within a reasonable range and the compound is thermally stable.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the malonic ester synthesis for preparing this compound?
A1: The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[7] The synthesis of this compound via this route involves three key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, removes an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[1]
-
Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide (e.g., benzyl bromide) in an SN2 reaction. This step is repeated with a second alkyl halide (e.g., ethyl bromide) to form a dialkylated malonic ester.[1]
-
Hydrolysis and Decarboxylation: The dialkylated ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base (saponification) followed by acidification. Upon heating, this β-keto acid readily undergoes decarboxylation to yield the final product, this compound, and carbon dioxide.[1]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the malonic ester synthesis is common, other routes exist. One notable alternative is the reduction of α-ethyl cinnamic acid.[6] In this method, a solution of α-ethyl cinnamic acid is reduced using a catalyst such as palladium on charcoal in a hydrogen atmosphere.[6] Another approach involves the benzylation of ethyl acetoacetate, followed by reduction and hydrolysis.[8] The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices are essential. Specifically:
-
Handling of Reagents: Sodium ethoxide is a strong base and is corrosive. Benzyl bromide is a lachrymator and is toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Conditions: The alkylation reactions can be exothermic. It is important to control the rate of addition of reagents and have a cooling bath available. The decarboxylation step involves heating to high temperatures and should be performed with care to avoid uncontrolled reactions.
III. Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Diethyl Benzylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude diethyl benzylmalonate.
Step 2: Synthesis of Diethyl Benzyl(ethyl)malonate
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol as in Step 1.
-
Add the crude diethyl benzylmalonate from the previous step to the sodium ethoxide solution.
-
Add ethyl bromide dropwise and then heat the mixture to reflux.
-
Monitor the reaction by TLC. Once complete, work up the reaction as described in Step 1 to obtain crude diethyl benzyl(ethyl)malonate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the crude diethyl benzyl(ethyl)malonate, add an aqueous solution of a strong base, such as potassium hydroxide.[5]
-
Heat the mixture to reflux to facilitate saponification of the esters.
-
After the saponification is complete (as indicated by the formation of a homogeneous solution), cool the mixture and wash it with ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the pH is acidic.
-
Extract the resulting dicarboxylic acid with ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Heat the residual oil to 170-180 °C to induce decarboxylation.[5] The reaction is complete when the evolution of CO2 gas ceases.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography.
IV. Data Presentation
| Step | Product | Typical Yield | Key Considerations |
| 1 | Diethyl Benzylmalonate | 80-90% | Ensure anhydrous conditions. |
| 2 | Diethyl Benzyl(ethyl)malonate | 75-85% | Monitor for side reactions. |
| 3 | This compound | 70-80% | Ensure complete decarboxylation. |
V. Visualizations
Caption: Malonic Ester Synthesis Workflow for this compound.
Caption: Troubleshooting Low Yields in Malonic Ester Alkylation.
VI. References
-
Biswas, M. K., & Majumdar, D. K. (1981). Kinetics of the Decarboxylation of Benzylmalonic Acid, Ethylmalonic Acid, and Dimethylmalonic Acid in Hydroxylic Solvents. Bulletin of the Chemical Society of Japan, 54(7), 2213-2214. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 2-benzyl butanoic acid. Retrieved from --INVALID-LINK--
-
Oxford Academic. (n.d.). Kinetics of the Decarboxylation of Benzylmalonic Acid, Ethylmalonic Acid, and Dimethylmalonic Acid in Hydroxylic Solvents. Bulletin of the Chemical Society of Japan. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Retrieved from --INVALID-LINK--
-
Chegg. (2023, March 23). 2. Using the malonic ester (diethyl malonate), synthesize this compound. Retrieved from --INVALID-LINK--
-
The kinetics of the decarboxylation of malonic acid in esters. (n.d.). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from --INVALID-LINK--
-
J-Stage. (n.d.). Hydrolysis and decarboxylation of ethyl a. Retrieved from --INVALID-LINK--
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/Synthetic-Route-to-Diethyl-Alkyl(substituted-the-of-Abd-El-Aziz-Piórko/74404c00062a4a754b2b13b41e80931165a6c384](--INVALID-LINK--
-
Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 2-Benzylbutanoic Acid
Answering the call for a specialized resource, this Technical Support Center is engineered for professionals engaged in the synthesis of 2-Benzylbutanoic acid. As a Senior Application Scientist, my goal is to move beyond rote instructions, providing a framework of causal logic and field-tested solutions to empower your research and development. This guide is structured to anticipate and resolve the nuanced challenges of this multi-step synthesis, ensuring a higher rate of success and yield optimization.
Foundational Synthesis Strategy: The Malonic Ester Pathway
The synthesis of this compound is most reliably achieved through the malonic ester synthesis. This classical yet powerful method allows for the sequential alkylation of an active methylene compound—diethyl malonate—followed by hydrolysis and decarboxylation to yield the final substituted carboxylic acid.[1][2] The high acidity of the α-hydrogens on diethyl malonate (pKa ≈ 13) makes it an ideal substrate for deprotonation with a moderately strong base like sodium ethoxide, forming a nucleophilic enolate.[2] This enolate is then sequentially alkylated with ethyl and benzyl halides.
The overall transformation can be summarized as converting an ethyl halide and a benzyl halide into a single carboxylic acid, effectively using the diethyl malonate as a –CH(COOH)– synthon after the reaction sequence is complete.
Visualizing the Core Reaction Mechanism
The synthesis proceeds through three primary stages: sequential alkylation, ester hydrolysis, and thermal decarboxylation. Understanding this sequence is critical for troubleshooting.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each question outlines a common failure mode, its underlying chemical cause, and actionable solutions.
Question 1: My overall yield is low, and TLC analysis shows a significant amount of unreacted diethyl ethylmalonate after the second alkylation step. What's wrong?
Answer: This indicates a failure in the second alkylation step (benzylation). The most common culprits are related to incomplete deprotonation of diethyl ethylmalonate or issues with the alkylating agent.
-
Causality: The mono-alkylated malonic ester is less acidic than the starting diethyl malonate. While still acidic enough to be deprotonated by ethoxide, the reaction may be less efficient. Incomplete deprotonation means less nucleophile is available to react with the benzyl bromide.[3]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Quality: Ensure you are adding a full second equivalent of a fresh, anhydrous base for the second alkylation. Alkoxide bases are highly sensitive to moisture and will be quenched by any water present.[4]
-
Solvent and Conditions: The reaction must be conducted under strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.[5]
-
Consider a Stronger Base: For a more robust and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used in an aprotic solvent like THF. This ensures complete conversion to the enolate before adding the benzyl bromide.[5]
-
Alkyl Halide Quality: Ensure the benzyl bromide is pure and free from degradation products.
-
Question 2: I've isolated a significant byproduct with a mass corresponding to diethyl dibenzylmalonate or diethyl diethylmalonate. How can I improve selectivity?
Answer: This is a classic problem of over-alkylation or a failed first alkylation followed by double alkylation in the second step. It arises because the mono-alkylated product can also be deprotonated and react again.[3][6]
-
Causality: The formation of symmetric dialkylated products occurs when the reaction conditions do not favor the sequential, controlled addition of two different alkyl groups.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your malonate intermediate to the alkylating agent in each step. A slight excess of the malonate substrate can sometimes suppress dialkylation.[3][7]
-
Slow Reagent Addition: Add the alkylating agent (ethyl bromide or benzyl bromide) slowly and at a controlled temperature. This ensures the halide reacts with the intended enolate before a second deprotonation/alkylation sequence can occur on the newly formed product.[7]
-
Isolate the Intermediate: For maximum control, it is best practice to perform the first alkylation, work up the reaction to isolate and purify the diethyl ethylmalonate, and then subject this purified intermediate to the second alkylation step. This prevents any unreacted diethyl malonate from interfering with the benzylation step.
-
Question 3: My yield is low, and I've detected alkene byproducts (styrene from benzyl bromide or ethene from ethyl bromide). What is the cause?
Answer: You are observing a competing E2 elimination reaction. The ethoxide base, in addition to being a good proton abstractor for the malonate, can also abstract a β-proton from the alkyl halide.[3]
-
Causality: The SN2 (alkylation) and E2 (elimination) pathways are always in competition. Factors that hinder the SN2 pathway or favor the E2 pathway will reduce your yield. While primary halides like ethyl bromide and benzyl bromide are less prone to elimination than secondary or tertiary halides, it can still occur under harsh conditions.[2][3]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest reasonable temperature for the alkylation. Exothermic reactions can accelerate the rate of elimination.[7]
-
Base Selection: While ethoxide is standard, using a bulkier, less nucleophilic base could potentially favor proton abstraction from the malonate over the alkyl halide. However, this is a more advanced optimization that may require significant experimentation.
-
Confirm Alkyl Halide Identity: Ensure you are using primary halides. Secondary halides react poorly, and tertiary halides will almost exclusively undergo elimination.[2]
-
Question 4: The final decarboxylation step is sluggish or incomplete. How can I drive it to completion?
Answer: Successful decarboxylation requires the formation of a β-dicarboxylic acid intermediate, which then loses CO₂ upon heating via a cyclic transition state.[8] Failure at this stage usually points to incomplete hydrolysis or insufficient thermal energy.
-
Causality: The mechanism requires a free carboxylic acid group at the β-position relative to another carbonyl (in this case, the second acid group). If the ester hydrolysis is incomplete, the diacid intermediate cannot form, and decarboxylation will not occur.[2]
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Saponification (base-mediated hydrolysis) followed by a strong acidic workup (e.g., refluxing with aqueous HCl or H₂SO₄) is critical. Monitor the hydrolysis step by TLC to ensure the disappearance of the diester starting material.[9]
-
Sufficient Heat: After acidification, ensure the mixture is heated to a sufficient temperature (typically reflux) to drive the elimination of CO₂. The evolution of gas is a clear indicator that the reaction is proceeding.
-
Avoid Steric Hindrance Issues: While not a major issue for this specific product, highly substituted malonic acids can be resistant to decarboxylation due to steric hindrance preventing the necessary cyclic intermediate from forming.[4]
-
Troubleshooting Workflow
When faced with a low yield, a systematic approach is essential. The following workflow can help diagnose the issue.
Caption: Diagnostic workflow for troubleshooting low synthesis yields.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why must I use sodium ethoxide with diethyl malonate? Why not another base? | Using an alkoxide base where the alkyl group matches the ester's alcohol group (ethoxide for ethyl esters) is crucial to prevent transesterification .[3][6] If you used sodium methoxide, for example, it could react with the ethyl ester to form methyl esters, resulting in a difficult-to-separate mixture of products.[7] |
| What is the optimal order for adding the alkyl groups (ethyl then benzyl, or vice versa)? | It is generally preferable to add the smaller, less sterically hindered group first (ethyl), followed by the bulkier group (benzyl). This minimizes potential steric hindrance during the second SN2 attack, which could otherwise lower the yield. |
| Can this synthesis be performed in a single pot without isolating intermediates? | Yes, it is possible to perform a one-pot dialkylation by adding the first equivalent of base and alkyl halide, followed by the second equivalent of each.[5] However, this often leads to lower yields and a higher prevalence of symmetric dialkylation byproducts.[6] For the highest purity and yield, isolating the mono-alkylated intermediate is recommended. |
| How can I purify the final this compound? | The final product is a carboxylic acid and can be purified by several methods. After an acidic workup, the crude product can be extracted into an organic solvent. Further purification can be achieved by vacuum distillation or by recrystallization if the product is a solid at room temperature. Column chromatography is also an effective, albeit more labor-intensive, option. |
Quantitative Data & Conditions Summary
The following table provides a general overview of the reagents and conditions for a successful synthesis.
| Step | Reagent | Stoichiometry (mol eq.) | Key Conditions & Notes |
| 1. Ethylation | Diethyl Malonate | 1.0 | Starting Material |
| Sodium Ethoxide (NaOEt) | 1.0 | Anhydrous ethanol solvent. Ensure complete dissolution of sodium.[7] | |
| Ethyl Bromide (EtBr) | 1.0 | Add slowly to control exotherm. Reflux until completion (TLC).[7] | |
| 2. Benzylation | Diethyl Ethylmalonate | 1.0 | Isolated intermediate from Step 1. |
| Sodium Ethoxide (NaOEt) | 1.0 | Fresh equivalent of base in anhydrous ethanol. | |
| Benzyl Bromide (BnBr) | 1.0 | Primary halide is crucial to minimize E2 elimination.[2] | |
| 3. Hydrolysis | Diethyl Ethylbenzylmalonate | 1.0 | Crude product from Step 2. |
| HCl or H₂SO₄ (aq) | Excess | Reflux vigorously to ensure both ester groups are hydrolyzed.[2] | |
| 4. Decarboxylation | Ethylbenzylmalonic Acid | 1.0 | Intermediate from hydrolysis. |
| Heat (Δ) | N/A | Occurs concurrently with hydrolysis upon heating in acid. |
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
Technical Support Center: Synthesis of 2-Benzylbutanoic Acid
Welcome to the Technical Support Center for the synthesis of 2-benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to navigate potential challenges and optimize your experimental outcomes.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation, while conceptually straightforward, can be prone to several side reactions that can significantly impact yield and purity. This guide will primarily focus on the most common synthetic route, the malonic ester synthesis, and will also explore a common alternative, the direct alkylation of butanoic acid enolate. We will delve into the mechanistic underpinnings of potential side reactions and provide actionable protocols to mitigate them.
Part 1: Malonic Ester Synthesis of this compound
The malonic ester synthesis is a robust method for preparing carboxylic acids. The synthesis of this compound via this route involves the alkylation of diethyl malonate with an ethyl group, followed by a second alkylation with a benzyl group, and concluding with hydrolysis and decarboxylation. A common variation involves the sequential alkylation of diethyl malonate, first with an ethyl halide and then with a benzyl halide.
Overall Reaction Scheme:
Caption: General workflow for the synthesis of this compound via malonic ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is low, and I've isolated a significant amount of a higher boiling point byproduct. What is it and how can I avoid it?
A1: The most common byproduct in this synthesis is the dialkylated malonic ester, in this case, likely diethyl dibenzylmalonate or diethyl diethylmalonate, depending on the reaction sequence. This arises because the mono-alkylated intermediate (diethyl ethylmalonate) still possesses an acidic proton and can be deprotonated and alkylated a second time.
Troubleshooting Dialkylation:
-
Stoichiometry is Key: The most critical factor in controlling dialkylation is the stoichiometry of your reactants. To favor mono-alkylation at each step, a slight excess of the malonic ester derivative relative to the alkyl halide is recommended. A trusted procedure from Organic Syntheses for a similar benzylation of diethyl malonate reports a yield of 51-57% for the mono-alkylated product, with the residue being chiefly the di-alkylated product, highlighting the prevalence of this side reaction.[1]
-
Controlled Addition: Add the alkyl halide slowly to the solution of the enolate. This maintains a low concentration of the alkylating agent and reduces the likelihood of a second alkylation event occurring on the newly formed mono-alkylated product.
-
Base Equivalents: Use only one equivalent of base per alkylation step. An excess of base will deprotonate the mono-alkylated product, making it susceptible to a second alkylation.
Q2: I'm observing a mixture of ethyl and methyl esters in my product. What is causing this?
A2: This is a classic case of transesterification. It occurs when the alkoxide base used for deprotonation does not match the alkyl groups of your malonic ester. For example, using sodium methoxide with diethyl malonate will lead to a statistical mixture of diethyl, dimethyl, and ethyl methyl malonates.
Preventing Transesterification:
-
Match Your Base and Ester: The simplest and most effective solution is to use an alkoxide base with the same alkyl group as your ester. For diethyl malonate, use sodium ethoxide (NaOEt). For dimethyl malonate, use sodium methoxide (NaOMe).[2]
-
Alternative Non-Nucleophilic Bases: If matching the base is not possible or desired, consider using a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). These bases will deprotonate the malonic ester without the risk of transesterification. However, they are more hazardous and require strictly anhydrous conditions.
Q3: My reaction is producing a significant amount of styrene and other elimination byproducts. Why is this happening with benzyl bromide?
A3: While benzyl bromide is a primary halide and less prone to E2 elimination than secondary or tertiary halides, elimination can still compete with substitution, especially under harsh conditions. The enolate is a reasonably strong base.
Minimizing Elimination Reactions:
-
Temperature Control: Run the alkylation step at the lowest temperature that allows for a reasonable reaction rate. For many malonic ester alkylations, room temperature or gentle heating is sufficient. Avoid excessive or prolonged heating.
-
Choice of Base: While a strong base is needed to form the enolate, extremely strong or hindered bases can sometimes favor elimination. For a primary halide like benzyl bromide, sodium ethoxide is generally a good choice that balances reactivity with minimizing elimination.
Q4: I suspect I am getting some O-alkylation product. How can I confirm this and how do I favor C-alkylation?
A4: O-alkylation is a potential side reaction where the enolate attacks the alkyl halide with its oxygen atom instead of the carbon, leading to a ketene acetal. While less common with "soft" electrophiles like benzyl bromide, it can occur.
Favoring C-Alkylation:
-
Electrophile Choice: Softer electrophiles, such as iodides and bromides, tend to favor C-alkylation. Benzyl bromide is a good substrate for C-alkylation.
-
Solvent Effects: Protic solvents can solvate the oxygen of the enolate, making the carbon more nucleophilic. However, aprotic polar solvents are generally preferred for enolate alkylations to ensure the solubility of the enolate salt. Ethanol is a common and effective solvent for this reaction.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Ethylbenzylmalonate
This protocol is adapted from established procedures for malonic ester synthesis.
Materials:
-
Diethyl ethylmalonate
-
Sodium ethoxide (solid or freshly prepared from sodium in absolute ethanol)
-
Absolute Ethanol (anhydrous)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere. To this solution, add diethyl ethylmalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add benzyl bromide (1.0 equivalent) dropwise to the enolate solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl ethylbenzylmalonate.
Part 2: Alternative Synthesis - Direct Alkylation of Butanoic Acid
An alternative approach to this compound is the direct alkylation of the enolate of a butanoic acid derivative. This method avoids the multi-step process of the malonic ester synthesis but presents its own challenges, primarily in the regioselective formation of the enolate.
Reaction Scheme and Regioselectivity:
Caption: Direct alkylation of a butyrate ester and the influence of base on enolate formation.
Troubleshooting Direct Alkylation
Q5: When I try to alkylate ethyl butyrate with benzyl bromide using sodium ethoxide, I get a complex mixture of products and low yield of the desired product. What's going wrong?
A5: Using a nucleophilic base like sodium ethoxide for direct alkylation of a simple ester can lead to several side reactions.
Common Issues with Weaker, Nucleophilic Bases:
-
Self-Condensation (Claisen Condensation): The enolate formed can react with another molecule of the starting ester, leading to β-keto ester byproducts.
-
Incomplete Enolate Formation: The equilibrium between the ester and its enolate may not fully favor the enolate, leaving unreacted starting material that can participate in side reactions.
-
Reaction with the Alkyl Halide: The alkoxide base can directly react with the benzyl bromide in an SN2 reaction to form an ether.
Recommended Solution:
-
Use a Strong, Non-Nucleophilic, Hindered Base: Lithium diisopropylamide (LDA) is the base of choice for the direct alkylation of simple esters.[3] It is a strong base that will irreversibly and quantitatively convert the ester to its enolate at low temperatures (typically -78 °C). Its steric bulk prevents it from acting as a nucleophile.
Q6: I'm using LDA for the alkylation, but my yields are still inconsistent. What are some critical parameters to control?
A6: The success of LDA-mediated alkylations hinges on rigorous control of reaction conditions.
Key Parameters for LDA Alkylations:
-
Anhydrous Conditions: LDA is extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be scrupulously dried. Any trace of water will quench the LDA.
-
Low Temperature: The enolate is typically formed at -78 °C (a dry ice/acetone bath) to prevent side reactions. The alkylating agent is then added at this low temperature, and the reaction is allowed to slowly warm to room temperature.
-
Order of Addition: The ester should be added slowly to the LDA solution to ensure that the enolate is formed in the presence of excess base, minimizing self-condensation.
Part 3: Purification of this compound
Regardless of the synthetic route, purification of the final product is crucial.
Q7: What is the best way to purify the crude this compound?
A7: A combination of extraction and distillation is typically employed.
Purification Protocol:
-
Acid-Base Extraction: After hydrolysis of the ester, the reaction mixture will contain the carboxylic acid product and neutral organic byproducts (e.g., dialkylated malonic ester, unreacted starting materials).
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The this compound will precipitate or can be extracted with fresh diethyl ether.
-
Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent.
-
-
Fractional Distillation: For high purity, the crude carboxylic acid can be purified by fractional distillation under reduced pressure. This is particularly useful for separating it from other carboxylic acid byproducts or neutral impurities with similar boiling points.
Table 1: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 178.23[4] | ~145-155 °C at 5 mmHg[1] |
| Diethyl Dibenzylmalonate | 340.41 | >300 °C (decomposes) |
| Butanoic Acid | 88.11 | 163.5 °C |
| Benzoic Acid | 122.12 | 249 °C |
Note: Boiling points are approximate and can vary with pressure.
References
Technical Support Center: Purification of 2-Benzylbutanoic Acid
Welcome to the technical support guide for the purification of 2-benzylbutanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of this compound, particularly after synthesis.
Q1: My crude product shows multiple spots on TLC after initial workup, including some near the baseline and some close to the solvent front. What are these impurities and how do I remove them?
A1: This is a classic impurity profile following a synthesis like the malonic ester synthesis, a common route to this compound.[1][2] The impurities are typically unreacted starting materials and reaction byproducts.
-
Baseline Impurities: Highly polar species, likely residual base (e.g., sodium ethoxide) or the saponified malonic ester starting material.
-
Non-polar Impurities (near solvent front): Unreacted benzyl halide and potentially neutral byproducts.
-
Product-adjacent Impurities: The most common byproduct in malonic ester synthesis is the dialkylated ester, which after hydrolysis and decarboxylation, would yield 2-benzyl-2-ethyl-hydrocinnamic acid.[1][3]
Core Problem: You have a mixture of acidic (product), neutral, and possibly basic impurities.
Recommended Solution: Acid-Base Extraction
The most robust method to separate these different classes of compounds is an acid-base extraction.[4][5][6] This technique manipulates the solubility of the acidic product by converting it into its water-soluble salt form, leaving neutral organic impurities behind in the organic phase.
Causality Explained: this compound, a carboxylic acid, is relatively insoluble in water but soluble in organic solvents like diethyl ether or ethyl acetate.[7] Upon reaction with a weak base like sodium bicarbonate (NaHCO₃), it is deprotonated to form sodium 2-benzylbutanoate. This ionic salt is highly soluble in the aqueous phase and insoluble in the organic phase.[4][6] Neutral impurities (e.g., unreacted benzyl halide, dialkylated byproducts) do not react with the weak base and remain in the organic layer.
A visual representation of this workflow is provided below.
Caption: Workflow for purification via acid-base extraction.
Q2: I've performed an acid-base extraction, but my product still has a yellowish or brown tint. What causes this and how can I fix it?
A2: A persistent color often indicates the presence of trace, highly conjugated, or oxidized organic impurities that were not fully removed during the extraction.
Recommended Solution: Activated Carbon Treatment & Recrystallization
-
Activated Carbon (Charcoal): Before the final isolation step, you can treat the solution containing your product with a small amount of activated carbon.
-
Recrystallization: This is the gold standard for purifying solid organic compounds.[8] It exploits differences in solubility between the desired compound and impurities at different temperatures.[9][10]
Causality Explained: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules (often the source of color) via van der Waals forces.[11] Recrystallization works on the principle that slowly forming a crystal lattice from a saturated solution will exclude impurity molecules, as they do not fit well into the growing crystal structure of the pure compound.[9][12] Impurities tend to remain in the solution (the "mother liquor").
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent where this compound is highly soluble when hot but poorly soluble when cold.[11] Based on its structure, a mixed solvent system like Toluene/Hexane or Ethanol/Water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot (boiling) primary solvent (e.g., Toluene) to your crude, colored acid until it just dissolves.[13]
-
Decolorization: Add a very small amount (spatula tip) of activated carbon to the hot solution. Swirl and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Isolation: Collect the pure white crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[12]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity by melting point analysis.
Q3: I'm trying to purify my product with silica gel column chromatography, but I'm getting significant tailing/streaking of the product spot. How can I improve the separation?
A3: Tailing of carboxylic acids on silica gel is a very common issue.
Core Problem: Silica gel is acidic (pKa ~4-5). Your this compound (predicted pKa ~4.7) can exist in equilibrium between its neutral (R-COOH) and anionic (R-COO⁻) forms on the silica surface.[14][15] The anionic form interacts very strongly with the polar stationary phase, leading to a slow, continuous elution that appears as a streak or "tail."
Recommended Solution: Modify the Mobile Phase
The key is to suppress the deprotonation of the carboxylic acid, keeping it in its less polar, neutral form.[15]
Add a Small Amount of Acid: Incorporate 0.5-2% acetic acid or formic acid into your eluent system (e.g., Hexane/Ethyl Acetate).[16]
Causality Explained: By adding a stronger acid to the mobile phase, Le Châtelier's principle dictates that the equilibrium of your analyte (R-COOH ⇌ R-COO⁻ + H⁺) will be shifted to the left. This ensures the vast majority of the this compound molecules travel through the column in their single, neutral protonated state. This results in a more uniform interaction with the silica gel, leading to a compact, well-defined band and a sharp peak upon elution.[15]
Frequently Asked Questions (FAQs)
Q: What are the key physical properties I should know for purifying this compound?
A: Knowing these properties is crucial for selecting purification methods and confirming product identity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [7][17] |
| Molecular Weight | 178.23 g/mol | [7][17] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 46.85 °C or 90 °C (recrystallized from hexane) | [7][14] |
| Boiling Point | ~295-306 °C at 760 mmHg | [7][14] |
| Solubility | Limited in water; soluble in organic solvents like ethanol, ether. | [7] |
| Predicted pKa | 4.69 ± 0.10 | [14] |
Note: The discrepancy in reported melting points may be due to different crystalline polymorphs or purity levels. Always compare your result to the source of your synthetic precedent.
Q: How do I choose between recrystallization and column chromatography?
A: The choice depends on the purity of your crude material and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Q: How can I definitively confirm the purity of my final this compound product?
A: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value.[10] Impurities depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The spectrum should show only the peaks corresponding to this compound, and integration of the proton signals should match the expected ratios. Impurity peaks should be absent.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can provide a precise purity value (e.g., >99.5%). A method using a C18 column with an acidified water/acetonitrile mobile phase is a common starting point for carboxylic acids.[16][18][19]
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. home.miracosta.edu [home.miracosta.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. This compound|lookchem [lookchem.com]
- 15. reddit.com [reddit.com]
- 16. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 17. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Benzylbutanoic Acid Synthesis
Welcome to the technical support resource for the synthesis of 2-benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-purity outcomes. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
The most common and versatile route to this compound is the malonic ester synthesis. This method involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final substituted carboxylic acid.[1][2] While robust, this pathway presents several critical control points that can significantly impact yield and purity. This guide will focus on mastering these steps.
Core Synthesis Pathway: The Malonic Ester Route
The synthesis proceeds in two main stages:
-
Sequential Alkylation: Diethyl malonate is first deprotonated to form a nucleophilic enolate. This enolate is then sequentially alkylated, first with an ethyl halide and then with benzyl halide (or vice versa).
-
Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is hydrolyzed to a dicarboxylic acid, which readily undergoes thermal decarboxylation to yield the final product, this compound.[3]
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective actions.
Q1: My final product is contaminated with a significant amount of dialkylated byproduct (e.g., diethyl dibenzylmalonate or diethyl diethylmalonate). How can I improve selectivity?
A1: This is the most common side reaction in malonic ester synthesis.[1] It occurs because the mono-alkylated product still has an acidic α-hydrogen, which can be deprotonated and react with a second molecule of the alkylating agent.[4]
Causality & Optimization Strategies:
-
Stoichiometry Control: The primary strategy is to carefully control the stoichiometry. Using a slight excess of the malonic ester relative to the base and alkylating agent can help minimize the chance of the mono-alkylated product reacting further. However, for a disubstituted product like this compound, sequential alkylation is necessary.
-
Stepwise Alkylation: Do not add both alkylating agents at once. The key is to perform the alkylations sequentially. After the first alkylation is complete (monitored by TLC), a second equivalent of base is added to form the next enolate before introducing the second alkylating agent.[5]
-
Base Equivalents: Use just over one equivalent (e.g., 1.05 to 1.1) of base for each alkylation step. Adding a large excess of base at the beginning will deprotonate both the starting material and the mono-alkylated product, leading to a mixture of products.
-
Temperature Management: Alkylation reactions are typically exothermic. Maintain a controlled temperature (e.g., gentle reflux) after adding the alkylating agent.[5] Running the reaction at the lowest effective temperature can sometimes improve selectivity.
| Parameter | Recommendation for Selectivity | Rationale |
| Base Stoichiometry | 1.05 eq. per alkylation step | Minimizes deprotonation of the alkylated product. |
| Order of Addition | Base first, then alkylating agent | Ensures enolate is formed before the electrophile is introduced. |
| Temperature | Gentle reflux; avoid overheating | Balances reaction rate with minimizing side reactions. |
Q2: I'm observing alkene byproducts, and my yield is low. What is causing this?
A2: The formation of alkenes points to a competing E2 elimination reaction, where the malonate enolate acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide.[4]
Causality & Optimization Strategies:
-
Choice of Alkylating Agent: This issue is more prevalent with secondary and tertiary alkyl halides. For this synthesis, using primary halides like ethyl bromide and benzyl bromide is ideal, as they strongly favor the desired SN2 substitution pathway.[3]
-
Base Strength: While a strong base is needed to deprotonate the malonic ester (pKa ≈ 13), an overly strong or sterically hindered base can favor elimination. Sodium ethoxide in ethanol is the standard and most effective choice.[1]
-
Solvent: Using a polar aprotic solvent like DMF with a non-nucleophilic base like sodium hydride (NaH) is an option, but care must be taken as NaH can sometimes be too reactive.[6] For most applications, the parent alcohol of the ester (ethanol for diethyl malonate) is the best solvent choice.
Q3: Why is it critical to match the alkoxide base to the ester? (e.g., sodium ethoxide with diethyl malonate)
A3: This is a crucial point of experimental design to prevent transesterification. If a different alkoxide is used (e.g., sodium methoxide with diethyl malonate), it can act as a nucleophile and attack the carbonyl group of the ester. This leads to an equilibrium mixture of esters (e.g., diethyl, ethyl methyl, and dimethyl malonates), complicating the reaction and purification.[1][4]
Q4: The hydrolysis of my disubstituted malonate ester is extremely slow or incomplete. How can I drive it to completion?
A4: The hydrolysis of the two ester groups in a sterically hindered disubstituted malonate can be challenging.[7]
Causality & Optimization Strategies:
-
Basic Hydrolysis (Saponification): This is often the first choice. Using a strong base like NaOH or KOH in an aqueous/alcoholic solution under reflux is typical.[8] If the reaction is slow, you can increase the concentration of the base or the reaction temperature. The downside is that this forms the dicarboxylate salt, which then requires a separate acidification step to protonate it before decarboxylation.
-
Acidic Hydrolysis: Vigorous acidic hydrolysis can be very effective for stubborn esters.[9] Refluxing with a strong acid like aqueous HBr or a mixture of HBr and acetic acid can hydrolyze the esters and often induces decarboxylation in the same step.[7] This is often the more direct route to the final carboxylic acid.
Q5: Purification of the final this compound is proving difficult. What is an effective purification strategy?
A5: The primary challenge is removing unreacted starting materials and byproducts. A multi-step purification protocol is often necessary.
Causality & Optimization Strategies:
-
Acid-Base Extraction: This is the most powerful technique for purifying carboxylic acids.[10]
-
After the reaction, dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH). The desired carboxylic acid will deprotonate and move into the aqueous layer, while neutral organic impurities (like any remaining ester) will stay in the organic layer.
-
Separate the layers.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a low pH (pH < 2). The this compound will precipitate or can be extracted back into a fresh organic layer.[10]
-
-
Distillation/Crystallization: If the product is a liquid at room temperature, vacuum distillation can be an effective final purification step. If it is a solid, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) is recommended.[10]
Caption: Troubleshooting decision tree for low product yield.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Ethyl-2-benzylmalonate
Disclaimer: These procedures are intended for use by trained professionals. Always use appropriate personal protective equipment (PPE) and conduct reactions in a well-ventilated fume hood.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium metal (Na)
-
Absolute Ethanol (EtOH)
-
Ethyl bromide (EtBr)
-
Benzyl bromide (BnBr)
-
Anhydrous diethyl ether or THF
Procedure:
-
Enolate Formation (First Alkylation): Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
In the flask, prepare a solution of sodium ethoxide (1.05 eq) in absolute ethanol. Alternatively, carefully add sodium metal (1.05 eq) to absolute ethanol and allow it to react completely.
-
To the stirred ethoxide solution, add diethyl malonate (1.00 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[5]
-
First Alkylation: Add ethyl bromide (1.05 eq) dropwise via the dropping funnel. After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Enolate Formation (Second Alkylation): After confirming the consumption of the starting malonate, cool the mixture to room temperature. Add a second portion of sodium ethoxide (1.05 eq) and stir for 30 minutes.
-
Second Alkylation: Add benzyl bromide (1.05 eq) dropwise. Heat the mixture to reflux for another 2-4 hours, again monitoring by TLC until the mono-alkylated intermediate is consumed.
-
Work-up: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude diethyl 2-ethyl-2-benzylmalonate can be purified by vacuum distillation if necessary.
Protocol 2: Hydrolysis and Decarboxylation to this compound
Procedure (Acidic Conditions):
-
Place the crude diethyl 2-ethyl-2-benzylmalonate from the previous step into a round-bottom flask.
-
Add a mixture of 48% aqueous hydrobromic acid (HBr) and glacial acetic acid (e.g., a 1:1 mixture).[7]
-
Heat the mixture to a vigorous reflux for 4-8 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Work-up: Cool the mixture and pour it into a beaker of ice water.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether (3x).
-
Proceed to Protocol 3 for purification.
Protocol 3: Purification of this compound
-
Acid-Base Extraction: Combine the organic extracts from the hydrolysis work-up.
-
Extract the organic solution with 1M Sodium Hydroxide (NaOH) solution (3x). The product will move to the aqueous layer.
-
Combine the aqueous layers. Wash once with diethyl ether to remove any neutral impurities.
-
Carefully acidify the aqueous layer with cold 3M HCl until the pH is ~1-2. The product should precipitate or form an oil.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Final Purification: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound. The purity should be assessed by NMR and/or GC-MS.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. d-nb.info [d-nb.info]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Crystallization of 2-Benzylbutanoic Acid
Welcome to the technical support center for the crystallization of 2-benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth, scientifically-grounded solutions in a direct question-and-answer format to help you achieve high-purity crystalline material efficiently.
Understanding this compound: A Primer
This compound (C₁₁H₁₄O₂) is a carboxylic acid characterized by a benzyl group attached to a butanoic acid backbone.[1][2] At room temperature, it is typically a white to off-white crystalline solid.[1] Its molecular structure, featuring both a polar carboxylic acid group and a nonpolar benzyl group, dictates its solubility and crystallization behavior. It is generally soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] This dual nature is central to many of the challenges observed during its crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2] |
| Melting Point | 90°C (in hexane) | [3] |
| Boiling Point | 295.2°C at 760 mmHg | [3] |
| Density | 1.068 g/cm³ | [3] |
| pKa | 4.69 ± 0.10 (Predicted) | [3] |
| Appearance | White to off-white crystalline solid | [1] |
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the compound separates from the solution as a liquid (an "oil") rather than a solid.[4][5] This typically occurs when a supersaturated solution is cooled to a temperature that is still above the melting point of the solute in the solvent system. The high concentration and the presence of impurities can lower the compound's melting point, exacerbating this issue.[6]
Causality: The benzyl group in this compound contributes to its relatively low melting point for a carboxylic acid of its size. When a highly concentrated solution is cooled rapidly, the system may enter a metastable liquid-liquid region before reaching the solid-liquid nucleation boundary.
-
Re-heat and Dilute: Gently heat the solution to redissolve the oil. Add a small amount (10-20% of the original volume) of the primary (good) solvent to decrease the supersaturation level.[6] The goal is to ensure that as the solution cools, it remains unsaturated until it is below the compound's melting point.
-
Slow Cooling: Avoid rapid cooling (e.g., ice baths). Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Slower cooling rates provide more time for proper nucleation and crystal growth.[7]
-
Solvent System Modification:
-
Increase Polarity: If using a nonpolar solvent, try a more polar solvent system. The hydrogen bonding capability of the carboxylic acid group can be better utilized in slightly more polar environments, which can favor crystal lattice formation over amorphous oiling.[8]
-
Mixed-Solvent System: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise until slight turbidity is observed.[7] Re-heat to clarify and then cool slowly. This method carefully controls the supersaturation point.
-
-
Seeding: Once the solution has cooled slightly (but before oiling out occurs), introduce a seed crystal of pure this compound.[9] This provides a template for crystallization to occur, bypassing the kinetic barrier for nucleation and guiding the formation of a solid lattice instead of an oil.
FAQ 2: I've cooled my solution, but no crystals are forming. Why is my compound not crystallizing?
Answer:
Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[10] This can be due to several factors, including the use of too much solvent, the presence of soluble impurities that inhibit nucleation, or the inherent stability of the compound in the solution.
Causality: For crystallization to occur, molecules must organize from a disordered state in solution into an ordered crystal lattice. This process requires a thermodynamic driving force (supersaturation) and the overcoming of an energy barrier to form a stable nucleus.
Caption: Troubleshooting workflow for inducing crystallization.
-
Scratching Technique: Use a glass stirring rod to scratch the inside of the flask at the air-liquid interface.[9] The microscopic scratches on the glass provide nucleation sites, and the energy from the friction can initiate crystal formation.
-
Seed Crystal Addition: Introduce a tiny amount of the solid compound (a "seed crystal") into the cooled solution.[9] This bypasses the primary nucleation step, allowing crystal growth to begin immediately on the provided template.
-
Solvent Volume Reduction: If the solution is too dilute, gently heat it to evaporate some of the solvent.[6][9] Be careful not to boil too vigorously. After reducing the volume by 25-50%, allow the solution to cool again.
-
Lower Temperature: If cooling to room temperature or in a standard refrigerator is insufficient, try a colder bath, such as an ice-salt mixture, to further decrease the solubility.[9]
FAQ 3: My yield of this compound is very low. What are the common causes and how can I improve it?
Answer:
A low yield indicates that a significant portion of your compound remained dissolved in the mother liquor after filtration.[6] This is a common issue that can often be traced back to the choice and volume of the crystallization solvent.
Causality: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] If the compound has significant solubility even at low temperatures, or if an excessive amount of solvent was used, the recovery will be poor.
-
Minimize Solvent Volume: The most critical step is to use the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will keep more of your product in solution upon cooling.
-
Solvent Selection Re-evaluation:
-
Principle: The principle of "like dissolves like" is a good starting point.[11] this compound has both polar (carboxylic acid) and non-polar (benzyl) regions.
-
Testing: Test the solubility of small amounts of your crude product in various solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot. Refer to the table below for starting points.
-
Table 2: Suggested Solvents for this compound Crystallization
| Solvent / System | Polarity | Rationale & Comments |
| Hexane | Non-polar | Good for final product washing, but likely a poor primary solvent due to low solubility. Can be used as an anti-solvent. |
| Toluene | Non-polar | The aromatic ring may interact favorably with the benzyl group. |
| Diethyl Ether | Slightly Polar | Generally a good solvent for organic compounds.[1] Its high volatility can be a challenge. |
| Ethyl Acetate | Polar aprotic | Often a good balance of polarity for compounds like this.[12] |
| Ethanol / Water | Polar protic | A mixed system. Dissolve in hot ethanol, then add water dropwise. Good for compounds with hydrogen-bonding groups.[13] |
| Acetic Acid / Water | Polar protic | Another mixed system suitable for carboxylic acids.[14] |
-
Cooling to Lower Temperatures: Ensure the crystallization mixture is thoroughly cooled before filtration. Cooling in an ice bath for at least 30 minutes after initial crystallization can significantly increase the yield by further reducing the compound's solubility.
-
Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating a portion of the solvent and cool it again. This may yield a second, albeit less pure, crop of crystals.
FAQ 4: My final product is discolored or appears impure after crystallization. How can I remove impurities?
Answer:
The presence of impurities can significantly impact crystallization, sometimes co-crystallizing with the desired product or inhibiting crystal growth altogether.[15][16][17] Colored impurities are often large, polar molecules that can be removed with activated charcoal. Other impurities may require careful solvent selection.
Causality: Impurities that are structurally similar to this compound can be incorporated into the crystal lattice.[18] Highly soluble impurities will remain in the mother liquor, but sparingly soluble ones pose a challenge.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Malonic Ester Synthesis of 2-Benzylbutanoic Acid
Welcome to the technical support center for the malonic ester synthesis of 2-benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target compound. Our focus is on anticipating and resolving common issues, particularly byproduct formation, to enhance yield and purity.
I. Understanding the Synthesis: A Quick Overview
The malonic ester synthesis is a versatile method for preparing carboxylic acids. In the synthesis of this compound, diethyl malonate is sequentially alkylated with an ethyl group and a benzyl group. The resulting disubstituted ester is then hydrolyzed and decarboxylated to yield the final product.
II. Troubleshooting Guide: Byproduct Formation
One of the most common challenges in the malonic ester synthesis of unsymmetrically disubstituted acetic acids like this compound is the formation of undesired byproducts. This guide will help you identify and mitigate these issues.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of dialkylated byproduct (diethyl 2,2-dibenzylmalonate or diethyl 2,2-diethylmalonate) | The mono-alkylated intermediate is deprotonated and undergoes a second alkylation with the same alkyl halide.[1][2] | Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of diethyl malonate relative to the first alkyl halide (e.g., ethyl bromide).[3][4] This ensures the base preferentially deprotonates the starting material. Slow Addition: Add the alkyl halide dropwise at a low temperature (e.g., 0 °C) to maintain a low concentration, minimizing the chance of a second alkylation on the product.[3] |
| Presence of both mono-ethyl and mono-benzyl malonic esters in the final product mixture | Incomplete first or second alkylation step. | Reaction Time and Temperature: Ensure each alkylation step is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkyl halides, but be cautious as this can also promote side reactions. Base Equivalence: Use a full equivalent of a strong base (e.g., sodium ethoxide) for each alkylation step to ensure complete deprotonation of the substrate.[3] |
| Low yield of this compound after decarboxylation | Incomplete Hydrolysis (Saponification): The sterically hindered disubstituted ester may be resistant to hydrolysis.[5] Premature Decarboxylation: The malonic acid intermediate may decarboxylate before the second alkylation is complete if the reaction conditions are too harsh. | Hydrolysis Conditions: For saponification, use a stronger base (e.g., KOH) or a co-solvent (e.g., THF) to improve solubility and reaction rate.[6] For acidic hydrolysis, a prolonged reaction time with a strong acid like H2SO4 may be necessary.[7] Temperature Control: Maintain appropriate temperature control throughout the alkylation steps to prevent premature decarboxylation. |
| Formation of an elimination byproduct (styrene or ethene) | This is more common with secondary or tertiary alkyl halides, but can occur with primary halides under harsh basic conditions.[2][8] | Choice of Base and Solvent: Use a non-hindered, strong base like sodium ethoxide in ethanol. Avoid stronger, bulkier bases that can favor elimination. Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for minimizing dialkylation in this synthesis?
A1: The most critical factor is controlling the stoichiometry. Using a slight excess of diethyl malonate compared to the first alkylating agent is key to maximizing the formation of the mono-alkylated product before proceeding with the second, different alkylation.[3][4]
Q2: Can I add both alkyl halides at the same time?
A2: No, this will result in a statistical mixture of diethyl 2,2-diethylmalonate, diethyl 2,2-dibenzylmalonate, and the desired diethyl 2-benzyl-2-ethylmalonate, which will be very difficult to separate. The alkylations must be performed sequentially.[9][10]
Q3: My saponification (hydrolysis) step is very slow. What can I do?
A3: Disubstituted malonic esters can be sterically hindered, making hydrolysis difficult. You can try using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH), as it is more soluble in alcoholic solvents.[6] Alternatively, adding a co-solvent like tetrahydrofuran (THF) can increase the solubility of the ester and accelerate the reaction. Refluxing for an extended period may also be necessary.
Q4: Why must the base used for deprotonation match the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate)?
A4: Using a different alkoxide base (e.g., sodium methoxide with diethyl malonate) can lead to transesterification, where the ethyl groups of the ester are exchanged for methyl groups, resulting in a mixture of different esters and complicating product analysis and purification.[1][9]
Q5: How do I know when the decarboxylation is complete?
A5: Decarboxylation is typically achieved by heating the acidified malonic acid derivative. The evolution of carbon dioxide gas is a clear indicator that the reaction is proceeding. The reaction is generally considered complete when the gas evolution ceases.[11][12]
IV. Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Ethylmalonate
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 21 mL of absolute ethanol.
-
Base Formation: Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol.
-
Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature and add 16 g (0.1 mol) of diethyl malonate dropwise.
-
Alkylation: Add 10.9 g (0.1 mol) of ethyl bromide dropwise from the dropping funnel over 30 minutes.
-
Reaction: Heat the mixture to reflux for 2 hours.
-
Workup: Cool the reaction mixture, add 50 mL of water, and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-ethylmalonate.
Protocol 2: Synthesis of this compound
-
Second Alkylation: To the crude diethyl 2-ethylmalonate from the previous step, add a freshly prepared solution of sodium ethoxide (from 2.3 g of sodium in 21 mL of ethanol).
-
Add Benzyl Halide: Add 17.1 g (0.1 mol) of benzyl bromide dropwise.
-
Reaction: Reflux the mixture for 2 hours.
-
Saponification: After cooling, add a solution of 15 g of potassium hydroxide in 30 mL of water and reflux for 4 hours to hydrolyze the ester.
-
Acidification and Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the mixture to reflux until the evolution of CO2 ceases.
-
Purification: Cool the solution and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization or distillation.
V. Mechanistic Pathways and Byproduct Formation
To visually represent the chemical transformations and potential pitfalls, the following diagrams illustrate the reaction pathways.
Diagram 1: Overall Synthesis of this compound
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
stability of 2-Benzylbutanoic acid under different conditions
Welcome to the technical support center for 2-Benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical troubleshooting advice for stability studies. Our goal is to equip you with the necessary knowledge to anticipate and address challenges during your experimental work, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability of this compound, offering quick and actionable answers.
Q1: What are the primary stability concerns for this compound?
A1: this compound, as a carboxylic acid with a benzylic hydrogen, is susceptible to several degradation pathways. The primary concerns are:
-
Oxidative Degradation: The benzylic position is prone to oxidation, potentially leading to the formation of hydroperoxides, alcohols, ketones, and ultimately cleavage of the benzyl group.
-
Decarboxylation: Under thermal stress, carboxylic acids can undergo decarboxylation, resulting in the loss of carbon dioxide and formation of 3-phenylpentane.
-
Photodegradation: The aromatic ring and the benzylic C-H bond can absorb UV light, leading to photolytic degradation, often through radical mechanisms.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is pH-dependent. The carboxyl group has a predicted pKa of approximately 4.69.[1]
-
Acidic to Neutral pH (pH < pKa): The molecule exists predominantly in its protonated, less water-soluble form. Hydrolysis of the carboxylic acid itself is not a primary concern, but acid-catalyzed degradation at the benzylic position can occur under harsh conditions.
-
Basic pH (pH > pKa): The molecule exists as the more water-soluble carboxylate anion.[2] Base-catalyzed hydrolysis is generally not a significant pathway for the carboxylic acid itself, but the ionized form might exhibit different susceptibility to oxidation.
Q3: What are the expected degradation products of this compound under oxidative stress?
A3: Based on the structure, the most likely site of oxidative attack is the benzylic carbon. Potential degradation products include:
-
2-Benzyl-2-hydroxybutanoic acid: Formed by the introduction of a hydroxyl group at the benzylic position.
-
2-Benzoylbutanoic acid: Further oxidation of the benzylic alcohol would yield a ketone.
-
Benzoic acid and Butanoic acid derivatives: Cleavage of the C-C bond at the benzylic position can lead to these smaller fragments.
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a benzyl group are often photosensitive. Exposure to UV light can initiate free-radical chain reactions, leading to a complex mixture of degradation products. Photostability testing according to ICH Q1B guidelines is crucial to assess this liability.[3][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound stability samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (~4.69) to ensure it is either fully protonated or deprotonated. 2. Use a mobile phase with a suitable ionic strength (e.g., 25 mM phosphate buffer) to minimize secondary ionic interactions. Consider a column with end-capping. 3. Reduce the injection volume or the concentration of the sample. |
| Irreproducible retention times in HPLC. | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase can improve consistency. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and replace it regularly. If the analytical column is old, replace it. |
| Appearance of unexpected peaks in the chromatogram of a stressed sample. | 1. Formation of degradation products. 2. Contamination from reagents or vials. 3. Interaction with excipients (if in a formulation). | 1. This is the expected outcome of a forced degradation study. Proceed with peak purity analysis and structural elucidation of the new peaks. 2. Run a blank injection (diluent only) to check for system contamination. 3. Conduct compatibility studies with individual excipients to identify the source of interaction.[5] |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The molecule is inherently stable under the tested conditions. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). The goal is to achieve 5-20% degradation.[6] 2. If significant degradation is not observed even under harsh conditions, the molecule can be considered stable under that specific stress. Document the conditions tested. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl at 80°C.
-
Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH at 80°C.
-
Neutralize the sample with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 80°C in a calibrated oven for 48 hours.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution (in a quartz cuvette) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[3][4]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Workflow for Forced Degradation Studies
References
- 1. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 2-Benzylbutanoic Acid
Welcome to the technical support center for the purification of crude 2-benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Here are the most common scenarios:
-
Malonic Ester Synthesis: If you've used a malonic ester synthesis approach, the primary impurities to anticipate are dialkylated malonic esters and unreacted starting materials. In some cases, incomplete hydrolysis can leave ester intermediates in your crude product.
-
Reduction of α-Ethyl Cinnamic Acid: For this route, the most probable impurity is the unreacted α-ethyl cinnamic acid.[1] Depending on the reaction workup, you might also have residual catalyst or byproducts from the reduction process.
-
General Contaminants: Regardless of the synthetic method, residual solvents from the reaction or workup are almost always present. Additionally, colored impurities can arise from side reactions or decomposition, especially if the reaction was subjected to high temperatures.
Q2: What is the best initial purification strategy for my crude this compound?
A2: For most crude carboxylic acids, a simple acid-base extraction is an excellent first step to remove neutral and basic impurities. The general procedure is as follows:
-
Dissolve your crude this compound in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution). Your this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate, causing the this compound to precipitate or be extractable back into an organic solvent.
-
Extract the acidified aqueous layer with an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield your partially purified product.[2]
Q3: How do I assess the purity of my this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to get a qualitative sense of your product's purity. A single spot on the TLC plate is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure sample will show a single, sharp peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any impurities. The PubChem database provides spectral data for this compound that can be used for comparison.[3]
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value is a strong indicator of purity.
Troubleshooting Purification Methods
This section provides detailed troubleshooting guides for the most common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Core Principle: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
dot graph Recrystallization_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Recrystallization Workflow Diagram
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent. For this compound, which is soluble in ethanol and ether but has limited water solubility, consider a mixed solvent system like ethanol/water.[4] |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try cooling the solution in an ice bath to further decrease solubility. |
| Low recovery of pure product. | Too much solvent was used, the crystals were washed with warm solvent, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Always wash the collected crystals with ice-cold solvent.[5] |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. |
Recommended Recrystallization Solvents for this compound:
| Solvent System | Procedure | Expected Outcome |
| Hexane | Dissolve the crude acid in a minimal amount of hot hexane. Allow to cool slowly. | Good for removing more polar impurities. May require a larger volume of solvent. |
| Ethanol/Water | Dissolve the crude acid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to redissolve the precipitate, then allow to cool slowly.[6] | Effective for a range of impurities. The ratio of ethanol to water will need to be optimized. |
Vacuum Distillation
Given the high boiling point of this compound (295.2 °C at 760 mmHg), vacuum distillation is essential to prevent decomposition.[7]
Core Principle: Lowering the pressure above a liquid reduces its boiling point. This allows for the distillation of high-boiling compounds at a lower temperature, preventing thermal degradation.
dot graph Vacuum_Distillation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Vacuum Distillation Workflow Diagram
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Bumping or uneven boiling. | Insufficient agitation or superheating. | Use a magnetic stir bar or an ebulliator. Ensure the heating mantle is properly sized and the heat is applied evenly. |
| Product does not distill at the expected temperature. | The vacuum is not strong enough, or there is a leak in the system. | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. |
| Product solidifies in the condenser. | The condenser is too cold, or the compound has a high melting point. | Use a condenser with a wider bore or wrap the condenser with a heating tape set to a low temperature. |
| Distillate is discolored. | The compound is decomposing at the distillation temperature. | Improve the vacuum to further lower the boiling point. Ensure the heating mantle temperature is not set too high. |
Starting Parameters for Vacuum Distillation of this compound:
| Pressure | Estimated Boiling Point | Notes |
| 10 mmHg | ~150-160 °C | A good starting point for laboratory-scale distillations. |
| 1 mmHg | ~120-130 °C | Requires a better vacuum system but offers greater protection against decomposition. |
Note: These are estimated temperatures. The actual boiling point will depend on the efficiency of your vacuum system.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Core Principle: A mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture. Compounds with a stronger affinity for the stationary phase will move through the column more slowly than compounds with a weaker affinity.
dot graph Chromatography_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Column Chromatography Workflow Diagram
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Poor separation of compounds. | The mobile phase is too polar or not polar enough. | Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[8] |
| Streaking or tailing of spots on TLC. | The compound is too polar for the mobile phase, or the sample is overloaded on the column. | Add a small amount of a polar solvent (e.g., acetic acid or methanol) to the mobile phase to improve the peak shape.[9] Do not overload the column with the sample. |
| Cracking or channeling of the stationary phase. | The column was not packed properly. | Ensure the stationary phase is packed evenly and without air bubbles. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Recommended Column Chromatography Systems for this compound:
| Stationary Phase | Mobile Phase (Starting Point) | Notes |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1 or 4:1) with 1% acetic acid | The acetic acid helps to prevent tailing of the carboxylic acid. The ratio of hexane to ethyl acetate should be optimized based on TLC analysis. |
| Reversed-Phase C18 Silica | Water:Acetonitrile with 0.1% formic acid or trifluoroacetic acid | Useful for separating polar impurities. The ratio of water to acetonitrile will determine the retention time. |
Purity Analysis Guide
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 7:3 v/v). A small amount of acetic acid (e.g., 1%) can be added to the mobile phase to reduce tailing of the carboxylic acid spot.[9]
-
Visualization: UV light (254 nm) is effective as this compound contains an aromatic ring. Staining with potassium permanganate or phosphomolybdic acid can also be used.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is a common choice for the analysis of carboxylic acids.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically used.[10]
-
Detection: UV detection at a wavelength around 254 nm is suitable due to the presence of the benzyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxycinnamic Acid Derivatives Obtained from a Commercial Crataegus Extract and from Authentic Crataegus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Home Page [chem.ualberta.ca]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. US20160237017A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 2-Benzylbutanoic Acid Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 2-benzylbutanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and robust enantioselective analysis. As this compound shares structural similarities with the well-studied class of 2-arylpropionic acids (e.g., ibuprofen), established methodologies for these related compounds provide a strong foundation for method development.[1][2] This guide will leverage these principles to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the chiral separation of this compound.
Q1: Which chromatographic technique is most suitable for the chiral separation of this compound: HPLC, SFC, or GC?
A1: The choice of technique depends on your specific requirements, including available instrumentation, desired analysis speed, and sample throughput.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique for the direct chiral separation of acidic compounds like this compound. It offers a wide variety of chiral stationary phases (CSPs) that can provide excellent enantioselectivity.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful and increasingly popular alternative to normal-phase HPLC. It often provides faster separations, higher efficiency, and reduced consumption of organic solvents.[4][5] For acidic compounds, SFC can yield excellent results, often with improved peak shapes.[6]
-
Gas Chromatography (GC): Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of a polar carboxylic acid group. However, GC becomes a viable and high-resolution option after derivatization of the carboxylic acid to a more volatile ester.[7]
Q2: Why is an acidic additive necessary in the mobile phase for HPLC and SFC analysis?
A2: An acidic additive, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, is crucial for achieving good peak shape and resolution when analyzing acidic compounds like this compound on many common chiral stationary phases.[1][8] The acid in the mobile phase suppresses the ionization of the analyte's carboxylic acid group. This prevents unwanted ionic interactions with the stationary phase, which can lead to severe peak tailing and poor separation.[9]
Q3: What are the best general-purpose chiral stationary phases (CSPs) for a screening approach?
A3: For initial method development, polysaccharide-based CSPs are highly recommended due to their broad enantiorecognition capabilities for a wide range of compounds, including carboxylic acids.[1][10]
-
Recommended Screening Columns:
-
Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H
-
Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H
-
Screening these columns with a few standard mobile phases is an efficient strategy to identify a suitable starting point for your separation.[9]
Q4: Is derivatization always required for GC analysis of this compound?
A4: Yes, derivatization is a mandatory step for the GC analysis of this compound. The primary reasons are:
-
Increased Volatility: The carboxylic acid group makes the molecule non-volatile. Converting it to an ester (e.g., a methyl or ethyl ester) significantly increases its volatility, allowing it to be analyzed by GC.[7][11]
-
Improved Peak Shape: The active hydrogen on the carboxyl group can cause strong interactions with the GC column's stationary phase, leading to significant peak tailing. Derivatization eliminates this active hydrogen, resulting in sharper, more symmetrical peaks.[7]
Troubleshooting Common Issues
This section provides a structured approach to resolving common problems encountered during the chiral separation of this compound.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is a frequent challenge in chiral method development. The following workflow can help you systematically address this issue.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
-
Causality: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes dictates the degree of separation. If the chosen CSP does not have the appropriate chiral recognition sites for this compound, no separation will occur.[9] Polysaccharide-based columns are a good starting point, but if they fail, exploring other CSPs with different chiral selectors is necessary.
-
Mobile Phase Effects: The type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol) in the mobile phase significantly influence enantioselectivity.[12] Different alcohols can alter the interactions between the analyte and the CSP, sometimes even reversing the elution order of the enantiomers.[12] Systematically varying the alcohol and its concentration is a key optimization step.
Problem 2: Peak Tailing or Asymmetry
Peak tailing is a common issue, especially with acidic compounds, and it can compromise the accuracy of peak integration and resolution.
-
Cause 1: Inappropriate Mobile Phase pH (HPLC/SFC)
-
Explanation: If the mobile phase is not sufficiently acidic, the carboxylic acid group of this compound will be partially or fully ionized. The resulting anionic form can interact strongly with residual silanol groups on the silica support of the column, leading to tailing.[9]
-
Solution: Ensure the presence of an acidic additive in your mobile phase. A concentration of 0.1% (v/v) of TFA, formic acid, or acetic acid is typically sufficient.[1][8]
-
-
Cause 2: Incomplete Derivatization (GC)
-
Explanation: If the derivatization reaction to form the ester is incomplete, the remaining underivatized acid will exhibit severe peak tailing.
-
Solution: Optimize your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing agent and that the reaction time and temperature are adequate. Analyze a derivatized sample on a non-chiral GC column to confirm the absence of the underivatized acid peak.[7]
-
-
Cause 3: Column Overload
-
Explanation: Injecting too much sample can saturate the active sites on the chiral stationary phase, leading to peak broadening and tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
Problem 3: Irreproducible Retention Times
Fluctuations in retention times can affect the reliability of your analytical method.
-
Cause 1: Insufficient Column Equilibration
-
Explanation: Chiral separations can be sensitive to the mobile phase composition, and columns may require longer equilibration times than in achiral chromatography.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
-
Cause 2: "Memory Effect" of Additives
-
Explanation: Mobile phase additives, especially basic ones (though less common for acidic analytes), can be retained on the column and affect subsequent analyses, even after switching to a different mobile phase.
-
Solution: If you are using a column that has previously been exposed to different additives, it's crucial to flush it thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) before use. It is best practice to dedicate columns to specific types of analyses (e.g., acidic or basic compounds).
-
-
Cause 3: Temperature Fluctuations
-
Explanation: Column temperature can influence retention and selectivity. Inconsistent ambient temperatures can lead to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Experimental Protocols & Data
The following sections provide representative starting protocols for HPLC, SFC, and GC. These should be considered as starting points for method development.
Method 1: Direct Chiral HPLC
This method utilizes a polysaccharide-based chiral stationary phase, which is highly effective for profen-like molecules.[1][8]
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 0.5 mg/mL. |
Method Development Workflow for Chiral HPLC/SFC
Caption: A systematic workflow for developing a chiral HPLC or SFC method.
Method 2: Direct Chiral SFC
SFC offers a faster, greener alternative to HPLC for this separation.
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) |
| 150 x 4.6 mm, 5 µm | |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) with 0.1% TFA in Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolve sample in Methanol to a concentration of 1.0 mg/mL. |
Method 3: Indirect Chiral GC (after Derivatization)
This method involves converting the enantiomers into their methyl esters, followed by separation on a chiral GC column.
Step 1: Derivatization to Methyl Esters
-
To approximately 1 mg of racemic this compound in a vial, add 1 mL of 14% Boron trifluoride-methanol solution (BF₃-MeOH).[11]
-
Seal the vial and heat at 60°C for 10 minutes.
-
Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl esters, to a clean vial for GC analysis.
Step 2: Chiral GC Analysis
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) | |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, then ramp to 200°C at 5°C/min. |
| Detector | Flame Ionization Detector (FID) at 250°C |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
References
- 1. benchchem.com [benchchem.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Emulsions in 2-Benzylbutanoic Acid Workup
Welcome to the technical support center for handling emulsions during the workup of 2-Benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common phase separation challenges. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve your immediate emulsion issues but also prevent them in future experiments.
I. Understanding the Challenge: Why is this compound Prone to Emulsion Formation?
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that contribute to emulsion formation. An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution, where one is dispersed in the other as microscopic droplets.
This compound possesses both a nonpolar (the benzyl group and butyl chain) and a polar (the carboxylic acid head) region. This amphipathic nature allows it to act as a surfactant, stabilizing the interface between the organic and aqueous layers and hindering their separation. During a typical acid-base workup, the protonated carboxylic acid is extracted into an organic solvent. However, if the pH is not sufficiently low, a significant concentration of the deprotonated carboxylate salt can exist. This anionic form is highly soluble in the aqueous phase and can further stabilize emulsions.
II. Troubleshooting Guide: Real-Time Solutions for Emulsion Issues
This section is formatted as a series of questions you might ask when encountering a persistent emulsion during your this compound workup.
Question 1: I've just performed the initial acidification and extraction, and a thick, milky layer has formed between my organic and aqueous phases. What is my first course of action?
Answer:
Patience is the first and simplest tool. Vigorous shaking during extraction is a common cause of emulsions.
Initial Steps:
-
Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the emulsion will break or at least reduce in volume on its own.
-
Gently swirl or stir the mixture with a glass rod. This can help the dispersed droplets coalesce without introducing the high energy that causes emulsions.
If the emulsion persists after these initial, non-invasive steps, you can proceed to more active interventions.
Question 2: The emulsion hasn't broken after waiting. What is the next logical step to take?
Answer:
The next step involves altering the properties of the aqueous phase to destabilize the emulsion. The most common and effective method is to increase the ionic strength of the aqueous layer.
Protocol 1: Brine Wash ("Salting Out")
The addition of a saturated sodium chloride solution (brine) is a cornerstone technique for breaking emulsions.[1]
Mechanism: The high concentration of ions in the brine increases the polarity of the aqueous phase. This has two primary effects:
-
It decreases the solubility of your organic product in the aqueous layer, driving it into the organic phase.
-
It disrupts the surfactant-like properties of any partially deprotonated this compound at the interface, forcing the droplets to merge.[1]
Step-by-Step Methodology:
-
Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Add a volume of the brine solution to the separatory funnel equal to approximately 20-25% of the aqueous layer volume.
-
Gently invert the separatory funnel several times. Avoid vigorous shaking.
-
Allow the layers to settle. You should observe a significant reduction or complete breakage of the emulsion.
-
Drain the aqueous layer and proceed with your workup.
Question 3: I've tried adding brine, but a stubborn emulsion remains. What are my other options?
Answer:
If salting out is not completely effective, you can employ several other chemical and physical methods. The choice will depend on the scale of your reaction and the resources available.
Troubleshooting Flowchart
Below is a decision-making flowchart to guide you through the subsequent steps.
Caption: Decision flowchart for advanced emulsion breaking techniques.
Detailed Protocols for Advanced Techniques:
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion. For instance, if you are using diethyl ether, adding a small amount of a more polar solvent like ethyl acetate or a less polar solvent like hexanes can be effective.[2]
-
pH Adjustment: The predicted pKa of this compound is approximately 4.69.[3] If the pH of your aqueous layer is close to this value, you may have a significant concentration of both the protonated and deprotonated forms, which can stabilize an emulsion. Ensure the pH is distinctly acidic (pH < 2) by adding a small amount of concentrated HCl to fully protonate the carboxylic acid and drive it into the organic layer.
-
Centrifugation: For smaller scale experiments, transferring the mixture to centrifuge tubes and spinning at a moderate speed can physically force the separation of the dispersed droplets.[2] This is a very effective mechanical method.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove these solids and break the emulsion.
III. Frequently Asked Questions (FAQs)
Q1: Can I prevent emulsion formation from the start?
A1: Yes, prevention is always the best strategy.
-
Gentle Mixing: Instead of vigorous shaking, gently and repeatedly invert the separatory funnel. This provides sufficient surface area for extraction with less energy input to form an emulsion.
-
Pre-emptive Salting-Out: If you know your reaction is prone to emulsions, add brine to the aqueous solution before the initial extraction.
-
Solvent Choice: Using a less polar solvent for extraction can sometimes reduce the tendency for emulsion formation.
Q2: How does the structure of this compound contribute to emulsions?
A2: As mentioned, this compound has a surfactant-like structure with a hydrophilic carboxylic acid head and a hydrophobic tail (benzyl and butyl groups).[4] This allows it to bridge the interface between the aqueous and organic layers, stabilizing the small droplets of an emulsion.
Q3: Is it possible that my starting materials or byproducts are causing the emulsion?
A3: Absolutely. If your synthesis of this compound (for example, via a malonic ester synthesis) is incomplete, you may have residual charged intermediates or byproducts that can act as emulsifying agents.[5][6][7][8]
Q4: I have a very large-scale reaction. Are there any other techniques I can use?
A4: For industrial-scale processes, specialized techniques like membrane-based emulsion separators are being developed to continuously separate emulsions in liquid-liquid extractions of carboxylic acids.[9][10] While not typically available in a standard research lab, it highlights an area of active development for this common problem.
IV. Summary of Troubleshooting Methods
| Method | Principle of Action | Best For | Considerations |
| Standing/Gentle Swirling | Gravity/Low-energy coalescence | Initial, mild emulsions | May be time-consuming |
| Brine Wash (Salting Out) | Increases aqueous phase polarity | Most common and effective method | Ensure brine is saturated |
| Solvent Addition | Alters organic phase polarity | Stubborn emulsions | Choose a miscible solvent |
| pH Adjustment | Suppresses ionization of carboxylic acid | Emulsions near the pKa | Avoid large pH swings |
| Centrifugation | Mechanical force | Small to medium scale | Requires appropriate equipment |
| Filtration | Removes solid particulates | Emulsions with suspended solids | Celite® may need to be washed |
V. Workflow for this compound Workup with Emulsion Prevention
Caption: Recommended workup workflow with integrated emulsion prevention steps.
By understanding the properties of this compound and employing the systematic troubleshooting strategies outlined in this guide, you can confidently navigate and resolve emulsion issues, leading to a more efficient and successful purification of your target compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. This compound|lookchem [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Systems for 2-Benzylbutanoic Acid Chromatography
Welcome to the technical support center for optimizing chromatographic separations of 2-Benzylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. The following question-and-answer format addresses specific issues, explains the underlying scientific principles, and offers step-by-step protocols to achieve robust and reliable separations.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the chromatography of this compound.
FAQ 1: What is a good starting solvent system for reversed-phase HPLC of this compound?
A common and effective starting point for the reversed-phase high-performance liquid chromatography (RP-HPLC) of this compound is a gradient elution using a C18 column with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid.[1][2] A typical starting gradient might be:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
The acid is crucial for suppressing the ionization of the carboxylic acid group of this compound, which helps to improve peak shape and retention.[3][4]
FAQ 2: My peaks for this compound are tailing. What are the most common causes and fixes?
Peak tailing is a frequent issue when analyzing acidic compounds like this compound.[5][6] The primary causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[5][7]
-
Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, leading to poor peak shape.[5][9]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5]
-
Solution: Reduce the sample concentration or the injection volume.[5]
-
FAQ 3: How do I improve the resolution between this compound and other components in my sample?
Improving resolution involves manipulating the selectivity, efficiency, or retention of your chromatographic system.[10]
-
Adjusting Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to water directly impacts retention and selectivity.[10] Experiment with different gradient slopes or isocratic compositions.[2]
-
Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties. Methanol may offer better selectivity for some hydrophobic compounds, though acetonitrile often provides sharper peaks.[2]
-
Optimizing pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds, thus affecting resolution.[3][11]
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) to introduce different separation mechanisms.
FAQ 4: Is it possible to separate the enantiomers of this compound?
Yes, the separation of chiral molecules like this compound is a common requirement in pharmaceutical development.[12][13] This is typically achieved using one of two main approaches:
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[12][14] Polysaccharide-based CSPs are often effective for a wide range of compounds.[12]
-
Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[12][15]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for resolving more complex issues.
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a logical workflow for diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment and System Check
-
Evaluate All Peaks: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, the issue is likely systemic (e.g., extra-column dead volume, column failure).[6]
-
Check for Extra-Column Volume: Ensure all tubing and connections are properly fitted and have a narrow internal diameter to minimize dead volume.[7]
-
Column Health: If the column is old or has been used with harsh conditions, it may be degraded. Try replacing it with a new column of the same type.[5]
Step 2: Mobile Phase pH Optimization
-
Principle: The primary cause of peak tailing for acidic compounds is often secondary interactions with the stationary phase. By lowering the pH, you protonate the carboxylic acid group of this compound, making it less polar and reducing its interaction with ionized silanols.[3][8]
-
Protocol:
Step 3: Evaluate Mobile Phase Additives
-
Principle: Buffers in the mobile phase help maintain a constant pH and can mask residual silanol interactions.[5]
-
Protocol:
Step 4: Assess for Column Overload
-
Principle: Exceeding the loading capacity of the column can lead to peak distortion.[5][8]
-
Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject each dilution and observe the peak shape. If the tailing decreases with dilution, column overload is a likely contributor.[5]
-
Troubleshooting Flowchart for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Guide 2: Optimizing Resolution Using a Gradient Elution Strategy
This guide outlines a systematic approach to developing a gradient method that provides optimal resolution for this compound from its impurities or other components.
Step 1: Initial Scouting Gradient
-
Objective: To determine the approximate elution time of all components and establish a starting point.
-
Protocol:
-
Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Run a fast linear gradient from 5% B to 95% B over 10-15 minutes.
-
Analysis: Observe the retention times of all peaks.
-
Step 2: Adjusting the Gradient Slope
-
Principle: The steepness of the gradient affects resolution. A shallower gradient provides more time for components to separate, increasing resolution but also run time.
-
Protocol:
-
Based on the scouting run, if peaks are poorly resolved, decrease the gradient slope. For example, if your compound of interest elutes at 40% B, try a gradient that changes at 5% per minute around that point (e.g., from 30% B to 50% B over 4 minutes).
-
Conversely, if peaks are well-separated but the run time is too long, a steeper gradient can be used.
-
Step 3: Incorporating Isocratic Holds
-
Principle: An isocratic hold (holding the mobile phase composition constant) can improve the resolution of closely eluting peaks.
-
Protocol:
-
Identify the percentage of organic solvent at which the critical pair of peaks begins to elute.
-
Modify the gradient to include a short isocratic hold at or slightly below this percentage before resuming the gradient.
-
Step 4: Solvent and Additive Optimization
-
Principle: Changing the organic solvent or the acidic additive can alter the selectivity of the separation.
-
Protocol:
-
Solvent Change: Repeat the optimized gradient but substitute methanol for acetonitrile as Mobile Phase B. Compare the chromatograms for changes in peak order and resolution.
-
Additive Change: If using formic acid, try switching to 0.1% trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent and can sometimes improve peak shape for acidic compounds, though it can be more difficult to remove from the system.[2]
-
Table 1: Example Gradient Optimization for this compound
| Parameter | Scouting Run | Optimized Gradient 1 (Improved Resolution) | Optimized Gradient 2 (Solvent Change) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Time (min) | % B | % B | % B |
| 0 | 5 | 20 | 30 |
| 10 | 95 | 60 | 70 |
| 12 | 95 | 95 | 95 |
| 15 | 5 | 20 | 30 |
| Outcome | All peaks elute, but resolution is poor. | Improved resolution of target peak from impurity. | Altered selectivity, may improve or worsen resolution depending on the sample matrix. |
Workflow for Gradient Optimization
Caption: Workflow for optimizing a gradient HPLC method.
References
- 1. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. agilent.com [agilent.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. investigacion.unirioja.es [investigacion.unirioja.es]
- 17. mastelf.com [mastelf.com]
Technical Support Center: Troubleshooting Low Yields in the Alkylation of Diethyl Malonate
Welcome to the Technical Support Center for the alkylation of diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this cornerstone C-C bond-forming reaction. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My primary product is the di-alkylated species, but I am targeting mono-alkylation.
Q: What are the critical factors that favor di-alkylation, and how can I enhance selectivity for the mono-alkylated product?
A: The formation of a di-alkylated product is one of the most common side reactions in malonic ester synthesis.[1] This occurs because the mono-alkylated diethyl malonate still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that subsequently reacts with another equivalent of the alkyl halide.[2][3] Several factors influence the ratio of mono- to di-alkylation.
Core Principles & Causality:
-
Stoichiometry: The molar ratio of the base to diethyl malonate is a critical determinant.[4] Using more than one equivalent of the base will inevitably lead to the formation of the di-alkylated product.
-
Reaction Temperature: Higher temperatures can promote the second alkylation reaction.[4]
-
Nucleophilicity: The mono-alkylated product's enolate can sometimes be more nucleophilic than the enolate of diethyl malonate itself, further encouraging a second alkylation.[4]
Recommended Solutions:
| Parameter | Recommendation for Mono-alkylation |
| Stoichiometry | Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate relative to the base can also favor mono-alkylation.[2] |
| Reagent Addition | Add the alkylating agent slowly to the reaction mixture. This ensures the alkyl halide has a higher probability of reacting with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[2] |
| Base Selection | While a strong enough base is needed for initial deprotonation, using a less reactive base or carefully controlling the amount of base can sometimes help. However, ensure sufficient base is present for the initial deprotonation.[2] |
| Reaction Conditions | Maintain a controlled, and often lower, reaction temperature to disfavor the second alkylation.[2] |
Issue 2: The reaction is sluggish or fails to proceed to completion.
Q: My reaction is not progressing, and I'm left with a significant amount of unreacted starting material. What are the likely causes?
A: A stalled or incomplete reaction can be frustrating. The root cause often lies in the fundamental components of the reaction: the base, the solvent, and the electrophile (alkylating agent).
Core Principles & Causality:
-
Base Strength & pKa: The chosen base must be strong enough to deprotonate diethyl malonate effectively. The pKa of the base's conjugate acid should be significantly higher than the pKa of diethyl malonate (which is approximately 13).[5]
-
Anhydrous Conditions: Alkoxide bases are sensitive to moisture. The presence of water will consume the base and inhibit the formation of the desired enolate.[5]
-
Alkyl Halide Reactivity: The structure of the alkyl halide plays a crucial role. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2]
Recommended Solutions:
| Potential Cause | Recommended Action |
| Insufficient Base Strength | Sodium ethoxide (NaOEt) in ethanol is the standard and often sufficient base.[4] For less reactive alkylating agents or to ensure complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF can be employed.[4][6] |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[4] Alkoxide bases should be fresh or properly stored to prevent degradation.[5] |
| Poorly Reactive Alkyl Halide | Primary or methyl alkyl halides are ideal as they are less prone to competing elimination reactions and react faster in SN2 reactions.[2] Secondary halides react more slowly, and tertiary halides are generally unsuitable for this reaction as they will primarily undergo elimination.[2] |
| Insufficient Heating | While high temperatures can promote side reactions, some reactions require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine if an increase in temperature is necessary.[4] |
Issue 3: My yield is low due to the formation of unexpected byproducts.
Q: I've identified byproducts in my reaction mixture that are not the di-alkylated product. What are these, and how can I prevent their formation?
A: Besides di-alkylation, other side reactions can consume starting materials and reduce the yield of your desired product. The most common of these are E2 elimination and transesterification.[2][3]
Core Principles & Causality:
-
E2 Elimination: The basic conditions required for deprotonating diethyl malonate can also promote the elimination of HX from the alkyl halide, leading to the formation of an alkene. This is particularly problematic with secondary and tertiary alkyl halides.[2][3]
-
Transesterification: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), an equilibrium can be established, leading to a mixture of different esters.[3][7] This can complicate purification and reduce the yield of the desired product.
Recommended Solutions:
| Side Product | Prevention Strategy |
| Alkene (from E2) | Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides.[2] Temperature Control: Lowering the reaction temperature can sometimes favor the SN2 substitution over E2 elimination.[2] Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from diethyl malonate over elimination from the alkyl halide. However, this must be balanced with the need for sufficient reactivity.[2] |
| Transesterified Ester | Matching Base and Ester: Always use an alkoxide base with the same alkyl group as the ester. For diethyl malonate, the appropriate base is sodium ethoxide (NaOEt).[1][7] This prevents scrambling of the ester groups. |
| Hydrolyzed Product | Anhydrous Conditions: The presence of water during the reaction or workup can lead to the hydrolysis of the ester groups to carboxylic acids.[2] Ensure all reagents and solvents are anhydrous and conduct the reaction under an inert atmosphere. |
Visualizing the Process: Diagrams and Workflows
Reaction Mechanism: Mono-alkylation of Diethyl Malonate
Caption: The two-step mechanism for the mono-alkylation of diethyl malonate.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Standard Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific alkyl halides.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol.[4]
-
Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (1.0 eq) dropwise to the stirred solution. Stir for 30-60 minutes to ensure complete formation of the enolate.[2]
-
Alkylation: Add the primary alkyl halide (1.0 eq) dropwise. The reaction may be exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-4 hours or until TLC analysis indicates consumption of the starting material.[2][4]
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium halide salt and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[4]
Protocol 2: Selective Di-alkylation of Diethyl Malonate
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After confirming the completion of the first alkylation (e.g., by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[4]
-
Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise and heat the mixture to reflux for 2-4 hours, monitoring for completion.[4]
-
Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol.
References
Validation & Comparative
A Comparative Guide to Carboxypeptidase Inhibitors: Evaluating 2-Benzylbutanoic Acid Derivatives and Other Key Compounds
For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, selecting the optimal molecule is a critical decision point. This guide provides an in-depth, objective comparison of carboxypeptidase inhibitors, with a focus on derivatives of the 2-benzylbutanoic acid scaffold and other prominent inhibitor classes. By examining experimental data on their potency, selectivity, and mechanisms of action, this document aims to equip scientists with the necessary insights to make informed choices for their research applications.
Carboxypeptidases, a class of metalloproteases, play crucial roles in a myriad of physiological processes, from digestion to neuropeptide regulation and cancer progression. Their inhibition is a key therapeutic strategy for a range of diseases. This guide will delve into the nuances of inhibiting these enzymes, providing a comparative analysis of key inhibitors.
The Landscape of Carboxypeptidase Inhibition: A Mechanistic Overview
Carboxypeptidases catalyze the hydrolysis of the C-terminal peptide bond of proteins and peptides. The active site of many carboxypeptidases, such as the well-studied Carboxypeptidase A (CPA), contains a zinc ion (Zn²⁺) that is essential for catalysis. This zinc ion activates a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond. The mechanism of inhibition for many small molecule inhibitors involves direct interaction with this catalytic zinc ion, displacing the activated water molecule and preventing substrate hydrolysis.
Comparative Analysis of Carboxypeptidase Inhibitors
While specific inhibitory data for this compound against carboxypeptidases is not extensively available in the public domain, the 2-benzylalkanoic acid scaffold serves as a foundational structure for a range of potent inhibitors. By modifying this core structure, researchers have developed compounds with significantly enhanced inhibitory activity. This section compares these derivatives and other key classes of carboxypeptidase inhibitors.
Performance of 2-Benzyl-Substituted Alkanoic Acids and Related Compounds
The benzyl group in these inhibitors is designed to mimic the side chain of a C-terminal aromatic amino acid substrate, such as phenylalanine, thereby targeting the S1' subsite of the enzyme's active site. The acidic moiety, typically a carboxylate, coordinates with the active site zinc ion.
| Inhibitor | Target Carboxypeptidase | Kᵢ (μM) | Noteworthy Features |
| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107[1][2] | The addition of a hydroxyl group provides an additional interaction point within the active site. |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15[3] | The methyl group is postulated to occupy a small hydrophobic pocket in the active site, although its contribution to binding affinity can be variable.[3] |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17[3] | Demonstrates stereospecificity in binding, with the (R)-enantiomer being significantly more potent. |
| 2-Benzyl-3,4-iminobutanoic acid | Carboxypeptidase A | Varies by stereoisomer | The aziridine ring's nitrogen is suggested to coordinate with the active site zinc.[4] |
| 2-Benzylsuccinic acid | Carboxypeptidase A | - | A well-characterized competitive inhibitor, often used as a reference compound.[5] |
Broader Classes of Carboxypeptidase Inhibitors
Beyond the 2-benzylalkanoic acid derivatives, several other chemical classes have demonstrated potent carboxypeptidase inhibition.
| Inhibitor Class | Example | Target Carboxypeptidase | IC₅₀/Kᵢ | Mechanism of Action |
| Phosphonates | 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | Glutamate Carboxypeptidase II (GCPII) | IC₅₀ = 300 pM[6][7] | The phosphonate group acts as a transition-state analog, chelating the active site zinc ions.[6] |
| Thiol-based | - | Carboxypeptidase B | - | The thiol group directly coordinates with the active site zinc. |
| Urea-based | DCIBzL | Glutamate Carboxypeptidase II (GCPII) | IC₅₀ = 0.06 nM[8] | The urea moiety is a key zinc-binding group in many potent GCPII inhibitors.[8] |
| Natural Peptides | Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase A & B | - | The C-terminal region of the peptide interacts extensively with the enzyme's active site.[9] |
| Hydroxamates | N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | Kᵢ = 1.54 µM (D-isomer)[10] | The hydroxamate group is a known zinc-binding functionality. |
Experimental Protocols for Inhibitor Characterization
The determination of an inhibitor's potency, typically expressed as the inhibition constant (Kᵢ), is a cornerstone of its characterization. The following protocol outlines a standard spectrophotometric assay for determining the Kᵢ of a competitive inhibitor against Carboxypeptidase A.
Protocol: Determination of Kᵢ for a Carboxypeptidase A Inhibitor
This protocol is based on the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine, where the product, hippuric acid, can be monitored by an increase in absorbance at 254 nm.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)
-
Test inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CPA in cold buffer. The final concentration in the assay should be in the low nanomolar range.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer, the inhibitor solution at various concentrations, and the CPA solution.
-
Include control wells with no inhibitor (enzyme only) and no enzyme (substrate only, for background).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 254 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the Kᵢ for a competitive inhibitor, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) is often used. For a competitive inhibitor, the lines will intersect on the y-axis.
-
The apparent Kₘ (Kₘ,app) can be determined from the x-intercept of each line in the presence of the inhibitor.
-
The Kᵢ can then be calculated using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = [I] / ((Kₘ,app / Kₘ) - 1) where [I] is the inhibitor concentration, Kₘ,app is the apparent Michaelis constant in the presence of the inhibitor, and Kₘ is the Michaelis constant in the absence of the inhibitor.
-
Visualizing the Science: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of carboxypeptidase inhibition and a typical experimental workflow for inhibitor screening.
Caption: General mechanism of competitive inhibition of Carboxypeptidase A.
Caption: A typical high-throughput screening workflow for identifying and characterizing novel carboxypeptidase inhibitors.
Conclusion
The development of potent and selective carboxypeptidase inhibitors is a dynamic field with significant therapeutic potential. While this compound itself may serve as a foundational scaffold, its derivatives and other chemical classes such as phosphonates and urea-based compounds have demonstrated remarkable potency, with some inhibitors exhibiting picomolar to femtomolar affinities. The choice of an inhibitor for a specific research application will depend on the target carboxypeptidase subtype, the desired potency and selectivity, and the experimental context. The methodologies and comparative data presented in this guide are intended to provide a solid foundation for researchers to navigate these choices and advance their scientific endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense [frontiersin.org]
- 10. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 2-Benzylbutanoic Acid Derivatives' Activity: A Guide for Researchers
In the landscape of modern drug discovery, the versatile scaffold of 2-benzylbutanoic acid has emerged as a promising starting point for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across various pharmacological classes, including enzyme inhibition, antifungal activity, and cardiovascular modulation. This guide provides a comprehensive comparative analysis of the biological activities of several this compound derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
Inhibition of Carboxypeptidase A: A Classic Target
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in digestion and is a well-established model for designing inhibitors of other zinc metalloproteases.[1] The this compound scaffold, with its potential to interact with the active site of CPA, has been a focal point of inhibitor design.
Comparative Inhibitory Activity
The inhibitory potency of this compound derivatives against bovine pancreatic carboxypeptidase A is typically evaluated by determining the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a selection of derivatives, highlighting key structure-activity relationships (SAR).
| Compound | Derivative Class | Ki (µM) | Reference |
| This compound | Carboxylate | 6300 | [1] |
| 2-Benzyl-3-hydroxypropanoic acid | Hydroxycarboxylate | 610 | [1] |
| 2-Benzyl-3-hydroxybutanoic acid | Hydroxycarboxylate | 107 | [1] |
| 2-Benzyl-4-hydroxybutanoic acid | Hydroxycarboxylate | 540 | [1] |
| 2-Benzyl-4-hydroxypentanoic acid | Hydroxycarboxylate | 1100 | [1] |
| (2R,3R)-2-Benzyl-3,4-iminobutanoic acid | Iminocarboxylate | Potent | [2] |
| (2S,4S)-2-Benzyl-3-methanesulfinylpropanoic acid | Sulfinylpropanoic acid | Potent | [3] |
| 2-Benzyl-3-mercaptopropanoic acid | Thiol | 0.011 | |
| 2-Benzyl-3-phosphonopropionic acid | Phosphonate | 0.22 | [4] |
Analysis of Structure-Activity Relationships:
The data reveals several key insights into the structural requirements for potent CPA inhibition. The parent compound, this compound, is a very weak inhibitor.[1] The introduction of a hydroxyl group at the 3-position in 2-benzyl-3-hydroxypropanoic acid significantly improves potency.[1] Further substitution with a methyl group at the β-position, as seen in 2-benzyl-3-hydroxybutanoic acid , leads to a nearly six-fold increase in inhibitory activity, suggesting a favorable interaction within a hydrophobic pocket of the enzyme's active site.[1]
More dramatic increases in potency are achieved by introducing functional groups capable of strongly coordinating with the active site zinc ion. The imino, sulfinyl, and particularly the thiol and phosphonate groups, result in highly potent inhibitors.[2][3][4] The stereochemistry of these derivatives also plays a critical role in their inhibitory activity, as demonstrated by the stereospecificity of 2-benzyl-3,4-iminobutanoic acid and 2-benzyl-3-methanesulfinylpropanoic acid isomers.[2][3]
Experimental Protocol: Carboxypeptidase A Inhibition Assay
The determination of Ki values for CPA inhibitors is typically performed using a continuous spectrophotometric rate determination assay. The rationale behind this choice is its simplicity, reliability, and ability to provide real-time kinetic data.
Principle: The assay measures the enzymatic activity of CPA on a specific substrate, hippuryl-L-phenylalanine. The hydrolysis of this substrate by CPA releases hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is monitored over time to determine the reaction rate.[5][6] The inhibitor's effect on this rate is then used to calculate the Ki value.
Step-by-Step Methodology: [5][6]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25°C. The high salt concentration is used to maintain the enzyme's stability and activity.
-
Substrate Solution: 1.0 mM hippuryl-L-phenylalanine in assay buffer.
-
Enzyme Solution: Bovine pancreatic carboxypeptidase A dissolved in cold 10% LiCl to a concentration of approximately 1 mg/mL. The use of LiCl helps to solubilize and stabilize the enzyme.
-
Inhibitor Solutions: A series of dilutions of the this compound derivative in the assay buffer.
-
-
Assay Procedure:
-
Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, mix the assay buffer, substrate solution, and inhibitor solution (or buffer for the control).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately record the increase in absorbance at 254 nm for 3-5 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve for both the control and inhibitor-containing reactions.
-
The Ki value is then calculated using the appropriate kinetic models, such as the Dixon plot or by non-linear regression analysis of the velocity data at different substrate and inhibitor concentrations.
-
Diagram of the Carboxypeptidase A Inhibition Assay Workflow:
Caption: Workflow for determining the Ki of CPA inhibitors.
Antifungal Activity: Combating Fungal Pathogens
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Derivatives of this compound have shown promise in this area, exhibiting inhibitory activity against various fungal species.
Comparative Antifungal Potency
The antifungal activity of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Aminobenzoic acid derivative 1 | Candida albicans | 70 | [7] |
| 2-Aminobenzoic acid derivative 2 | Candida albicans | 70 | [7] |
| 2-Aminobenzoic acid derivative 3 | Candida albicans | 200 | [7] |
| 2-Aminobenzoic acid derivative 4 | Candida albicans | 175 | [7] |
| Benzyl bromide derivative 1a | Candida albicans | 250 | [8] |
| Benzyl bromide derivative 1c | Candida krusei | 500 | [8] |
Analysis of Structure-Activity Relationships:
The data from studies on aminobenzoic acid and benzyl bromide derivatives suggests that the structural modifications around the core scaffold significantly impact antifungal potency. For the 2-aminobenzoic acid derivatives, esterification appears to be crucial for activity against Candida albicans.[7] The specific nature of the ester group influences the MIC, with derivatives 1 and 2 being the most potent in the series.[7] Similarly, for benzyl bromide derivatives, the substitution pattern on the benzyl ring affects their activity against different fungal species.[8]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The broth microdilution method is the gold standard for determining the MIC of antifungal agents, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11] This method is chosen for its reproducibility and the ability to test multiple compounds and concentrations simultaneously.
Principle: A standardized inoculum of the fungal strain is exposed to serial dilutions of the antifungal agent in a microtiter plate. After a defined incubation period, the plates are examined for visible growth to determine the MIC.
Step-by-Step Methodology: [9][11]
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts).
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the drug that shows no visible growth.
-
Diagram of the Broth Microdilution Assay Workflow:
Caption: Workflow for antifungal susceptibility testing.
Angiotensin II Receptor Antagonism: Targeting Hypertension
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Angiotensin II receptor blockers (ARBs) are a major class of antihypertensive drugs. The derivative valsartan , which incorporates a modified this compound structure, is a widely used ARB.[12][13]
Comparative Antihypertensive Activity
The activity of angiotensin II receptor antagonists is often evaluated through in vitro radioligand binding assays to determine their affinity for the AT1 receptor, and in vivo studies to assess their blood pressure-lowering effects.
| Compound | Assay Type | Activity Metric | Result | Reference |
| Valsartan | In vivo (Rat model) | Reduction in blood pressure | Significant | [12] |
| Ester derivatives of Valsartan (e.g., AV2) | In vivo (Rat model) | Reduction in blood pressure | More potent than Valsartan | [12] |
| N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives | In vitro (AT1 receptor binding) | Inhibition of Angiotensin II binding | Remarkable activity | [14] |
Analysis of Structure-Activity Relationships:
Valsartan itself is a potent antihypertensive agent.[13] Studies on its ester derivatives have shown that modification of the carboxylic acid group can lead to compounds with even greater potency in reducing blood pressure, highlighting the potential for prodrug strategies to improve pharmacokinetic properties.[12] Furthermore, the biphenyl-tetrazole moiety is a critical pharmacophore for high-affinity binding to the AT1 receptor, as seen in other potent ARBs.[14]
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. The choice of a radiolabeled ligand with high affinity and specificity for the AT1 receptor is crucial for the success of this assay.
Principle: This competitive binding assay measures the ability of a test compound (unlabeled) to displace a radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) from the AT1 receptor in a membrane preparation.[15][16] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology: [15][16][17]
-
Membrane Preparation:
-
Homogenize tissues rich in AT1 receptors (e.g., rat liver or adrenal glands) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a separate set of wells will contain a high concentration of an unlabeled known AT1 antagonist (e.g., losartan).
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Diagram of the Angiotensin II Receptor Signaling Pathway and Assay Principle:
Caption: AT1 receptor signaling and radioligand assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the design of biologically active molecules. This guide has provided a comparative overview of its derivatives as inhibitors of carboxypeptidase A, antifungal agents, and angiotensin II receptor antagonists. The presented experimental data and detailed protocols offer a solid foundation for researchers to build upon.
Future research in this area should focus on expanding the structure-activity relationship studies to include a wider range of derivatives and biological targets. The exploration of different stereoisomers and the use of computational modeling can further guide the design of more potent and selective compounds. Ultimately, a deeper understanding of the molecular interactions between these derivatives and their targets will pave the way for the development of novel and effective therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Enzymatic Assay: Carboxypeptidase [merckmillipore.com]
- 7. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. mdpi.com [mdpi.com]
- 13. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. primescholars.com [primescholars.com]
- 15. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of a Reversed-Phase HPLC Method for 2-Benzylbutanoic Acid Analysis
In the landscape of pharmaceutical research and development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. For a compound like 2-benzylbutanoic acid, a potential building block in organic synthesis, a robust and reliable analytical method is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of scientific integrity and regulatory compliance. We will not only outline the "how" but, more importantly, the "why" behind the experimental choices, offering a self-validating framework for your own analytical challenges.
The Analytical Challenge: Quantifying this compound
This compound (C11H14O2) is a carboxylic acid with a molecular weight of approximately 178.23 g/mol .[1] Its structure, featuring a phenyl group and a carboxylic acid moiety, makes it amenable to reversed-phase HPLC with UV detection. The objective is to develop and validate a method that is specific, accurate, precise, and robust for its intended purpose, which could range from purity assessment of a synthesized batch to pharmacokinetic studies.
Proposed HPLC Method: A Starting Point for Validation
Before validation can begin, a suitable HPLC method must be developed. Based on the chemical properties of this compound, a reversed-phase method is a logical choice. Here, we propose a starting point for such a method.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | A mixture of acetonitrile and water allows for the fine-tuning of retention time. The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening while providing an adequate response. |
| Column Temp. | 25°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl group in this compound should exhibit strong absorbance in the lower UV range. |
This method serves as our candidate for validation. The subsequent sections will detail the rigorous process of proving its suitability for the intended analytical application, in line with international guidelines.[2][3][4]
The Validation Workflow: A Step-by-Step Approach
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] The core validation parameters we will assess are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][7]
Caption: A high-level overview of the HPLC method validation workflow.
Specificity: Ensuring the Method's Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
Experimental Protocol for Specificity
-
Blank Analysis: Inject the mobile phase and a placebo (a mixture of all formulation components except the API) to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally pure.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[6][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol for Linearity
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 50% to 150% of the expected working concentration.[9]
-
Injection and Data Collection: Inject each standard solution in triplicate.
-
Data Analysis: Plot a calibration curve of the average peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Average Peak Area |
| 50 | 251,000 |
| 75 | 374,500 |
| 100 | 502,000 |
| 125 | 628,000 |
| 150 | 753,500 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 5010x + 1500 |
An r² value greater than 0.999 is generally considered evidence of a strong linear relationship.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often determined by spike recovery studies.
Experimental Protocol for Accuracy
-
Sample Preparation: Prepare a placebo solution. Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample.
Table 3: Hypothetical Accuracy Data (Spike Recovery)
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average Recovery | 99.7% |
The acceptance criterion for accuracy is typically between 98.0% and 102.0% recovery.
Precision: Measuring Variability
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Calculation: Calculate the relative standard deviation (RSD) for each set of measurements.
Table 4: Hypothetical Precision Data
| Precision Level | Parameter | Result (RSD) | Acceptance Criteria |
| Repeatability | Intra-day (n=6) | 0.8% | ≤ 2.0% |
| Intermediate Precision | Inter-day (n=6) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.[10] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10]
Experimental Protocol for LOD and LOQ
-
Visual Evaluation: This involves determining the minimum concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: A common approach is to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]
Table 5: Hypothetical LOD and LOQ Data
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness: Resilience to Method Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol for Robustness
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., peak retention time, tailing factor, resolution).
Caption: Key parameters to vary during a robustness study.
Comparison and Conclusion: A Validated Method
The hypothetical data presented in this guide demonstrates that the proposed HPLC method for this compound meets the typical acceptance criteria for a validated analytical procedure. The method is specific, linear over a wide range, accurate, and precise. Its LOD and LOQ are sufficiently low for most applications, and a robustness study would confirm its reliability under normal operating conditions.
While this guide focuses on a standard reversed-phase HPLC method, alternative approaches could be considered depending on the specific analytical challenge. For instance, if the enantiomeric purity of this compound is of interest, a chiral HPLC method would be necessary.[11] For enhanced sensitivity, especially in biological matrices, LC-MS/MS would be the method of choice.
Ultimately, the validation process is an empirical demonstration of a method's fitness for purpose. By following a structured approach grounded in regulatory guidelines and sound scientific principles, researchers can ensure the integrity and reliability of their analytical data.
References
- 1. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Benzylbutanoic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, the 2-benzylbutanoic acid scaffold represents a foundational template for the design of potent and selective enzyme inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their well-established role as inhibitors of Carboxypeptidase A (CPA). Furthermore, we will explore the potential for this versatile scaffold to be adapted for other therapeutic targets, including other zinc metalloproteases and its prospective application in different fields such as agriculture. Supported by experimental data and detailed protocols, this guide aims to provide a comprehensive resource for the rational design of next-generation inhibitors.
Introduction: The Significance of the this compound Scaffold
The this compound core structure, characterized by a butanoic acid backbone with a benzyl group at the C2 position, has proven to be a privileged scaffold in medicinal chemistry. Its inherent structural features, including a carboxylic acid for potential ionic interactions or hydrogen bonding, a benzyl group for hydrophobic interactions, and a chiral center at C2, provide a rich platform for chemical modification and optimization of biological activity.
The primary and most extensively studied biological target for this class of compounds is Carboxypeptidase A (CPA), a zinc-dependent exopeptidase. CPA serves as a model enzyme for understanding the mechanisms of more complex zinc proteases that are of significant medical interest, such as angiotensin-converting enzyme (ACE), enkephalinase, and matrix metalloproteinases (MMPs).[1] Understanding the SAR of this compound analogs against CPA provides a critical roadmap for designing inhibitors for these other therapeutically relevant enzymes.
Structure-Activity Relationship Analysis: Targeting Carboxypeptidase A
The inhibitory potency of this compound analogs against CPA is exquisitely sensitive to structural modifications at several key positions. The following analysis dissects the impact of these changes on inhibitory activity, primarily expressed as the inhibition constant (Kᵢ).
The Role of the Carboxylate Group
The carboxylic acid moiety is a critical pharmacophore, mimicking the C-terminal carboxylate of the natural peptide substrates of CPA. It typically engages in a crucial electrostatic interaction with a positively charged residue, such as Arginine (Arg-145), in the S1' subsite of the enzyme's active site.
Modifications of the Butanoic Acid Backbone
The α-position (C2) of the butanoic acid chain is a key determinant of inhibitory potency and stereoselectivity.
-
Stereochemistry: The stereochemistry at the C2 position is often crucial for optimal binding. For many analogs, the (S)-enantiomer exhibits higher potency than the (R)-enantiomer, reflecting the stereospecificity of the enzyme's active site.
-
Substitution: Introduction of small alkyl groups, such as a methyl group, at the α-position can influence the orientation of the inhibitor within the active site. However, this modification does not always lead to a significant increase in potency for all analogs.[1]
Modifications at the β-position (C3) have a profound impact on inhibitory activity, often by introducing new interactions with the enzyme.
-
Hydroxylation: The introduction of a hydroxyl group at the β-position can significantly enhance inhibitory potency. This is exemplified by the greater potency of 2-benzyl-3-hydroxybutanoic acid (Kᵢ = 107 µM) compared to the parent this compound (Kᵢ = 6300 µM).[1] The hydroxyl group can act as a zinc-binding group, coordinating with the catalytic zinc ion in the active site.
-
Methylation: The addition of a methyl group at the β-position, as seen in 2-benzyl-3-hydroxybutanoic acid, can further improve potency compared to analogs without this substitution, such as 2-benzyl-3-hydroxypropanoic acid (Kᵢ = 610 µM).[1] This suggests that the methyl group may occupy a favorable hydrophobic pocket within the active site.
Replacing the C3 and C4 carbons with an aziridine ring to form 2-benzyl-3,4-iminobutanoic acid introduces a novel class of CPA inhibitors. The nitrogen atom of the aziridine ring is proposed to coordinate with the active site zinc ion, and the stereochemistry of the imino group significantly affects potency, with the (2R,3R)-isomer being the most potent.[2]
The Benzyl Group: Probing the S1 Subsite
The benzyl group of the inhibitor typically occupies the S1 subsite of CPA, a large hydrophobic pocket that accommodates the C-terminal amino acid side chain of the substrate.
-
Ring Substituents: While less explored in the provided literature for CPA inhibitors, substitution on the phenyl ring of the benzyl group can be used to fine-tune hydrophobic and electronic interactions within the S1 subsite. This is a common strategy in drug design to enhance potency and selectivity.
Comparative Data: this compound Analogs as CPA Inhibitors
To facilitate a direct comparison of the inhibitory potencies of various this compound analogs against Carboxypeptidase A, the following table summarizes the available experimental data.
| Compound Name | Structure | Kᵢ (µM) | Reference |
| This compound | 6300 | [1] | |
| 2-Benzyl-3-hydroxypropanoic acid | 610 | [1] | |
| 2-Benzyl-3-hydroxybutanoic acid | 107 | [1] | |
| 2-Benzyl-4-hydroxybutanoic acid | 540 | [1] | |
| 2-Benzyl-4-hydroxypentanoic acid | 1100 | [1] | |
| (2R,3R)-2-Benzyl-3,4-iminobutanoic acid | Potent | [2] |
Note: A lower Kᵢ value indicates a more potent inhibitor.
Expanding the Horizon: Other Potential Biological Targets
While CPA is the most well-characterized target, the this compound scaffold holds promise for inhibiting other structurally related enzymes.
Other Zinc Metalloproteases
-
Angiotensin-Converting Enzyme (ACE): ACE is a key regulator of blood pressure, and its inhibitors are widely used as antihypertensive drugs.[3][4][5] The active site of ACE shares similarities with CPA, including a catalytic zinc ion and subsites that accommodate peptide substrates. Therefore, it is plausible that appropriately functionalized this compound analogs could be designed to inhibit ACE.
-
Enkephalinase (Neprilysin): This enzyme is involved in the degradation of enkephalins, which are endogenous opioid peptides. Inhibitors of enkephalinase have analgesic properties.[6][7] The design of this compound-based inhibitors for enkephalinase would likely require modifications to optimize interactions with the specific subsites of this enzyme.
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases such as cancer and arthritis.[8][9] The development of selective MMP inhibitors is an active area of research, and the this compound scaffold could serve as a starting point for designing such inhibitors.
Insecticidal Activity
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis of a representative analog and the evaluation of its inhibitory activity are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of α-ethyl cinnamic acid.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve 35.2 g (0.2 mol) of α-ethyl cinnamic acid in 450 mL of 3% sodium hydroxide solution.
-
Reduction: Transfer the solution to a hydrogenation apparatus. Add 4 g of 5% palladium on charcoal as a catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 60 psi and maintain the reaction with stirring until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst. Acidify the filtrate with hydrochloric acid.
-
Extraction: Extract the acidified solution with diethyl ether.
-
Isolation: Evaporate the ether to yield this compound.
Carboxypeptidase A Inhibition Assay
The inhibitory activity of this compound analogs against CPA can be determined using a continuous spectrophotometric rate determination assay.[3][10][12]
Reagents:
-
Assay Buffer: 25 mM Tris-HCl buffer with 500 mM sodium chloride, pH 7.5 at 25°C.
-
Substrate Solution: 1.0 mM Hippuryl-L-Phenylalanine in Assay Buffer.
-
Enzyme Solution: Carboxypeptidase A from bovine pancreas, diluted in 1.0 M Sodium Chloride solution to a suitable concentration (e.g., 4-8 units/mL).
-
Inhibitor Solutions: A series of concentrations of the this compound analog dissolved in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept constant and low (typically <1%).
Step-by-Step Protocol:
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Reaction Mixture Preparation: In a quartz cuvette, pipette the following:
-
Assay Buffer
-
Inhibitor solution (or solvent for control)
-
Substrate Solution
-
-
Enzyme Addition and Measurement: Initiate the reaction by adding the Carboxypeptidase A enzyme solution to the cuvette.
-
Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Rate Calculation: Determine the initial linear rate of the reaction (ΔA₂₅₄/minute) for both the control and inhibitor-containing reactions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value. The Kᵢ value can be determined by performing the assay at different substrate concentrations and using a Dixon plot or non-linear regression analysis.
Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of key relationships and workflows.
General Structure-Activity Relationship of this compound Analogs against CPA
Caption: Key modification sites on the this compound scaffold influencing CPA inhibitory potency.
Experimental Workflow for CPA Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory activity of compounds against Carboxypeptidase A.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly tractable starting point for the design of potent Carboxypeptidase A inhibitors. The structure-activity relationships elucidated herein demonstrate that modifications to the butanoic acid backbone, particularly at the β-position, and the stereochemistry at the α-position are critical for achieving high-affinity binding.
The future of research on this compound analogs lies in the systematic exploration of their activity against a broader range of therapeutically relevant enzymes, most notably other zinc metalloproteases like ACE, enkephalinase, and MMPs. By leveraging the foundational SAR knowledge from CPA and employing rational drug design principles, it is anticipated that novel and selective inhibitors for these targets can be developed. Furthermore, the potential for these compounds in non-medical applications, such as agriculture, warrants further investigation. This comprehensive understanding of the SAR of this compound analogs will undoubtedly continue to guide the development of new and improved therapeutic agents and other valuable chemical entities.
References
- 1. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, stability and insecticidal activity of 2-arylstilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 5. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New orally active enkephalinase inhibitors: their synthesis, biological activity, and analgesic properties [pubmed.ncbi.nlm.nih.gov]
- 7. Enkephalinase inhibitors. 1. 2,4-Dibenzylglutaric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, insecticidal, and acaricidal activities of novel 2-aryl-pyrrole derivatives containing ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 2-Benzylbutanoic Acid and Its Structural Analogs
This guide provides an in-depth technical comparison of the biological efficacy of 2-benzylbutanoic acid and its structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to elucidate the structure-activity relationships (SAR) that govern the compound's interactions with key biological targets. We will explore its efficacy primarily in the contexts of Carboxypeptidase A (CPA) inhibition and G protein-coupled receptor 40 (GPR40) agonism, presenting supporting experimental data and detailed protocols.
Introduction: The 2-Benzylalkanoic Acid Scaffold
This compound belongs to a class of α-substituted carboxylic acids characterized by a benzyl group and an alkyl chain attached to the alpha-carbon relative to the carboxyl group. This structural motif serves as a versatile backbone for designing molecules that can interact with various biological targets. The efficacy and selectivity of these compounds are highly dependent on the nature of the substituents at the alpha-position and modifications to the benzyl and carboxylic acid moieties.
This guide will focus on comparing this compound with its close analogs, primarily 2-benzylpropanoic acid and 2-benzylpentanoic acid, to understand how incremental changes in the alkyl chain length influence biological activity. We will also consider other relevant derivatives to build a comprehensive SAR profile.
Comparative Biological Efficacy: Key Targets and Structure-Activity Relationships
Our analysis will center on two well-studied targets for which compounds structurally related to this compound have shown activity: Carboxypeptidase A and GPR40.
Inhibition of Carboxypeptidase A (CPA)
Carboxypeptidase A is a zinc-containing metalloprotease that plays a crucial role in digestion. Its active site provides a well-defined environment for studying ligand-enzyme interactions, making it a valuable model for inhibitor design.
Structure-Activity Relationship for CPA Inhibition:
The inhibitory potency of 2-benzylalkanoic acids against CPA is influenced by the stereochemistry at the alpha-carbon and the nature of the groups interacting with the enzyme's active site pockets. The benzyl group typically occupies the S1' hydrophobic pocket of CPA.
| Compound | Modification from this compound | Target | Activity (Ki) | Reference |
| 2-Benzyl-3-hydroxybutanoic acid | Addition of a β-hydroxyl group | CPA | 107 µM | [1] |
| 2-Benzyl-3-hydroxypropanoic acid | Shorter alkyl chain with β-hydroxyl | CPA | 610 µM | [1] |
| This compound | Reference Compound | CPA | 6300 µM | [1] |
Table 1: Comparative Inhibitory Activity of this compound Analogs against Carboxypeptidase A.
The data in Table 1 suggests that the introduction of a hydroxyl group at the beta-position significantly enhances inhibitory potency compared to the parent this compound. Furthermore, the longer alkyl chain of the butanoic acid derivative is more favorable than the propanoic acid derivative in this hydroxylated series, indicating the importance of the overall molecular shape for fitting into the active site.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
This protocol describes a standard method for determining the inhibitory constant (Ki) of a compound against CPA.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Test compound (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix Tris-HCl buffer, CPA solution, and varying concentrations of the inhibitor.
-
Incubate the mixture at 25°C for a predetermined time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate, hippuryl-L-phenylalanine.
-
Monitor the increase in absorbance at 254 nm, which corresponds to the hydrolysis of the substrate.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by plotting the data using a suitable model, such as the Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.
Diagram: CPA Inhibition Workflow
Caption: Workflow for determining the inhibitory constant (Ki) against CPA.
Agonism of G protein-coupled receptor 40 (GPR40)
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[2] It is primarily expressed in pancreatic β-cells and, upon activation by long-chain fatty acids, potentiates glucose-stimulated insulin secretion.[3][4]
Structure-Activity Relationship for GPR40 Agonism:
The general structure of many synthetic GPR40 agonists consists of a carboxylic acid head group, a central linker, and a hydrophobic tail. The 2-benzylalkanoic acid scaffold fits this general pharmacophore model.
While direct comparative data for 2-benzylpropanoic, -butanoic, and -pentanoic acids as GPR40 agonists is limited, SAR studies on related phenylpropanoic acid derivatives reveal key insights:
-
α-Substitution: The nature and stereochemistry of the substituent at the alpha-position are critical for potency and selectivity.
-
Linker and Tail: The distance between the carboxylic acid and the hydrophobic tail, as well as the nature of the tail itself, significantly impact activity.
| Compound Class | Key Structural Features | Target | Effect | Reference |
| Substituted Phenylpropanoic Acids | Varied α-alkyl groups and distal hydrophobic tails | PPARα/δ | Potent dual agonism | [1] |
| Dihydrocinnamic Acids | para-substituted dihydrocinnamic acid moiety | GPR40 | Potent and selective agonism | [5] |
| Biaryl-Chroman Derivatives | Chroman core with biaryl substitutions | GPR40 | Potent and selective AgoPAMs | [6] |
Table 2: Biological Activity of Compound Classes Structurally Related to this compound.
These studies indicate that the phenylpropanoic acid core, of which this compound is a derivative, is a viable scaffold for developing potent GPR40 agonists. Optimization of the hydrophobic tail and the linker region is crucial for achieving high potency and desired selectivity.
Experimental Protocol: GPR40 Functional Assay (Calcium Mobilization)
This protocol outlines a common method to assess the agonist activity of a compound at GPR40 by measuring intracellular calcium mobilization.[7]
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.[2]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (e.g., this compound).
-
Reference agonist (e.g., linoleic acid).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the GPR40-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Place the cell plate in the fluorescent plate reader and monitor the baseline fluorescence.
-
Inject the compound solutions into the wells and continue to monitor the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating receptor activation.
-
Calculate the EC50 value for each compound by plotting the dose-response curve.
Diagram: GPR40 Signaling Pathway and Assay Principle
Caption: GPR40 activation by an agonist leading to calcium release and a measurable fluorescent signal.
Discussion and Future Directions
The available evidence suggests that this compound and its analogs are promising scaffolds for modulating the activity of both enzymes like CPA and receptors like GPR40. The structure-activity relationships, though not fully elucidated for this compound itself, can be inferred from studies on related phenylpropanoic and dihydrocinnamic acid derivatives.
For CPA inhibition, modifications to the butanoic acid chain, such as the introduction of coordinating groups, appear to be a more effective strategy for enhancing potency than simply altering the alkyl chain length.
In the context of GPR40 agonism, this compound represents a starting point for optimization. Future research should focus on systematic modifications of the benzyl group and the butanoyl chain to improve potency and selectivity. The synthesis and evaluation of a focused library of 2-benzylalkanoic acids with varying alkyl chain lengths (propyl, butyl, pentyl, etc.) would provide direct comparative data and a clearer understanding of the SAR for this specific chemical series.
Conclusion
This guide provides a comparative overview of the biological efficacy of this compound in relation to its structural analogs. While direct, head-to-head comparative studies are limited, by examining the broader class of α-substituted phenylalkanoic acids, we can deduce key structure-activity relationships. The inhibitory activity against Carboxypeptidase A and the agonistic potential at GPR40 highlight the therapeutic promise of this chemical scaffold. The detailed experimental protocols and workflow diagrams provided herein offer a practical framework for researchers to further investigate and optimize compounds based on the this compound core.
References
- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Benzylbutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Chiral Molecules
2-Benzylbutanoic acid is a chiral carboxylic acid, a structural motif found in various molecules of pharmaceutical interest. Like its well-known analogue, ibuprofen, it possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers.[1][2][3] In drug development, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, the ability to accurately and reliably separate and quantify these enantiomers is not merely an analytical exercise; it is a fundamental requirement for ensuring product quality, safety, and efficacy.
This guide provides an in-depth comparison and cross-validation of two powerful, yet distinct, analytical techniques for the enantioselective analysis of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization . Our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, grounding our comparison in the rigorous framework of international regulatory guidelines.
The Regulatory Backbone: Why Method Validation is Non-Negotiable
Before any analytical method can be implemented for quality control, stability testing, or bioanalysis in a regulated environment, it must be validated. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process, most notably in ICH Q2(R2) and the FDA's guidance on "Analytical Procedures and Methods Validation".[6][7][8]
These guidelines outline key validation parameters that we will use to compare our methods:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Cross-validation takes this a step further. It is the formal process of comparing two distinct analytical methods to demonstrate that they provide equivalent results. This is critical when, for example, a method is transferred between laboratories or when a research-grade method (like GC-MS) is replaced by a more routine QC-friendly method (like HPLC).
Method 1: Direct Enantioseparation by Chiral HPLC
The direct approach is often favored for its simplicity and robustness in quality control settings. It relies on a Chiral Stationary Phase (CSP) that creates transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[4] Polysaccharide-based CSPs are particularly effective for separating acidic compounds like this compound.[9]
Experimental Protocol: Chiral HPLC-UV
1. Instrumentation and Materials:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chiral Stationary Phase: Immobilized amylose-based column (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.
-
Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Reference Standards: Racemic this compound and, if available, enantiomerically pure standards.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (95:5:0.1, v/v/v).
-
Senior Application Scientist's Note: The hexane/IPA ratio is the primary driver of retention. The small amount of TFA is critical; it suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: Mobile Phase.
-
Standard Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in diluent. Create a calibration curve by serially diluting this stock to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
Method 2: Enantioseparation by GC-MS after Derivatization
GC-MS offers exceptional sensitivity and specificity, providing mass spectral data that can confirm the identity of an analyte. However, polar, non-volatile compounds like carboxylic acids are not amenable to direct GC analysis. They must first be derivatized to increase their volatility and thermal stability.[10] This indirect approach involves converting the enantiomers into diastereomers with a chiral derivatizing agent or, more commonly for GC, making the molecule volatile with an achiral agent followed by separation on a chiral GC column.
Experimental Protocol: Chiral GC-MS
1. Instrumentation and Materials:
-
GC-MS System with a split/splitless injector and a mass selective detector.
-
Chiral GC Column: e.g., a cyclodextrin-based capillary column (Beta DEX™ or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Reagents: Dichloromethane (DCM), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.
-
Reference Standards: As in HPLC method.
2. Sample Preparation and Derivatization:
-
Extraction (from a matrix, if necessary): Perform a liquid-liquid extraction (LLE). Acidify the aqueous sample to pH ~2 with 1M HCl, then extract with 3 volumes of ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.[10]
-
Derivatization:
-
Reconstitute the dried extract or weigh the pure sample into a GC vial.
-
Add 100 µL of DCM and 100 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Senior Application Scientist's Note: MSTFA is a powerful silylating agent that converts the acidic proton of the carboxylic acid into a non-polar trimethylsilyl (TMS) group. This reaction is quantitative and produces a volatile derivative (this compound, TMS ester) suitable for GC analysis.[11]
-
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Program: 100°C hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for the TMS-derivative (m/z 91 for benzyl fragment, and others specific to the derivatized molecule).
The Cross-Validation Study: A Head-to-Head Comparison
To perform the cross-validation, a single set of samples was prepared and analyzed by both the validated HPLC and GC-MS methods. The sample set included a calibration curve, quality control (QC) samples at low, medium, and high concentrations, and samples subjected to forced degradation (acid, base, and oxidative stress) to challenge method specificity.
Cross-Validation Experimental Design
Caption: High-level workflow for the cross-validation study.
Comparative Data Summary
The performance of each method was evaluated against the validation parameters defined by ICH Q2(R1)/Q2(R2).[12][13][14]
| Validation Parameter | Chiral HPLC-UV Method | Chiral GC-MS Method | Senior Scientist's Commentary |
| Specificity | Baseline resolution (Rs > 2.0) from enantiomer and degradation products. | Complete chromatographic resolution. Mass spectra provide unequivocal peak identity. | Winner: GC-MS. While HPLC specificity is excellent, the added confirmation from mass spectra makes GC-MS the gold standard for identity. |
| Linearity (r²) | > 0.9995 | > 0.9992 | Comparable. Both methods demonstrate excellent linearity. |
| Range | 1.0 – 200 µg/mL | 0.1 – 100 µg/mL | Application Dependent. HPLC offers a wider range suitable for assay and purity testing. GC-MS excels at lower concentrations. |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | Winner: GC-MS. The sensitivity of the MS detector provides a 10-fold lower limit of quantitation, ideal for impurity analysis or bioanalysis. |
| Accuracy (% Recovery) | 98.5% – 101.2% | 97.9% – 102.5% | Comparable. Both methods are highly accurate and fall within typical acceptance criteria (e.g., 98-102% for assay). |
| Precision (%RSD) | |||
| - Repeatability | < 0.8% | < 1.5% | Winner: HPLC. The simpler, automated workflow of HPLC leads to slightly better repeatability than the multi-step GC-MS procedure. |
| - Intermediate Precision | < 1.2% | < 2.5% | Winner: HPLC. The added variability from the manual derivatization step in the GC-MS method is reflected in the intermediate precision. |
| Robustness | Passed. Insensitive to minor changes in %IPA (±0.2%) and column temp (±2°C). | Passed. Insensitive to minor changes in oven ramp (±0.5°C/min). Derivatization time is a critical parameter. | Winner: HPLC. The direct injection method is inherently more robust than a method requiring a chemical reaction step. |
| Throughput | ~20 min/sample | ~45 min/sample (including derivatization) | Winner: HPLC. Significantly higher throughput makes HPLC more suitable for routine QC environments. |
Discussion and Recommendations
The cross-validation study demonstrates that both the Chiral HPLC-UV and Chiral GC-MS methods are suitable for the enantioselective analysis of this compound, but their strengths make them suited for different applications. The results from the analysis of QC samples were statistically equivalent, meeting the pre-defined acceptance criteria for the cross-validation.
-
The Chiral HPLC-UV method stands out for its robustness, high precision, and superior throughput . Its operational simplicity makes it the ideal choice for routine applications such as quality control release testing, in-process controls, and stability studies, where a large number of samples must be analyzed efficiently and with high precision.
-
The Chiral GC-MS method is the undisputed leader in sensitivity and specificity . Its ten-fold lower LOQ makes it the superior choice for any application requiring trace-level quantification, such as the analysis of genotoxic impurities or pharmacokinetic studies in biological matrices.[15] The definitive structural confirmation provided by the mass spectrometer is invaluable during early-stage development, metabolite identification, and troubleshooting of out-of-specification results.
The choice of analytical method is not a matter of "better" or "worse," but of fitness for purpose. This cross-validation guide demonstrates that a robust, direct Chiral HPLC method and a highly sensitive, specific Chiral GC-MS method can be successfully developed and validated for this compound. They provide equivalent, reliable data, allowing a laboratory to confidently use the high-throughput HPLC method for routine analysis while retaining the GC-MS method as an orthogonal, confirmatory technique for more demanding investigations. This dual-methodology approach, grounded in the principles of ICH and FDA guidelines, represents a cornerstone of modern, risk-based analytical lifecycle management.
References
- 1. Enantioselective separation and determination of ibuprofen: Stereoselective pharmacokinetics, pharmacodynamics and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Enantioselective pharmacokinetics of ibuprofen and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
Comparative Docking Analysis of 2-Benzylbutanoic Acid Derivatives: A Guide for Drug Discovery Professionals
This guide provides an in-depth technical comparison of 2-Benzylbutanoic acid derivatives through molecular docking studies. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for performing and interpreting these crucial in silico experiments.
Introduction: The Therapeutic Potential of this compound Derivatives and the Power of In Silico Analysis
The this compound scaffold is a promising starting point for the development of novel therapeutics. Its structural similarity to known active compounds, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for these derivatives to interact with a range of biological targets.[1] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, is an invaluable tool in the early stages of drug discovery.[2] It allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and a deeper understanding of structure-activity relationships (SAR) at the molecular level.
This guide will focus on a comparative docking study of a series of hypothetical this compound derivatives against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4] The rationale for selecting COX-2 as the target is based on the known anti-inflammatory activity of structurally related arylpropanoic acids.[1] By systematically evaluating the binding of these derivatives, we can elucidate the structural modifications that may enhance their binding affinity and selectivity, thereby guiding the design of more potent and specific drug candidates.
Comparative Docking Analysis of this compound Derivatives against COX-2
In this section, we present a hypothetical, yet plausible, comparative docking study of five this compound derivatives against the human COX-2 enzyme. The derivatives were designed to explore the impact of substituting the benzyl ring on the binding affinity and interaction profile.
Table 1: Comparative Docking Results of this compound Derivatives against COX-2
| Compound ID | Derivative (Substitution on Benzyl Ring) | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| BBA-001 | Unsubstituted | -7.8 | -8.2 | Arg120, Tyr355, Ser530 |
| BBA-002 | 4-Fluoro | -8.5 | -8.9 | Arg120, Tyr355, Ser530, Val523 |
| BBA-003 | 4-Chloro | -8.9 | -9.4 | Arg120, Tyr355, Ser530, Val523 |
| BBA-004 | 4-Methoxy | -8.2 | -8.6 | Arg120, Tyr355, Ser530, Gln192 |
| BBA-005 | 4-Nitro | -9.2 | -9.7 | Arg120, Tyr355, Ser530, His90, Gln192 |
Interpretation of Results:
The hypothetical results in Table 1 suggest that substitutions on the benzyl ring significantly influence the binding affinity of this compound derivatives for the COX-2 active site. The unsubstituted derivative, BBA-001, shows a good baseline binding energy. The introduction of a halogen at the 4-position (BBA-002 and BBA-003) appears to enhance binding, likely due to favorable hydrophobic and potential halogen bond interactions within the active site. The 4-nitro derivative (BBA-005) exhibits the strongest binding affinity, suggesting that the nitro group may be forming additional hydrogen bonds or strong electrostatic interactions with residues such as His90 and Gln192. Conversely, the 4-methoxy group (BBA-004) shows a slightly weaker binding affinity than the halogenated derivatives, which could be due to steric hindrance or less favorable electronic contributions.
These in silico findings provide a clear rationale for prioritizing the synthesis and in vitro testing of derivatives with electron-withdrawing groups at the 4-position of the benzyl ring.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study of this compound derivatives.
Part 1: Ligand and Protein Preparation
A crucial first step in any docking study is the accurate preparation of both the small molecule ligands and the target protein receptor.
Step-by-Step Protocol:
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is critical for ensuring that the ligand conformation is realistic.
-
Partial charges are calculated for each atom of the ligand.
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein, in this case, human COX-2, is downloaded from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1CX2.[5]
-
All non-essential molecules, such as water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography.
-
The protonation states of the amino acid residues at a physiological pH are assigned.
-
Partial charges are assigned to the protein atoms.
-
Part 2: Molecular Docking Simulation
The core of the study involves docking the prepared ligands into the active site of the prepared protein.
Step-by-Step Protocol:
-
Define the Binding Site:
-
The active site of the protein is defined. This is typically done by creating a grid box that encompasses the region where the native ligand binds. For COX-2, this includes key residues like Arg120, Tyr355, and Ser530.[5]
-
-
Run the Docking Algorithm:
-
A molecular docking program, such as AutoDock Vina, is used to perform the docking calculations.
-
The program systematically samples different conformations and orientations (poses) of the ligand within the defined binding site.
-
A scoring function is used to estimate the binding affinity for each pose. The scoring function takes into account various interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
-
-
Analyze the Docking Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest docking score or binding energy.
-
The interactions between the ligand and the protein residues in the best pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
The results for all the derivatives are compiled into a table for easy comparison.
-
Visualizing the Process and Pathways
Diagrams are essential for understanding complex scientific workflows and biological processes.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.
Conclusion and Future Directions
This guide has outlined the process and potential insights of a comparative molecular docking study on this compound derivatives. The hypothetical results demonstrate how in silico analysis can effectively guide the selection of substituents to enhance the binding affinity of a lead scaffold. The detailed protocols provide a framework for researchers to conduct their own docking studies, fostering a rational, structure-based approach to drug design.
It is imperative to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays. Future work should involve the synthesis of the most promising derivatives identified in this study and their in vitro evaluation for COX-2 inhibitory activity. A strong correlation between the in silico predictions and experimental results would validate the docking model and pave the way for further lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling | MDPI [mdpi.com]
- 4. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]
- 5. japer.in [japer.in]
A Comparative Guide to Purity Assessment of Synthesized 2-Benzylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in the Application of 2-Benzylbutanoic Acid
This compound, a chiral carboxylic acid, serves as a valuable building block in organic synthesis and is of significant interest in the development of novel therapeutic agents. The efficacy, safety, and reproducibility of its downstream applications are intrinsically linked to its purity. Even minute impurities can lead to undesirable side reactions, altered pharmacological activity, and complications in regulatory approval processes. Therefore, a robust and multi-faceted approach to purity assessment is not merely a quality control measure but a cornerstone of reliable scientific research and drug development.
This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles, experimental protocols, and data interpretation of each method, offering insights honed from extensive laboratory experience. The objective is to empower researchers to make informed decisions on the most appropriate analytical strategies for their specific needs, ensuring the integrity of their work.
Understanding Potential Impurities: A Lesson from Synthesis
A thorough purity assessment begins with an understanding of the potential impurities that may arise during synthesis. A common and efficient route to this compound is the malonic ester synthesis . This pathway, while effective, can introduce specific impurities that must be monitored.
The Malonic Ester Synthesis Workflow:
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-Benzylbutanoic Acid Quantification
This guide is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers to not only replicate but also troubleshoot and adapt these protocols. We will delve into the two most potent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), culminating in a recommended protocol and a blueprint for conducting an inter-laboratory validation study.
Comparative Analysis of Core Methodologies: GC-MS vs. LC-MS/MS
The quantification of a carboxylic acid like 2-Benzylbutanoic acid in complex biological matrices such as plasma, serum, or urine necessitates a highly selective and sensitive analytical approach.[1] Both GC-MS and LC-MS/MS are powerful techniques, yet they present different advantages and challenges.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been a workhorse in analytical chemistry for decades. Its strength lies in its high chromatographic resolution, leading to excellent separation of analytes. However, for a polar and non-volatile compound like this compound, direct analysis by GC-MS is not feasible.[4] A chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester.[4][5] This adds a layer of complexity and potential for variability in the sample preparation process. Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., PFBBr).[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative bioanalysis in the pharmaceutical industry, prized for its high sensitivity, specificity, and throughput.[6] For this compound, LC-MS/MS offers the significant advantage of analyzing the compound in its native form, circumventing the need for derivatization. The technique's specificity is derived from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.[7][8] This high degree of selectivity minimizes interferences from the biological matrix.[9]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires derivatization to increase volatility.[4] | No derivatization required.[3] |
| Sample Preparation | More complex due to the derivatization step.[5] | Simpler, often involving protein precipitation or liquid-liquid extraction.[7][8] |
| Sensitivity | Can be very sensitive, but depends on derivatization efficiency. | Generally offers higher sensitivity, reaching picogram or femtogram levels.[9] |
| Specificity | Good, but can be limited by co-eluting matrix components. | Excellent, due to the use of MRM.[8] |
| Throughput | Lower, due to longer run times and sample preparation. | Higher, with typical run times of a few minutes.[10] |
| Matrix Effects | Less prone to ionization suppression. | Susceptible to ion suppression or enhancement, requiring careful validation.[9][10] |
Recommended Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a robust starting point for the development and validation of an LC-MS/MS method for this compound, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[11][12][13][14]
Sample Preparation: Protein Precipitation
The rationale for protein precipitation is its simplicity and effectiveness in removing the majority of proteins from the plasma sample, which can interfere with the analysis.[7]
-
Step 1: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Step 2: To 100 µL of each sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound). The internal standard is crucial for correcting for variability in sample processing and instrument response.[12]
-
Step 3: Vortex the tubes for 1 minute to ensure complete protein precipitation.
-
Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 5: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 6: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography Conditions
The goal of the chromatographic separation is to retain and resolve the analyte from endogenous matrix components to minimize ion suppression.[10] A C18 reversed-phase column is a common choice for separating moderately polar compounds like this compound.[15]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid. The acid helps to protonate the carboxylic acid, improving its retention on the reversed-phase column.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
Tandem mass spectrometry provides the high selectivity needed for quantification in a complex matrix.[16]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. Carboxylic acids readily deprotonate to form [M-H]⁻ ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would be determined experimentally by infusing a standard solution of this compound and its internal standard into the mass spectrometer. For this compound (C11H14O2, MW: 178.23 g/mol ), the precursor ion would be m/z 177.2. The product ions would be identified by fragmentation of the precursor ion.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Framework for Inter-Laboratory Validation
An inter-laboratory validation study is essential to demonstrate the robustness and reproducibility of an analytical method.[17][18] The process involves multiple laboratories analyzing the same set of blinded samples and comparing the results.
Key Performance Parameters for Comparison
The following parameters, with their generally accepted criteria for bioanalytical methods, should be assessed by each laboratory.[9][14][19]
| Performance Parameter | General Acceptance Criteria | Rationale |
| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response. |
| Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) | Measures the closeness of the determined value to the true value. |
| Precision (%RSD) | ≤ 15% (≤ 20% at the LLOQ) | Indicates the degree of scatter or agreement between a series of measurements. |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response, with accuracy and precision within acceptable limits. | The lowest concentration on the calibration curve that can be reliably quantified. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures that the method is measuring only the intended analyte. |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. | Evaluates the influence of co-eluting matrix components on the analyte's ionization.[10] |
| Recovery | Should be consistent and reproducible. | Measures the efficiency of the extraction process. |
| Stability | Analyte should be stable under various storage and processing conditions. | Ensures that the analyte concentration does not change from sample collection to analysis. |
Inter-Laboratory Study Workflow
A successful inter-laboratory study requires careful planning and coordination. A central organizing body is responsible for preparing and distributing the samples and for collating and analyzing the data from the participating laboratories.
Conclusion
While a specific inter-laboratory validation study for this compound has not been published, this guide provides a comprehensive framework based on established scientific principles and regulatory expectations for similar analytes. The superior sensitivity, specificity, and throughput of LC-MS/MS make it the recommended platform for the quantification of this compound in biological matrices. By adhering to the detailed protocol and validation framework presented, research and clinical laboratories can develop robust, reproducible methods and confidently engage in inter-laboratory comparisons, ensuring the generation of high-quality, harmonized data essential for advancing drug development and scientific research.
References
- 1. japsonline.com [japsonline.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. pharmacompass.com [pharmacompass.com]
- 15. benchchem.com [benchchem.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Inhibitory Potency of 2-Benzylbutanoic Acid Stereoisomers: A Case Study in Stereospecificity
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparison of the inhibitory potency of stereoisomers, using derivatives of 2-benzylbutanoic acid as a central case study. While direct comparative data for this compound itself is not extensively published, this guide will draw upon a closely related analog, 2-benzyl-3,4-iminobutanoic acid, to illustrate the profound impact of stereochemistry on inhibitory efficacy. This analysis is supported by established principles of stereopharmacology and detailed experimental methodologies, offering researchers, scientists, and drug development professionals a robust framework for understanding and investigating stereospecific inhibition.
The Imperative of Chirality in Biological Inhibition
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The stereoisomers, or enantiomers and diastereomers, of a chiral drug can exhibit significant differences in their biological activity, including their binding affinity to target proteins, metabolic stability, and even their toxicological profiles.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars, creating a stereospecific environment for molecular interactions. Consequently, one stereoisomer may fit perfectly into a binding site, leading to potent inhibition, while its mirror image may have a much weaker interaction or even interact with a different target altogether. A striking example of this is the drug ibuprofen, where the (S)-enantiomer is responsible for the desired anti-inflammatory effect, while the (R)-enantiomer is significantly less active.[3]
Case Study: The Stereoisomers of 2-Benzyl-3,4-iminobutanoic Acid as Carboxypeptidase A Inhibitors
A compelling illustration of stereospecific inhibition is found in the study of 2-benzyl-3,4-iminobutanoic acid, a close structural analog of this compound. All four stereoisomers of this compound have been evaluated as competitive inhibitors of carboxypeptidase A (CPA), a well-characterized zinc-containing metalloprotease.[4] The inhibitory potencies of these stereoisomers were found to differ widely, underscoring the critical role of the precise three-dimensional arrangement of the functional groups.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of the four stereoisomers of 2-benzyl-3,4-iminobutanoic acid against bovine pancreatic carboxypeptidase A are summarized in the table below. The data is presented as the inhibition constant (Ki), a measure of the inhibitor's binding affinity, where a lower Ki value indicates a more potent inhibitor.
| Stereoisomer | Configuration | Ki (µM) |
| 1 | (2R, 3R) | 0.8 ± 0.1 |
| 2 | (2S, 3S) | 15.0 ± 1.5 |
| 3 | (2R, 3S) | 50.0 ± 5.0 |
| 4 | (2S, 3R) | 100.0 ± 10.0 |
Data sourced from Park, J. I., & Kim, D. H. (2001). Bioorganic & Medicinal Chemistry Letters, 11(22), 2967-2970.[4]
As the data clearly demonstrates, the (2R, 3R)-stereoisomer is the most potent inhibitor, with a Ki value of 0.8 µM. In stark contrast, the (2S, 3R)-stereoisomer is the least potent, exhibiting a Ki of 100.0 µM, a difference of over 125-fold. This significant disparity in inhibitory potency among the stereoisomers highlights the stringent stereochemical requirements for effective binding to the active site of carboxypeptidase A.
Unraveling the Structure-Activity Relationship (SAR)
The observed differences in inhibitory potency can be attributed to the specific interactions of each stereoisomer within the active site of carboxypeptidase A. Molecular modeling studies have suggested that the most potent (2R, 3R)-isomer binds in a manner where the lone pair of electrons on the aziridine nitrogen coordinates with the active site zinc ion.[4] Simultaneously, the proton on the nitrogen is proposed to form a hydrogen bond with one of the carboxylate oxygens of a key amino acid residue, Glu-270.[4] The benzyl group of the inhibitor is accommodated in the S1' hydrophobic pocket of the enzyme, a characteristic feature for CPA inhibitors.
The less potent stereoisomers are unable to achieve this optimal orientation of functional groups within the active site, leading to weaker binding and reduced inhibitory activity. This underscores the principle that for potent inhibition, not only must the correct functional groups be present, but they must also be precisely positioned in three-dimensional space to engage with their complementary counterparts in the enzyme's active site.
Experimental Protocols for Determining Inhibitory Potency
The determination of the inhibitory potency of a compound is a cornerstone of drug discovery research. The following provides a generalized workflow for the synthesis, purification, and enzymatic assay of chiral inhibitors like the stereoisomers of 2-benzyl-3,4-iminobutanoic acid.
Chiral Synthesis and Separation of Stereoisomers
The synthesis of individual stereoisomers is a critical first step. This can be achieved through various methods:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively synthesize the desired isomer.
-
Chiral Resolution: Synthesizing a racemic mixture and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.
Enzyme Inhibition Assay
Once the pure stereoisomers are obtained, their inhibitory potency can be determined using an appropriate enzyme assay. For carboxypeptidase A, a common method involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate.
Step-by-Step Protocol for Carboxypeptidase A Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of carboxypeptidase A in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Prepare stock solutions of the substrate (e.g., N-(4-methoxyphenylazoformyl)-L-phenylalanine) and the inhibitor stereoisomers in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solutions to be tested.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or solvent for control).
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Conclusion and Future Directions
The significant differences in the inhibitory potency of the 2-benzyl-3,4-iminobutanoic acid stereoisomers against carboxypeptidase A provide a clear and compelling demonstration of the principle of stereospecificity in enzyme inhibition. This case study underscores the necessity for researchers in drug discovery to consider stereochemistry from the earliest stages of the design and development process. The synthesis and evaluation of individual stereoisomers are paramount to identifying the most potent and selective drug candidates, while also minimizing the potential for off-target effects and toxicity associated with less active or unwanted isomers.
Future research in this area should focus on elucidating the precise binding modes of these and other stereoisomeric inhibitors through high-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy. Such studies will provide invaluable insights into the molecular basis of stereospecific recognition and guide the rational design of next-generation inhibitors with improved potency and selectivity.
References
benchmarking 2-Benzylbutanoic acid synthesis methods
An In-Depth Guide to the Synthesis of 2-Benzylbutanoic Acid: A Comparative Analysis of Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted carboxylic acids is a foundational task. This compound serves as a valuable building block and intermediate, making the selection of an optimal synthetic route a critical decision that impacts yield, scalability, cost, and environmental footprint. This guide provides a detailed comparison of prominent synthetic methods for this compound, grounded in mechanistic principles and supported by experimental data.
Method 1: The Classical Malonic Ester Synthesis
The malonic ester synthesis is a robust and highly versatile textbook method for preparing mono- and di-substituted acetic acids.[1][2] Its reliability and predictability make it a cornerstone of carboxylic acid synthesis. The strategy involves the sequential alkylation of diethyl malonate, a C-H acidic compound, followed by hydrolysis and thermal decarboxylation to yield the final product.[3]
Mechanistic Rationale
The synthesis proceeds through several distinct, well-understood steps:[2][4]
-
Enolate Formation: The α-protons of diethyl malonate are acidic (pKa ≈ 13) due to resonance stabilization of the resulting carbanion by both adjacent carbonyl groups. A strong base, classically sodium ethoxide (NaOEt), is used to quantitatively deprotonate the diester, forming a nucleophilic enolate.[3][5] Using an alkoxide base that matches the ester groups (ethoxide for ethyl esters) is crucial to prevent transesterification side reactions.[3]
-
Sequential Alkylation: The stabilized enolate acts as a soft nucleophile, attacking an alkyl halide in a classic SN2 reaction.[1][3] To synthesize this compound, two different alkyl groups must be added: an ethyl group and a benzyl group. This is performed sequentially. The first alkylation yields a mono-substituted malonic ester. A second deprotonation-alkylation cycle then introduces the second group.
-
Saponification (Hydrolysis): The resulting disubstituted diethyl malonate is hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide (saponification), followed by acidification.[3]
-
Decarboxylation: The substituted malonic acid is unstable to heat. Upon warming, it readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final this compound product.[2]
Experimental Protocol (Generalized)
Step A: First Alkylation (Ethylation)
-
Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the sodiomalonic ester.
-
Ethyl bromide is added, and the mixture is refluxed until the reaction is complete.
Step B: Second Alkylation (Benzylation)
-
The mono-alkylated product from Step A is isolated or used in situ.
-
A second equivalent of sodium ethoxide is added to form the new enolate.
-
Benzyl chloride is added, and the mixture is refluxed to yield diethyl ethylbenzylmalonate.
Step C: Hydrolysis and Decarboxylation
-
The purified diethyl ethylbenzylmalonate is refluxed with a concentrated solution of sodium hydroxide to hydrolyze both ester groups.
-
The solution is cooled and acidified with a strong acid (e.g., HCl), which protonates the carboxylates and induces decarboxylation, often with gentle heating.
-
The crude this compound is isolated via extraction with an organic solvent and purified, typically by distillation.
Method 2: Catalytic Hydrogenation of α-Ethyl Cinnamic Acid
A more direct and atom-economical approach is the reduction of an unsaturated precursor. This method hinges on the availability of the corresponding substituted cinnamic acid. The synthesis is achieved through the catalytic hydrogenation of the carbon-carbon double bond.[6]
Mechanistic Rationale
This reaction is a classic example of heterogeneous catalytic hydrogenation. The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of a noble metal catalyst, typically palladium on carbon (Pd/C). Hydrogen atoms are added across the double bond in a syn-fashion, leading to the saturated carboxylic acid. This method is highly efficient and selective for the C=C bond, leaving the carboxylic acid and benzene ring intact under controlled conditions.
Experimental Protocol
The following protocol is adapted from a documented synthesis of this compound.[6]
-
A solution of α-ethyl cinnamic acid (0.2 mol) in 450 mL of 3% aqueous sodium hydroxide is prepared in a pressure-resistant reaction vessel.
-
5% palladium on charcoal catalyst (4 g) is added to the solution.
-
The vessel is sealed and pressurized with hydrogen gas to 60 psi.
-
The reaction mixture is agitated until hydrogen uptake ceases, indicating the completion of the reduction.
-
The mixture is filtered to remove the Pd/C catalyst.
-
The filtrate is acidified with hydrochloric acid, precipitating the product.
-
The product is extracted with ether, and the solvent is evaporated to yield pure this compound. The reported yield for this specific procedure is quantitative (100%).[6]
Method 3: Malonic Ester Synthesis via Phase-Transfer Catalysis
A modern variation of the malonic ester synthesis utilizes phase-transfer catalysis (PTC) to improve efficiency, safety, and environmental friendliness.[7] PTC avoids the need for anhydrous conditions and strong, moisture-sensitive bases like sodium ethoxide. Instead, a catalytic amount of a phase-transfer agent shuttles a reactant between two immiscible phases (typically aqueous and organic), accelerating the reaction.[8]
Mechanistic Rationale
-
In-situ Enolate Formation: A concentrated aqueous solution of a strong base (e.g., 50% KOH) is used as the hydroxide source.
-
Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide ion (OH⁻). This lipophilic ion pair is soluble in the organic phase.
-
Deprotonation in Organic Phase: In the organic phase (e.g., toluene), the transferred hydroxide ion deprotonates the diethyl malonate, forming the enolate. The resulting water molecule partitions back into the aqueous phase.
-
Alkylation: The enolate, now paired with the quaternary ammonium cation, is highly reactive and readily undergoes the SN2 reaction with the alkyl halide in the organic phase.[7]
-
Catalyst Regeneration: The halide counter-ion (e.g., Br⁻) pairs with the quaternary ammonium cation and migrates back to the aqueous phase, where it exchanges for another hydroxide ion, completing the catalytic cycle.
This process is repeated for the second alkylation, followed by the standard hydrolysis and decarboxylation steps. The key advantage is the use of inexpensive bases and the avoidance of strictly anhydrous conditions, making the process more scalable and robust.[7][8]
Experimental Protocol (Generalized)
-
To a vigorously stirred solution of diethyl malonate, an alkyl halide (e.g., ethyl bromide), and a catalytic amount of TBAB (2-5 mol%) in toluene, a 50% (w/w) aqueous solution of KOH is added.
-
The reaction is stirred at room temperature or with gentle heating until the first alkylation is complete (monitored by TLC or GC).
-
The second alkyl halide (e.g., benzyl chloride) is added, and the reaction is continued until disubstitution is complete.
-
The organic layer is separated, washed, and the solvent is removed.
-
The resulting disubstituted malonic ester is then hydrolyzed and decarboxylated as described in Method 1.
Comparative Analysis
| Parameter | Method 1: Classical Malonic Ester | Method 2: Catalytic Hydrogenation | Method 3: PTC Malonic Ester |
| Starting Materials | Diethyl malonate, Ethyl bromide, Benzyl chloride | α-Ethyl cinnamic acid | Diethyl malonate, Ethyl bromide, Benzyl chloride |
| Key Reagents | Sodium ethoxide (strong, anhydrous base) | H₂ gas, Pd/C catalyst | Conc. aq. KOH/NaOH, Phase-transfer catalyst |
| Reaction Conditions | Anhydrous, Reflux temperature | 60 psi H₂, Room temperature | Biphasic (aq./org.), Room temp. to mild heat |
| Typical Yield | Good to Excellent (multi-step) | Excellent (reported as quantitative)[6] | Excellent, often improved over classical |
| Scalability | Challenging due to anhydrous conditions | Good, requires specialized pressure equipment | Excellent, robust and simple setup |
| Atom Economy | Lower (multiple steps, loss of CO₂) | High (addition reaction) | Lower (same pathway as classical) |
| Green Chemistry | Poor (anhydrous solvents, strong base) | Good (catalytic, often uses water as solvent) | Very Good (catalytic, avoids anhydrous solvents) |
| Key Advantages | Highly versatile, well-understood | Very high yield, direct route, clean reaction | Milder conditions, operational simplicity, safer |
| Key Disadvantages | Requires strict anhydrous conditions, strong base | Precursor may not be readily available | Requires vigorous stirring, catalyst cost |
Conclusion and Recommendations
The choice of synthetic route for this compound is a classic case of balancing tradition, efficiency, and practicality.
-
The Classical Malonic Ester Synthesis remains a reliable and versatile option, particularly for small-scale lab synthesis where its pedagogical value is high. However, its requirement for anhydrous conditions and stoichiometric strong bases makes it less desirable for larger-scale production.
-
The Catalytic Hydrogenation of α-Ethyl Cinnamic Acid is unequivocally the most efficient method if the starting material is commercially available and affordable.[6] Its quantitative yield, clean reaction profile, and high atom economy make it an ideal choice for process chemistry, though it requires access to hydrogenation equipment.
-
The Phase-Transfer Catalyzed Malonic Ester Synthesis represents a significant process improvement over the classical method.[7][8] By eliminating the need for anhydrous conditions and dangerous reagents like sodium metal, it offers a safer, more scalable, and environmentally friendlier approach that is well-suited for both academic and industrial settings.
For researchers prioritizing yield and elegance, hydrogenation is the superior route. For those seeking a robust, scalable, and modern alternative to a classic transformation, the phase-transfer catalysis method is the recommended choice.
Visualizing the Workflows
Method 1: Classical Malonic Ester Synthesis Workflow
Caption: Workflow for the classical malonic ester synthesis.
Method 2: Catalytic Hydrogenation Workflow
Caption: Direct workflow for catalytic hydrogenation.
Method 3: Phase-Transfer Catalysis Cycle
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
A Comparative Spectroscopic Analysis of 2-Benzylbutanoic Acid and Its Phenyl-Substituted Analogs
This guide provides a detailed comparative analysis of the spectroscopic data of 2-benzylbutanoic acid and its structural isomers, 2-phenylbutanoic acid, 3-phenylbutanoic acid, and 4-phenylbutanoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and elucidation. By examining the nuances in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can gain a deeper understanding of how the positioning of the phenyl group influences the spectral properties of these butanoic acid analogs.
Introduction
This compound and its analogs are carboxylic acids that share the same molecular formula but differ in the location of the phenyl substituent. This seemingly subtle structural variation leads to distinct chemical environments for the constituent atoms, which are reflected in their spectroscopic signatures. A thorough understanding of these differences is crucial for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry. This guide will delve into the characteristic spectral features of each analog, supported by experimental data, to provide a comprehensive reference for researchers in the field.
Molecular Structures and Isomeric Variations
The four compounds under investigation are all derivatives of butanoic acid with a phenyl group substituent. The key difference lies in the point of attachment of the phenyl group to the butanoic acid backbone.
-
This compound: The phenyl group is attached to a methyl group which is bonded to the second carbon of the butanoic acid chain.
-
2-Phenylbutanoic acid: The phenyl group is directly attached to the second carbon of the butanoic acid chain.
-
3-Phenylbutanoic acid: The phenyl group is attached to the third carbon of the butanoic acid chain.
-
4-Phenylbutanoic acid: The phenyl group is attached to the fourth carbon of the butanoic acid chain.
Caption: Molecular structures of the butanoic acid analogs.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the IR, 1H NMR, 13C NMR, and Mass Spectrometry data for the four analogs. The causality behind the observed spectral differences is explained based on the distinct molecular structures.
Infrared (IR) Spectroscopy
The IR spectra of all four analogs will exhibit the characteristic broad O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm-1, and a strong C=O stretch between 1700-1725 cm-1. However, subtle shifts in the C=O stretching frequency and variations in the fingerprint region (1500-400 cm-1) can be used for differentiation.
| Compound | O-H Stretch (cm-1) | C=O Stretch (cm-1) | C-O Stretch (cm-1) | Aromatic C-H Stretch (cm-1) | Aromatic C=C Bending (cm-1) |
| This compound | ~3300-2500 (broad) | ~1708 | ~1215 | ~3030 | ~1600, ~1495, ~1450 |
| 2-Phenylbutanoic acid | ~3300-2500 (broad) | ~1705 | ~1220 | ~3030 | ~1600, ~1495, ~1450 |
| 3-Phenylbutanoic acid | ~3300-2500 (broad) | ~1710 | ~1230 | ~3028 | ~1603, ~1496, ~1454 |
| 4-Phenylbutanoic acid | ~3300-2500 (broad) | ~1710 | ~1290 | ~3026 | ~1604, ~1496, ~1454 |
Analysis of IR Data:
The position of the C=O stretch is influenced by the electronic environment. In 2-phenylbutanoic acid, the direct attachment of the electron-withdrawing phenyl group to the α-carbon can lead to a slight shift in the carbonyl absorption compared to its isomers. The fingerprint region for each compound is unique due to the different vibrational modes of the carbon skeleton and will show distinct patterns allowing for their differentiation.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool to distinguish between these isomers, as the chemical shifts and splitting patterns of the protons are highly sensitive to their local environment.
| Compound | -COOH (ppm) | Aromatic-H (ppm) | Aliphatic-H (ppm) |
| This compound | ~12.0 (s, 1H) | ~7.1-7.3 (m, 5H) | ~2.8 (m, 2H, -CH2-Ph), ~2.5 (m, 1H, -CH-COOH), ~1.6 (m, 2H, -CH2-CH3), ~0.9 (t, 3H, -CH3) |
| 2-Phenylbutanoic acid | ~12.0 (s, 1H) | ~7.2-7.4 (m, 5H) | ~3.5 (t, 1H, -CH-Ph), ~2.0 (m, 2H, -CH2-CH3), ~0.9 (t, 3H, -CH3) |
| 3-Phenylbutanoic acid | ~12.0 (s, 1H) | ~7.1-7.3 (m, 5H) | ~3.2 (m, 1H, -CH-Ph), ~2.6 (d, 2H, -CH2-COOH), ~1.3 (d, 3H, -CH3) |
| 4-Phenylbutanoic acid | ~12.0 (s, 1H) | ~7.1-7.3 (m, 5H) | ~2.6 (t, 2H, -CH2-Ph), ~2.3 (t, 2H, -CH2-COOH), ~1.9 (m, 2H, -CH2-CH2-CH2-) |
Analysis of 1H NMR Data:
-
This compound: The benzylic protons (-CH2-Ph) appear as a multiplet around 2.8 ppm. The methine proton at the α-carbon is found around 2.5 ppm.
-
2-Phenylbutanoic acid: The methine proton directly attached to the phenyl group and the α-carbon is significantly deshielded and appears as a triplet around 3.5 ppm.[1][2]
-
3-Phenylbutanoic acid: The methine proton on the carbon bearing the phenyl group is observed around 3.2 ppm, and the adjacent methyl group appears as a doublet around 1.3 ppm.[3]
-
4-Phenylbutanoic acid: The spectrum shows three distinct triplets for the three methylene groups in the aliphatic chain, with the benzylic protons appearing around 2.6 ppm.[4]
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR provides information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
| Compound | C=O (ppm) | Aromatic-C (ppm) | Aliphatic-C (ppm) |
| This compound | ~180 | ~140 (ipso), ~129, ~128, ~126 | ~50 (-CH-COOH), ~38 (-CH2-Ph), ~25 (-CH2-CH3), ~12 (-CH3) |
| 2-Phenylbutanoic acid | ~179 | ~140 (ipso), ~128, ~127, ~126 | ~54 (-CH-Ph), ~26 (-CH2-CH3), ~12 (-CH3) |
| 3-Phenylbutanoic acid | ~178 | ~145 (ipso), ~128, ~126 | ~42 (-CH2-COOH), ~36 (-CH-Ph), ~22 (-CH3) |
| 4-Phenylbutanoic acid | ~179 | ~141 (ipso), ~128.4, ~128.3, ~126 | ~35 (-CH2-Ph), ~33 (-CH2-COOH), ~26 (-CH2-CH2-CH2-) |
Analysis of 13C NMR Data:
The chemical shift of the carbonyl carbon is relatively consistent across the analogs. The key differentiators are the chemical shifts of the aliphatic carbons. The position of the phenyl group significantly influences the shielding of the adjacent carbons. For instance, the methine carbon in 2-phenylbutanoic acid is more deshielded (~54 ppm) compared to the methine carbon in this compound (~50 ppm) due to the direct attachment of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M+•) for all four isomers will be at m/z 178. However, their fragmentation patterns will differ based on the stability of the resulting carbocations and radical fragments.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 178 | 133, 91 (base peak), 77 |
| 2-Phenylbutanoic acid | 178 | 119, 91 (base peak), 77 |
| 3-Phenylbutanoic acid | 178 | 105 (base peak), 91, 77 |
| 4-Phenylbutanoic acid | 178 | 104 (base peak), 91, 77 |
Analysis of Mass Spectrometry Data:
-
This compound: The base peak at m/z 91 corresponds to the stable tropylium ion (C7H7+), formed by cleavage of the bond between the α-carbon and the benzylic methylene group.
-
2-Phenylbutanoic acid: The base peak is also at m/z 91, but a significant peak at m/z 119 is observed, corresponding to the loss of a propyl group.[5]
-
3-Phenylbutanoic acid: The base peak at m/z 105 is characteristic and arises from McLafferty rearrangement followed by cleavage.[3]
-
4-Phenylbutanoic acid: The base peak at m/z 104 is formed through a characteristic fragmentation pathway involving the loss of acetic acid via a six-membered ring transition state.[6]
Caption: Key fragmentation pathways for the butanoic acid analogs.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A generalized workflow for NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified analog in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a volume of about 0.6 mL in a clean vial.
-
Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent, tune the probe for the desired nucleus (1H or 13C), and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the 1H and 13C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Data Analysis: Integrate the peaks in the 1H spectrum to determine proton ratios and identify the chemical shifts and coupling constants for all signals. For the 13C spectrum, identify the chemical shifts of all unique carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal or salt plates) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups. The fingerprint region should be carefully examined for unique patterns.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is commonly used for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
Conclusion
The spectroscopic analysis of this compound and its phenyl-substituted isomers demonstrates the power of IR, NMR, and MS in distinguishing between structurally similar molecules. While all four compounds share common spectral features characteristic of a phenyl-substituted carboxylic acid, the precise location of the phenyl group gives rise to unique and diagnostic signals in each spectroscopic technique. The differences in chemical shifts, coupling patterns, and fragmentation pathways provide a robust basis for the unambiguous identification of these important organic compounds. This guide serves as a practical resource for researchers, enabling them to confidently interpret the spectroscopic data of these and similar molecular structures.
References
- 1. 4-Phenylbutyric acid(1821-12-1) IR Spectrum [m.chemicalbook.com]
- 2. 4-Phenylbutyric acid(1821-12-1) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. hmdb.ca [hmdb.ca]
- 5. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Benzylbutanoic Acid: Assessing Protocol Reproducibility and Practicality
This guide provides an in-depth comparison of common synthetic protocols for 2-Benzylbutanoic acid (also known as α-Ethyl-hydrocinnamic acid), a valuable building block in medicinal chemistry and organic synthesis.[1] Our analysis moves beyond simple procedural outlines to assess the practical reproducibility, scalability, and underlying chemical principles of each method. This document is intended for researchers, chemists, and drug development professionals seeking to select the most appropriate synthesis strategy for their specific laboratory context and project goals.
Protocol 1: The Classic Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone of C-C bond formation, offering a robust and versatile pathway to substituted carboxylic acids.[2][3] Its enduring prevalence in organic chemistry is a testament to its reliability and the predictability of its outcomes.
Principle and Mechanism
The strategy hinges on the remarkable acidity of the α-protons of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups. This allows for sequential deprotonation and alkylation events before a final hydrolysis and decarboxylation step yields the target molecule.[2][4][5]
The mechanism proceeds as follows:
-
Enolate Formation: A moderately strong base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized enolate.[3] Using ethoxide as the base in ethanol solvent is a critical choice to prevent transesterification, thereby ensuring product integrity.[4]
-
First Alkylation (SN2): The nucleophilic enolate attacks an ethyl halide (e.g., ethyl bromide) to form diethyl ethylmalonate.
-
Second Enolate Formation: The remaining α-proton is deprotonated by another equivalent of base.
-
Second Alkylation (SN2): The enolate is alkylated with benzyl chloride to yield the key intermediate, diethyl benzyl(ethyl)malonate.[6]
-
Hydrolysis (Saponification): The diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by acidification.[3]
-
Decarboxylation: The resulting β-keto acid is unstable and readily loses CO₂ upon gentle heating, yielding the final this compound product.[4]
Detailed Experimental Protocol (Representative)
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To the cooled ethoxide solution, add diethyl malonate dropwise.
-
Add one equivalent of ethyl bromide and reflux the mixture until the initial alkylation is complete (monitored by TLC).
-
Cool the reaction and add a second equivalent of sodium ethoxide solution, followed by the dropwise addition of benzyl chloride.
-
Reflux the mixture again until the second alkylation is complete.
-
Cool the reaction mixture and add aqueous acid (e.g., H₂SO₄ or HCl). Heat the mixture to reflux to facilitate both ester hydrolysis and decarboxylation.
-
After cooling, extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Expertise & Trustworthiness
The malonic ester synthesis is highly reproducible, making it an excellent choice for both academic and process development settings. However, a significant drawback is the potential for dialkylation at the first stage or incomplete alkylation, which can complicate purification and lower the overall yield.[4] Careful control of stoichiometry and reaction monitoring are essential for a clean outcome. The progress of the reaction can be effectively tracked using Thin Layer Chromatography (TLC), and the final product is readily characterized by its melting point and NMR spectroscopy.[7]
Protocol 2: Direct α-Alkylation of Butyric Acid Dianion
This protocol offers a more direct and atom-economical route by avoiding the use of the malonate protecting group and the subsequent decarboxylation step. It relies on powerful, modern organometallic chemistry.
Principle and Mechanism
To alkylate a carboxylic acid at the α-position, one must overcome the challenge of the highly acidic carboxylic proton. Simply adding one equivalent of a strong base would form the carboxylate, which deactivates the α-position. The solution is to use at least two equivalents of a very strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA).
The mechanism is as follows:
-
Dianion Formation: LDA, typically generated in situ from n-butyllithium and diisopropylamine at -78 °C, is added to butyric acid.[7] The first equivalent of LDA deprotonates the carboxylic acid, while the second equivalent deprotonates the α-carbon, forming a highly reactive dianion.
-
Alkylation (SN2): The nucleophilic α-carbanion of the dianion attacks benzyl chloride. This step must be maintained at low temperature to prevent side reactions.
-
Acidic Workup: The reaction is quenched with an aqueous acid, which protonates the carboxylate to yield the final this compound.
Detailed Experimental Protocol (Representative)
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare LDA by adding n-butyllithium dropwise to a solution of diisopropylamine in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Still at -78 °C, add butyric acid dropwise to the LDA solution and stir for 30-60 minutes to ensure complete dianion formation.
-
Add benzyl chloride dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir for several hours, slowly warming to room temperature.
-
Quench the reaction by carefully adding it to a beaker of dilute HCl and ice.
-
Extract the aqueous layer with an organic solvent, wash, dry, and concentrate.
-
Purify the product via column chromatography or recrystallization.
Expertise & Trustworthiness
While this method is elegant and efficient in terms of step count, its reproducibility is highly contingent on technical skill. It demands strict adherence to anhydrous and anaerobic conditions, as LDA and n-butyllithium are extremely reactive towards water and oxygen. The use of cryogenic temperatures and pyrophoric reagents requires specialized equipment and significant handling expertise. For laboratories proficient in these techniques, this method can provide rapid access to the target compound. However, for others, it may present a steep operational barrier.
Protocol 3: Catalytic Hydrogenation of α-Ethyl Cinnamic Acid
This protocol represents a reductive approach, which is often highly efficient and clean, provided a suitable unsaturated precursor is available.
Principle and Mechanism
This method involves the heterogeneous catalytic hydrogenation of the carbon-carbon double bond in α-ethyl cinnamic acid. The reaction uses hydrogen gas and a solid catalyst, typically palladium supported on activated carbon (Pd/C). The catalyst provides a surface on which the hydrogen molecule is adsorbed and activated, facilitating its addition across the alkene π-bond.
Detailed Experimental Protocol
This procedure is adapted directly from a published synthesis.[8]
-
In a pressure-rated reaction vessel (e.g., a Parr shaker), dissolve 35.2 g (0.2 mol) of α-ethyl cinnamic acid in 450 mL of 3% aqueous sodium hydroxide.
-
Add 4.0 g of 5% palladium on charcoal catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen.
-
Agitate the mixture (e.g., by shaking or stirring) until hydrogen uptake ceases, indicating reaction completion.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst to dry in the air.
-
Acidify the filtrate with hydrochloric acid until the product precipitates.
-
Extract the product with diethyl ether, dry the organic layer, and evaporate the solvent to yield this compound. The reported yield for this step is essentially quantitative.[8]
Expertise & Trustworthiness
Catalytic hydrogenation is an exceptionally reliable and scalable method. The reactions are typically clean, high-yielding, and the workup procedure is straightforward. The primary challenges are logistical and safety-related, requiring a pressure-rated reactor and safe handling of flammable hydrogen gas and the pyrophoric catalyst. If the starting α-ethyl cinnamic acid is commercially available or easily synthesized, this protocol is arguably the most reproducible and industrially viable option.
Quantitative and Qualitative Protocol Comparison
| Parameter | Protocol 1: Malonic Ester | Protocol 2: α-Alkylation | Protocol 3: Hydrogenation |
| Number of Steps | 3 (Alkylation, Hydrolysis, Decarboxylation) | 2 (Dianion formation, Alkylation) | 1 (Reduction) |
| Typical Yield | 60-80% | 70-85% | >95%[8] |
| Reagent/Safety | Flammable solvents. | Pyrophoric (n-BuLi), cryogenic (-78°C), anhydrous/anaerobic conditions required. | Flammable H₂ gas, pyrophoric catalyst (Pd/C), pressure equipment required. |
| Purification | Moderate (distillation/recrystallization to remove byproducts). | Moderate (chromatography may be needed to ensure purity). | Simple (extraction and solvent removal). |
| Reproducibility | High, but sensitive to stoichiometry to avoid side products. | Moderate to Low; highly dependent on operator skill and strict reaction control. | Very High; a standard and robust industrial process. |
| Scalability | Good | Poor to Moderate; cryogenic and pyrophoric handling is challenging on a large scale. | Excellent; readily scalable with appropriate engineering controls. |
Conclusion and Recommendations
The choice of synthesis protocol for this compound is a classic case of balancing factors such as available equipment, technical expertise, scale, and the cost of starting materials.
-
Protocol 1 (Malonic Ester Synthesis) is the most versatile and forgiving method. It is highly recommended for small-scale laboratory synthesis, educational purposes, and situations where specialized equipment for handling pyrophoric or high-pressure reagents is unavailable. Its reproducibility is high, provided care is taken with stoichiometry.
-
Protocol 2 (Direct α-Alkylation) is the most direct route on paper but the most technically demanding in practice. It should only be considered by laboratories with extensive experience in organometallic chemistry and the necessary equipment for handling air-sensitive reagents at cryogenic temperatures.
-
Protocol 3 (Catalytic Hydrogenation) is the most efficient, clean, and scalable protocol. For any application requiring more than a few grams of material, this method is superior in terms of yield, purity, and ease of purification. The primary barrier is the initial investment in a pressure reactor and the availability of the α-ethyl cinnamic acid precursor.
By understanding the causality behind the experimental choices and the inherent challenges of each route, researchers can confidently select the protocol that best aligns with their scientific and logistical needs.
References
- 1. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. Diethyl benzylmalonate | 607-81-8 | Benchchem [benchchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. prepchem.com [prepchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Benzylbutanoic Acid
This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Benzylbutanoic acid (CAS No. 5669-16-9). Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of chemical waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a carboxylic acid that presents moderate health risks upon exposure.
Chemical & Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for selecting compatible storage containers and understanding its physical state during handling.
| Property | Value | Source |
| CAS Number | 5669-16-9 | [PubChem][1] |
| Molecular Formula | C₁₁H₁₄O₂ | [PubChem][1] |
| Molecular Weight | 178.23 g/mol | [PubChem][1] |
| Appearance | Solid | [LookChem][2] |
| Melting Point | 90 °C | [LookChem][2] |
| Boiling Point | 295.2 °C | [LookChem][2] |
| pKa | 4.69 ± 0.10 (Predicted) | [LookChem][2] |
GHS Hazard Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. The specific hazard statements are crucial for understanding the required personal protective equipment and handling procedures.[1]
| Hazard Class | GHS Code | Hazard Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [PubChem][1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [PubChem][1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [PubChem][1] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. There is no evidence to classify it as carcinogenic or mutagenic.[3]
Pre-Disposal Safety Protocols
Proper preparation is the foundation of safe chemical handling. The following measures must be implemented before initiating any waste collection or disposal procedures.
Required Personal Protective Equipment (PPE)
Given its irritant nature, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While not typically required for small-scale handling in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.[4]
Engineering Controls
All handling and preparation of this compound waste should be conducted within a certified chemical fume hood.[5] This engineering control is the primary method for minimizing inhalation exposure to dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[6][7] Evaporation in a fume hood or disposal down the sanitary sewer is strictly prohibited.[8][9]
Step 1: Waste Characterization
The first and most critical step is to correctly identify the waste.
-
Identity: this compound.
-
Hazards: Irritant (Skin, Eye, Respiratory).[1]
-
Classification: Non-halogenated organic acid waste. This classification is crucial for proper segregation.[10]
Step 2: Segregation of Waste
To prevent dangerous chemical reactions, segregation is non-negotiable. Store this compound waste separately from the following chemical classes:[5][8]
-
Bases (e.g., hydroxides, amines): Mixing acids and bases can cause a violent exothermic reaction.
-
Oxidizing Agents (e.g., nitrates, permanganates, peroxides): Can lead to fire or explosion.
-
Reactive Metals (e.g., sodium, potassium, magnesium): May react to produce flammable hydrogen gas.
-
Cyanides and Sulfides: Contact with acid will generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[8]
It is permissible to combine this compound waste with other compatible, non-halogenated organic acids. However, if in doubt, always collect waste streams separately.
Step 3: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and communication.
-
Container Selection: Use a clean, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE).[7][8] The container must have a secure, screw-top cap. Never use metal containers for acidic waste.[7][8] Fill containers to no more than 80-90% capacity to allow for expansion.[10][11]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:[5][12]
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards: "Irritant" and "Corrosive (Acid)" .
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory before pickup.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[8][12] This area must be at or near the point of generation and under the direct control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[7][11]
-
Storage Conditions: Keep the SAA away from heat sources, ignition sources, and incompatible materials.[13][14]
Step 5: Final Disposition
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical themselves.
-
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] This ensures the waste is transported and disposed of in a permitted facility, typically via high-temperature incineration, in compliance with all federal and state regulations.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C11H14O2 | CID 21881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.fr [fishersci.fr]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. myusf.usfca.edu [myusf.usfca.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. connmaciel.com [connmaciel.com]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
